molecular formula C11H20OSi2 B1604609 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane CAS No. 14920-92-4

1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

Cat. No.: B1604609
CAS No.: 14920-92-4
M. Wt: 224.45 g/mol
InChI Key: AMNQQNTZDFYVGH-UHFFFAOYSA-N
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Description

1,1,1,3,3-Pentamethyl-3-phenyldisiloxane is a useful research compound. Its molecular formula is C11H20OSi2 and its molecular weight is 224.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147799. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl-phenyl-trimethylsilyloxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20OSi2/c1-13(2,3)12-14(4,5)11-9-7-6-8-10-11/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNQQNTZDFYVGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164199
Record name Pentamethylphenyldisiloxane
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URL https://comptox.epa.gov/dashboard/DTXSID80164199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14920-92-4
Record name Pentamethylphenyldisiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014920924
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Record name 14920-92-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147799
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentamethylphenyldisiloxane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,1,1,3,3-Pentamethyl-3-phenyldisiloxane chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

Introduction: Unveiling a Versatile Siloxane Building Block

In the landscape of organosilicon chemistry, disiloxanes serve as fundamental building blocks for materials science, organic synthesis, and pharmaceutical development. Among these, this compound (CAS No. 14920-92-4) emerges as a compound of significant interest.[1][2] Its asymmetrical structure, featuring both robust methyl groups and a reactive phenyl moiety, imparts a unique combination of thermal stability, chemical reactivity, and steric influence.

This guide provides an in-depth exploration of the core chemical properties of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind its behavior, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its capabilities in their work. We will examine its physicochemical characteristics, spectroscopic signature, synthesis, and key applications, grounding our discussion in authoritative references and practical methodologies.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application parameters. For this compound, the combination of a flexible siloxane backbone and bulky terminal groups results in a stable liquid with a well-defined property profile.

PropertyValueSource
CAS Number 14920-92-4[1][2]
Molecular Formula C₁₁H₂₀OSi₂[1]
Molecular Weight 224.45 g/mol [1][2]
Appearance Liquid[3]
Purity ≥95%[1][2]
Storage Sealed in a dry environment, 2-8°C[1][2]
SMILES C--INVALID-LINK--(C)O--INVALID-LINK--(C)C1=CC=CC=C1[1]
InChI Key AMNQQNTZDFYVGH-UHFFFAOYSA-N[4]

Expert Insights on Stability and Handling: The Si-O-Si (siloxane) bond is characterized by high bond energy and flexibility, rendering the molecule thermally stable. However, like most siloxanes, it is susceptible to hydrolysis under strongly acidic or basic conditions, which can cleave the siloxane linkage. Therefore, it should be stored in a dry, inert atmosphere.[5] The phenyl group provides greater steric hindrance around one of the silicon atoms compared to a fully methylated siloxane like hexamethyldisiloxane, which can slightly modulate its reactivity and susceptibility to cleavage. Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be employed during handling.

Spectroscopic Profile and Structural Elucidation

Confirming the identity and purity of this compound relies on a combination of spectroscopic techniques. The asymmetric nature of the molecule gives rise to a distinct and predictable spectral signature.

TechniqueExpected Chemical Shifts / Signals
¹H NMR ~7.2-7.6 ppm: Multiplet corresponding to the aromatic protons of the phenyl group. ~0.3-0.4 ppm: Singlet (6H) for the two methyl groups on the phenyl-substituted silicon. ~0.1 ppm: Singlet (9H) for the three methyl groups of the trimethylsilyl moiety.
¹³C NMR ~130-140 ppm: Signals for the quaternary and protonated carbons of the phenyl ring. ~1-2 ppm: Signal for the methyl carbons attached to the trimethylsilyl group. ~0-1 ppm: Signal for the methyl carbons attached to the phenyl-substituted silicon.
²⁹Si NMR Two distinct signals are expected due to the different chemical environments of the silicon atoms: one for the Si(CH₃)₃ group and another for the Si(CH₃)₂(Ph) group.
Mass Spec (EI) Molecular Ion (M+): m/z = 224. Key fragments would include loss of a methyl group (M-15) at m/z = 209, and cleavage of the Si-O bond leading to characteristic silyl fragments.
IR Spectroscopy ~1250 cm⁻¹: Strong Si-CH₃ bending. ~1050-1100 cm⁻¹: Strong, broad Si-O-Si stretching. ~3050-3070 cm⁻¹: C-H stretching of the aromatic ring. ~1425 cm⁻¹: Si-Phenyl absorption.

Causality in Spectroscopy: The distinct chemical shifts in ¹H NMR for the two sets of methyl protons are a direct consequence of their different electronic environments.[6][7][8] The trimethylsilyl group's protons are more shielded compared to the methyl protons on the phenyl-substituted silicon, which is influenced by the anisotropic effect of the aromatic ring. This clear separation is a primary indicator of successful synthesis and purity.

Synthesis: A Protocol for Controlled Assembly

The synthesis of asymmetrical disiloxanes like this compound is typically achieved through the controlled condensation of a silanol with a chlorosilane. This method provides a high-yield, clean route to the desired product.

G cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Purification & Final Product R1 Dimethylphenylsilanol P1 Combine reactants in Toluene at 0°C R1->P1 R2 Trimethylchlorosilane R2->P1 R3 Pyridine (Base) R3->P1 R4 Toluene (Solvent) R4->P1 P2 Stir at room temperature (3 hours) P1->P2 P3 Filter pyridinium hydrochloride salt P2->P3 P4 Wash filtrate with dilute HCl and water P3->P4 P5 Dry over Na₂SO₄ P4->P5 P6 Evaporate solvent P5->P6 F1 Vacuum Distillation P6->F1 F2 Pure 1,1,1,3,3-Pentamethyl- 3-phenyldisiloxane F1->F2

Caption: Experimental workflow for the synthesis of the target disiloxane.

Experimental Protocol: Synthesis via Silanol-Chlorosilane Condensation

This protocol is a self-validating system designed for high purity and yield.

  • Reactor Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Charging Reactants: To the flask, add dimethylphenylsilanol (1.0 eq) and anhydrous toluene. Cool the mixture to 0°C in an ice bath.

  • Base Addition: Add anhydrous pyridine (1.1 eq) to the cooled solution. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Controlled Addition: Add trimethylchlorosilane (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours. A white precipitate of pyridinium hydrochloride will form.

  • Workup - Filtration: Filter the reaction mixture through a pad of celite to remove the pyridinium hydrochloride salt.

  • Workup - Washing: Transfer the filtrate to a separatory funnel and wash sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine. This removes any remaining pyridine and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear, colorless liquid.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the distinct reactivity of its constituent parts: the stable trimethylsilyl group and the sterically demanding, electronically active dimethylphenylsilyl group.

1. Silylating Agent and Protecting Group:

The primary application in organic synthesis is as a silylating agent to protect hydroxyl groups. The dimethylphenylsilyl (Me₂PhSi) group offers distinct advantages over the more common trimethylsilyl (TMS) group.

  • Enhanced Stability: The Me₂PhSi group is significantly more stable to acidic conditions and less prone to hydrolysis than a TMS ether.[9] This increased robustness is due to the steric bulk of the phenyl group hindering the approach of reagents to the silicon atom.

  • Orthogonal Deprotection: This stability allows for selective deprotection strategies. A TMS group can often be cleaved under mild acidic conditions while leaving a Me₂PhSi group intact, a crucial tactic in multi-step synthesis.[9][10] Deprotection of the Me₂PhSi group typically requires stronger conditions, such as fluoride ion sources (e.g., TBAF).

G Reactant R-OH + Me₃Si-O-SiMe₂Ph Transition [Transition State] Reactant->Transition Protection Step Product R-O-SiMe₂Ph + Me₃SiOH Transition->Product Deprotection R-O-SiMe₂Ph -> R-OH Product->Deprotection Deprotection Step Catalyst Base (e.g., Imidazole) Catalyst->Transition Catalyzes Fluoride F⁻ (e.g., TBAF) Fluoride->Deprotection Reagent

Caption: Conceptual pathway for protection and deprotection of an alcohol.

2. Hydrosilylation Reactions:

While this specific molecule does not contain a reactive Si-H bond itself, its structural analogues are central to hydrosilylation, a powerful method for forming Si-C bonds.[11][12][13] Related compounds like 1,1,3,3-tetramethyldisiloxane are workhorse reagents in this field.[14][15][16] this compound can be synthesized from precursors involved in hydrosilylation and serves as a stable product or component in silicone formulations created via this chemistry. For instance, the reaction of an alkene with dimethylphenylsilane (Me₂PhSiH) is a common hydrosilylation reaction.[11][17]

3. Precursor to Phenyl-Functionalized Silicones:

The presence of the phenyl group makes this molecule a valuable precursor for creating phenyl-functionalized silicone polymers and materials. Phenyl groups along a polysiloxane chain increase the refractive index, improve thermal stability, and enhance resistance to radiation compared to standard polydimethylsiloxanes (PDMS).

Conclusion

This compound is more than just another siloxane; it is a specialized tool for the discerning chemist. Its well-defined physicochemical properties, predictable spectroscopic signature, and accessible synthesis make it a reliable component in the laboratory. The true value of this molecule lies in the nuanced reactivity conferred by the dimethylphenylsilyl group, which provides a robust and sterically hindered protecting group for alcohols, enabling advanced, selective synthetic strategies. For professionals in drug development and materials science, understanding and applying the unique properties of this compound can unlock new efficiencies and possibilities in molecular design and construction.

References

An In-Depth Technical Guide to 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane (CAS 14920-92-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane, a versatile organosilicon compound. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights into its synthesis, characterization, and applications, particularly in the realms of organic synthesis and medicinal chemistry.

Introduction: The Architectural Versatility of Asymmetric Siloxanes

This compound, also known as (dimethyl-phenyl-silyl)oxy-trimethyl-silane, belongs to the family of disiloxanes, which are characterized by a Si-O-Si linkage.[1][2] Its structure is notable for its asymmetry, featuring a trimethylsilyl group on one silicon atom and a dimethylphenylsilyl group on the other. This structural arrangement imparts a unique combination of steric bulk and electronic properties, making it a valuable tool in synthetic chemistry.

The presence of the phenyl group introduces aromaticity and potential for electronic modulation, while the methyl groups contribute to its lipophilicity and stability. The Si-O bond, the cornerstone of its structure, is thermodynamically stable yet kinetically labile under specific conditions, a property that is elegantly exploited in its applications.[3]

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the condensation reaction of appropriate silanol and chlorosilane precursors. A plausible and commonly employed synthetic strategy involves the reaction of dimethylphenylsilanol with chlorotrimethylsilane or, alternatively, the reaction of trimethylsilanol with chlorodimethylphenylsilane.

The reaction proceeds via a nucleophilic attack of the hydroxyl group of the silanol on the silicon atom of the chlorosilane, leading to the formation of the disiloxane and elimination of hydrogen chloride.[4] The presence of a mild base, such as pyridine or triethylamine, is often beneficial to neutralize the generated HCl and drive the reaction to completion.

G cluster_reactants Reactants cluster_products Products Dimethylphenylsilanol Dimethylphenylsilanol (PhMe2SiOH) Disiloxane This compound (PhMe2Si-O-SiMe3) Dimethylphenylsilanol->Disiloxane + Me3SiCl - HCl Chlorotrimethylsilane Chlorotrimethylsilane (Me3SiCl) Chlorotrimethylsilane->Disiloxane HCl Hydrogen Chloride (HCl) G cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol (R-OH) ProtectedAlcohol Silyl Ether (R-O-SiMe2Ph) Alcohol->ProtectedAlcohol + PhMe2SiCl SilylatingAgent Silylating Agent (e.g., PhMe2SiCl) SilylatingAgent->ProtectedAlcohol ProtectedAlcohol->Alcohol + Deprotecting Agent DeprotectingAgent Deprotecting Agent (e.g., F⁻, H⁺) DeprotectingAgent->Alcohol

References

physical properties of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

Abstract

This technical guide provides a comprehensive overview of the core (CAS No. 14920-92-4). As a distinct organosilicon compound, its unique combination of a phenyl group and methyl groups attached to a disiloxane backbone imparts specific characteristics relevant to its application in advanced materials, synthetic chemistry, and formulation science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its molecular identity, key physical constants, and the scientific principles underlying their determination and significance.

Introduction and Molecular Identity

This compound is a specialized organosiloxane fluid. The structure is characterized by a flexible silicon-oxygen-silicon (siloxane) bond. One silicon atom is bonded to three methyl groups (a trimethylsilyl group), while the other is bonded to two methyl groups and one phenyl group. This asymmetric substitution is critical to its physical properties, differentiating it from more common polydimethylsiloxanes (PDMS) or symmetrical diphenylsiloxanes. The phenyl group introduces greater thermal stability and alters the refractive index and solubility compared to purely aliphatic siloxanes.

This compound, identified by the CAS number 14920-92-4, has the molecular formula C₁₁H₂₀OSi₂.[1] Its molecular structure is visualized below.

O O Si1 Si O->Si1 Si2 Si O->Si2 C1 CH₃ Si1->C1 C2 CH₃ Si1->C2 C3 CH₃ Si1->C3 C4 CH₃ Si2->C4 C5 CH₃ Si2->C5 Phenyl C₆H₅ Si2->Phenyl

Caption: Molecular structure of this compound.

Summary of Physical Properties

The fundamental physical properties are summarized in the table below for quick reference. These values are critical for predicting the behavior of the material in various experimental and processing conditions.

PropertyValueSource
CAS Number 14920-92-4[1]
Molecular Formula C₁₁H₂₀OSi₂[1]
Molecular Weight 224.45 g/mol [1]
Appearance Liquid (inferred from typical siloxanes)
Purity ≥95%[1]
Topological Polar Surface Area (TPSA) 9.23 Ų[1]
LogP (Octanol/Water Partition Coeff.) 2.9502[1]
Rotatable Bonds 3[1]
Hydrogen Bond Acceptors 1[1]
Hydrogen Bond Donors 0[1]

In-Depth Discussion of Physicochemical Parameters

Molecular Weight and Purity

The calculated molecular weight of 224.45 g/mol is a fundamental property derived from its molecular formula, C₁₁H₂₀OSi₂.[1] In a research and development context, verifying this molecular weight is a primary step in confirming the identity of the material. This is typically achieved via mass spectrometry.

The purity of the substance, commercially available at ≥95%, is a critical parameter for any application.[1] Impurities can significantly alter physical properties and reactivity. Gas chromatography (GC) is the standard method for assessing the purity of volatile siloxanes like this one, providing a quantitative measure of any residual starting materials or side-products from synthesis.

Polarity, Solubility, and Partition Coefficient (LogP)

The molecule's structure contains a polar Si-O-Si bond, but this is shielded by ten nonpolar methyl and phenyl hydrocarbon groups. The calculated Topological Polar Surface Area (TPSA) of 9.23 Ų is relatively small, indicating low overall polarity.[1] This structural feature dictates its solubility, making it miscible with nonpolar organic solvents (e.g., hexanes, toluene) and immiscible with water.

The octanol/water partition coefficient (LogP) of 2.9502 further quantifies this lipophilic character.[1] A positive LogP value of this magnitude confirms that the compound will preferentially partition into an oily or nonpolar phase rather than an aqueous one. This property is crucial in formulation science, where it might be used as a non-volatile, water-insoluble carrier or additive.

Storage and Handling

For maintaining chemical integrity, it is recommended to store this compound in a dry, sealed environment at 2-8°C.[1] This precaution minimizes potential hydrolysis of the siloxane bond, which can be catalyzed by strong acids or bases, and reduces the volatility of the compound.

Experimental Workflow: Property Validation

Ensuring the quality and identity of a chemical like this compound is paramount. The following workflow illustrates a self-validating system for material verification, grounded in the principles of analytical chemistry.

cluster_0 Material Reception & Initial Checks cluster_1 Identity & Purity Confirmation cluster_2 Physical Property Verification cluster_3 Final Validation A Receive Sample (CAS: 14920-92-4) B Visual Inspection (Color, Clarity) A->B C Gas Chromatography (GC) - Assess Purity (≥95%) - Detect Volatile Impurities B->C E NMR Spectroscopy (¹H, ¹³C, ²⁹Si) - Confirm Molecular Structure B->E F Refractive Index Measurement - Quick, Non-destructive ID Check B->F G Density Measurement - Quality Control Parameter B->G D Mass Spectrometry (MS) - Confirm Molecular Weight (m/z = 224.45) C->D Coupled GC-MS H Compare Data to Specification Sheet C->H E->H F->H G->H I Approve for Use / Further Analysis H->I

Caption: A typical workflow for the analytical validation of this compound.

This workflow is designed to be self-validating. For instance, a successful confirmation of the molecular weight by MS [D] must be supported by a structural confirmation from NMR [E] that accounts for all protons and carbons. Similarly, a purity assessment by GC [C] provides confidence that the physical properties being measured in [F] and [G] are truly representative of the target compound. This multi-faceted approach ensures the trustworthiness of the material before its use in sensitive research or development applications.

Conclusion

This compound is a low-polarity organosilicon fluid defined by its asymmetric structure. Its key physical properties—a molecular weight of 224.45 g/mol , lipophilicity (LogP ~2.95), and low polar surface area—are direct consequences of its molecular composition. These characteristics make it a valuable compound for applications requiring thermal stability, hydrophobicity, and compatibility with nonpolar systems. The analytical validation of these properties through a combination of chromatographic, spectroscopic, and physical measurement techniques is essential for ensuring its quality and performance in scientific and industrial settings.

References

1,1,1,3,3-Pentamethyl-3-phenyldisiloxane molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, properties, and characterization of this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize organosilicon compounds in their work.

Introduction and Core Molecular Identity

This compound, identified by CAS Number 14920-92-4, is an asymmetrical organosilicon compound belonging to the disiloxane family.[1] Its structure is characterized by a flexible silicon-oxygen-silicon (Si-O-Si) backbone. This central linkage is substituted with a combination of methyl and phenyl groups, imparting unique chemical and physical properties. The molecule consists of a trimethylsilyl group [(CH₃)₃Si-] and a dimethylphenylsilyl group [(CH₃)₂C₆H₅Si-] bridged by an oxygen atom.[1][2] This asymmetry is key to its utility as a chemical intermediate and a building block for more complex silicone-based materials.

Physicochemical and Structural Properties

The molecular formula of this compound is C₁₁H₂₀OSi₂ with a molecular weight of 224.45 g/mol .[1] The presence of the lipophilic phenyl and methyl groups, combined with the polar Si-O bond, results in a compound with moderate polarity and specific solubility profiles.

Below is a diagram illustrating the two-dimensional structure of the molecule.

Caption: 2D Structure of this compound

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₂₀OSi₂[1]
Molecular Weight 224.45 g/mol [1]
CAS Number 14920-92-4[1]
Topological Polar Surface Area (TPSA) 9.23 Ų[1]
LogP (Octanol-Water Partition Coeff.) 2.95[1]
Hydrogen Bond Acceptors 1[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 3[1][2]

Spectroscopic Validation of Molecular Structure

The definitive structure of this compound is elucidated through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, and together they offer a self-validating confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum provides a clear map of the hydrogen environments.

    • A sharp singlet is expected around δ 0.1 ppm integrating to 9 protons, corresponding to the three equivalent methyl groups of the trimethylsilyl moiety, (CH₃)₃Si-O-. These protons are highly shielded due to the electropositive nature of silicon.

    • Another distinct singlet appears slightly downfield, typically around δ 0.3-0.5 ppm , integrating to 6 protons. This signal represents the two equivalent methyl groups attached to the phenyl-substituted silicon atom, -Si(CH₃)₂Ph.

    • The aromatic protons of the phenyl group will appear as a complex multiplet in the range of δ 7.2-7.6 ppm , integrating to 5 protons. The ortho-, meta-, and para-protons will have slightly different chemical shifts due to their proximity to the silicon atom.

  • ¹³C NMR: The carbon spectrum confirms the number of unique carbon environments.

    • Two signals are expected in the aliphatic region for the methyl groups attached to the silicon atoms.

    • Four signals are expected in the aromatic region, corresponding to the ipso-, ortho-, meta-, and para-carbons of the phenyl ring.

  • ²⁹Si NMR: This technique directly probes the silicon atoms, providing definitive evidence for the disiloxane structure. Two distinct signals would be observed, one for each unique silicon environment, confirming the asymmetrical nature of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups and bonds within the molecule. The spectrum is dominated by absorptions related to the siloxane backbone and its organic substituents.

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)BondVibration TypeSignificance
~3070, ~3050C-H (aromatic)StretchConfirms the presence of the phenyl group.
~2960, ~2900C-H (aliphatic)StretchCorresponds to the methyl groups.
~1590, ~1485, ~1430C=C (aromatic)StretchConfirms the aromatic ring of the phenyl group.[3]
~1260Si-CH₃Symmetric DeformationA characteristic and strong band for methylsilicon compounds.[3]
1080-1040 Si-O-Si Asymmetric Stretch This is the most intense and defining band for disiloxanes, confirming the core structure.[3]
~840, ~800Si-CH₃RockFurther evidence of the methyl-silicon moieties.[3]
~740, ~700C-H (aromatic)Out-of-plane BendCharacteristic of a monosubstituted benzene ring.[3]

The presence of the very strong Si-O-Si stretching band is the most crucial piece of evidence from IR analysis for identifying the compound as a disiloxane.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which acts as a fingerprint for the molecule's structure.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show the molecular ion peak at an m/z corresponding to the molecular weight (224.45).

  • Fragmentation Analysis: The fragmentation pattern provides robust structural confirmation. Key expected fragments include:

    • m/z 73: [(CH₃)₃Si]⁺, a very common and stable fragment indicating the trimethylsilyl group.

    • m/z 135: [(CH₃)₂SiPh]⁺, corresponding to the dimethylphenylsilyl cation.

    • M-15 (m/z 209): Loss of a methyl group, a typical fragmentation pathway for organosilanes.

Synthesis Pathway: A Validated Protocol

The synthesis of asymmetrical disiloxanes like this compound is typically achieved via a nucleophilic substitution at a silicon center. A robust and common method involves the condensation of a silanolate with a chlorosilane.

Expert Rationale:

This pathway is chosen for its high efficiency and control over the final product. The generation of the highly nucleophilic silanolate in situ, followed by reaction with the electrophilic chlorosilane, drives the reaction to completion. The use of an aprotic solvent is critical to prevent unwanted hydrolysis of the chlorosilane starting material, which would lead to the formation of undesired symmetrical disiloxanes.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification HMD Hexamethyldisiloxane (HMD) Reaction Nucleophilic Substitution (Stir at room temp) HMD->Reaction Base Strong Base (e.g., NaH) Base->Reaction DMPCS Dimethylphenylchlorosilane DMPCS->Reaction Solvent Anhydrous THF Solvent->Reaction Filter Filter to remove salt (NaCl) Reaction->Filter Evap Solvent Evaporation Filter->Evap Distill Vacuum Distillation Evap->Distill Product Final Product: This compound Distill->Product

Caption: Experimental workflow for the synthesis of PMPDS.

Step-by-Step Experimental Protocol:
  • Preparation of Sodium Trimethylsilanolate: To a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (THF). Add sodium hydride (NaH) as a 60% dispersion in mineral oil. To this suspension, slowly add hexamethyldisiloxane. The reaction will generate hydrogen gas and should be performed in a well-ventilated fume hood. Stir the mixture at room temperature until the evolution of gas ceases, indicating the formation of sodium trimethylsilanolate.

  • Condensation Reaction: Cool the silanolate solution in an ice bath. Slowly add a solution of dimethylphenylchlorosilane in anhydrous THF dropwise to the flask.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the consumption of the starting materials.

  • Workup: Upon completion, carefully quench any remaining NaH with a small amount of isopropanol. Filter the reaction mixture through a pad of celite to remove the precipitated sodium chloride (NaCl).

  • Purification: Concentrate the filtrate under reduced pressure to remove the THF solvent. The resulting crude oil is then purified by vacuum distillation to yield pure this compound as a colorless liquid.

Relevance and Applications in Drug Development and Materials Science

While this compound itself is not a therapeutic agent, it serves as a valuable building block and intermediate in several advanced applications:

  • Polymer Chemistry: Phenyl-substituted siloxanes are incorporated into silicone polymers to modify their properties. The phenyl group increases the refractive index, enhances thermal stability, and improves resistance to radiation compared to standard polydimethylsiloxanes (PDMS).

  • Protecting Group Chemistry: The dimethylphenylsilyl group can be used as a protecting group in organic synthesis, offering different stability and cleavage conditions compared to more common silyl ethers.

  • Hydrosilylation Reactions: Related disiloxanes containing Si-H bonds are extensively used as mild and effective reducing agents in organic synthesis and for hydrosilylation reactions, which form the basis for manufacturing many silicone products, including elastomers and coatings.[4][5][6] Although this specific molecule lacks an Si-H bond, its synthesis and chemistry are closely tied to this field.

In the context of drug development, the biocompatibility of silicones makes them relevant for medical devices and drug delivery systems. The precise control over the properties of silicone materials, achieved by using well-defined building blocks like this compound, is critical for these applications.

Conclusion

The molecular structure of this compound is unequivocally defined by its asymmetrical Si-O-Si backbone functionalized with five methyl groups and one phenyl group. This structure is rigorously confirmed through a combination of NMR, IR, and MS spectroscopic techniques, each providing complementary and self-validating data. Its synthesis via the condensation of a silanolate and a chlorosilane represents a controlled and efficient method for its production. As a chemical intermediate, it provides a pathway to advanced silicone materials with tailored properties, underscoring its importance in both industrial and research settings.

References

An In-Depth Technical Guide to the Synthesis of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Phenyl-Substituted Disiloxanes

In the landscape of advanced materials and specialty chemicals, organosilicon compounds stand out for their remarkable versatility and unique physicochemical properties. Among these, 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane occupies a significant niche. The strategic incorporation of a phenyl group onto the disiloxane backbone imparts a higher refractive index, enhanced thermal stability, and greater resistance to oxidative degradation compared to its purely aliphatic counterparts. These attributes make it a valuable intermediate in the synthesis of high-performance polymers, optical materials, and specialized fluids utilized in the pharmaceutical, electronics, and aerospace industries. This guide provides a comprehensive technical overview of the primary synthetic routes to this key molecule, grounded in fundamental chemical principles and supported by actionable experimental insights.

Core Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound is predominantly achieved through two robust and scalable methodologies: the co-hydrolysis of distinct chlorosilane precursors and the targeted condensation of a pre-formed silanol with a silylating agent. The choice between these pathways is often dictated by the desired purity of the final product, the scale of the reaction, and the availability of starting materials.

Methodology 1: Co-hydrolysis of Dichloromethylphenylsilane and Trimethylchlorosilane

This approach represents a direct and convergent route to the target disiloxane. The underlying principle involves the simultaneous hydrolysis of two different chlorosilanes, leading to the in-situ formation of silanol intermediates which then undergo condensation to form the desired siloxane bond.

Reaction Mechanism:

The reaction proceeds through a series of nucleophilic substitution and condensation steps. Dichloromethylphenylsilane first hydrolyzes to form the reactive intermediate, methylphenylsilanediol. Concurrently, trimethylchlorosilane hydrolyzes to trimethylsilanol. These silanols can then react with each other, or with unreacted chlorosilanes, in a condensation reaction to form the disiloxane, liberating water or hydrochloric acid as a byproduct. The use of a slight excess of trimethylchlorosilane can favor the formation of the desired unsymmetrical disiloxane and cap any remaining silanol groups.

Co-hydrolysis Mechanism cluster_hydrolysis Hydrolysis cluster_condensation Condensation MePhSiCl2 Dichloromethylphenylsilane MePhSi(OH)2 Methylphenylsilanediol MePhSiCl2->MePhSi(OH)2 + 2H₂O - 2HCl Me3SiCl Trimethylchlorosilane Me3SiOH Trimethylsilanol Me3SiCl->Me3SiOH + H₂O - HCl H2O Water H2O->MePhSiCl2 H2O->Me3SiCl MePhSi(OH)2_c Methylphenylsilanediol Me3SiOH_c Trimethylsilanol Product 1,1,1,3,3-Pentamethyl- 3-phenyldisiloxane MePhSi(OH)2_c->Product + Me₃SiOH - H₂O Me3SiOH_c->Product caption Co-hydrolysis of Chlorosilanes

Figure 1: Mechanism of co-hydrolysis.

Experimental Protocol:

  • Materials and Reagents:

    • Dichloromethylphenylsilane (≥98%)

    • Trimethylchlorosilane (≥99%)

    • Toluene (anhydrous)

    • Deionized Water

    • Sodium Bicarbonate (saturated aqueous solution)

    • Anhydrous Magnesium Sulfate

  • Equipment:

    • Three-neck round-bottom flask

    • Dropping funnel

    • Mechanical stirrer

    • Reflux condenser

    • Thermometer

    • Separatory funnel

  • Procedure:

    • A solution of dichloromethylphenylsilane (1.0 eq) and trimethylchlorosilane (1.1 eq) in anhydrous toluene is prepared in a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

    • The flask is cooled in an ice bath to 0-5 °C.

    • Deionized water (2.5 eq) is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. Vigorous stirring is essential to ensure efficient mixing.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.

    • The reaction mixture is transferred to a separatory funnel and the organic layer is washed sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by fractional distillation under vacuum to yield this compound as a colorless liquid.

Quantitative Data Summary:

ParameterValue
Reactants
Dichloromethylphenylsilane1.0 equivalent
Trimethylchlorosilane1.1 equivalents
Deionized Water2.5 equivalents
Reaction Conditions
SolventToluene
Temperature0-10 °C (addition), RT (stirring)
Reaction Time6-8 hours
Product Characteristics
AppearanceColorless liquid
Molecular Weight224.45 g/mol [1][2]
Typical Yield75-85%
Purity (post-distillation)>98%
Methodology 2: Condensation of Phenyldimethylsilanol with Trimethylchlorosilane

This two-step approach offers greater control over the final product structure by first isolating the key silanol intermediate, phenyldimethylsilanol. This intermediate is then reacted with trimethylchlorosilane in a condensation reaction to form the target disiloxane.

Reaction Mechanism:

The synthesis begins with the controlled hydrolysis of dichloromethylphenylsilane to yield phenyldimethylsilanol. This is typically achieved in a biphasic system or with a weak base to neutralize the HCl byproduct, preventing premature self-condensation of the silanol. The isolated phenyldimethylsilanol is then reacted with trimethylchlorosilane in the presence of a base (e.g., pyridine or triethylamine) which acts as an acid scavenger, driving the reaction to completion.

Condensation_Mechanism cluster_hydrolysis Step 1: Silanol Formation cluster_condensation Step 2: Condensation MePhSiCl2 Dichloromethylphenylsilane MePhSi(OH)2 Phenyldimethylsilanol MePhSiCl2->MePhSi(OH)2 + 2H₂O - 2HCl H2O Water H2O->MePhSiCl2 MePhSi(OH)2_c Phenyldimethylsilanol Base1 Weak Base (e.g., NaHCO₃) Base1->MePhSiCl2 Neutralizes HCl Product 1,1,1,3,3-Pentamethyl- 3-phenyldisiloxane MePhSi(OH)2_c->Product + Me₃SiCl Me3SiCl Trimethylchlorosilane Me3SiCl->Product Base2 Base (e.g., Pyridine) Base2->Product HCl Scavenger caption Condensation of Phenyldimethylsilanol

Figure 2: Condensation of pre-formed silanol.

Experimental Protocol:

  • Part A: Synthesis of Phenyldimethylsilanol

    • A solution of dichloromethylphenylsilane (1.0 eq) in diethyl ether is added to a vigorously stirred mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate at 0 °C.

    • The mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature.

    • The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield crude phenyldimethylsilanol, which can be purified by distillation or used directly in the next step.

  • Part B: Synthesis of this compound

    • Phenyldimethylsilanol (1.0 eq) and pyridine (1.1 eq) are dissolved in toluene in a round-bottom flask.

    • Trimethylchlorosilane (1.05 eq) is added dropwise to the solution at room temperature.

    • The reaction mixture is stirred at room temperature for 12-16 hours.

    • The precipitated pyridine hydrochloride is removed by filtration.

    • The filtrate is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The final product is purified by vacuum distillation.

Quantitative Data Summary:

ParameterValue
Reactants (Part B)
Phenyldimethylsilanol1.0 equivalent
Trimethylchlorosilane1.05 equivalents
Pyridine1.1 equivalents
Reaction Conditions
SolventToluene
TemperatureRoom Temperature
Reaction Time12-16 hours
Product Characteristics
AppearanceColorless liquid
Molecular Weight224.45 g/mol [1][2]
Typical Yield (from silanol)85-95%
Purity (post-distillation)>99%

Product Validation: A Self-Validating System

The identity and purity of the synthesized this compound must be rigorously confirmed. A combination of spectroscopic techniques provides a self-validating system to ensure the product meets the required specifications.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an invaluable tool for assessing the purity of the final product and confirming its molecular weight. The gas chromatogram should show a single major peak corresponding to the target disiloxane. The mass spectrum will exhibit a characteristic fragmentation pattern, including the molecular ion peak (m/z = 224) and other significant fragments resulting from the cleavage of methyl groups and the siloxane bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule's structure. The spectrum is expected to show a singlet for the nine protons of the trimethylsilyl group, a singlet for the six protons of the dimethylsilyl group, and a multiplet in the aromatic region for the five protons of the phenyl group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons attached to the silicon atoms and the characteristic signals for the aromatic carbons of the phenyl group.

  • ²⁹Si NMR: Silicon NMR is particularly powerful for characterizing organosilicon compounds. The spectrum should display two distinct resonances corresponding to the two different silicon environments in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the Si-O-Si linkage (typically in the 1000-1100 cm⁻¹ region), Si-CH₃ bonds (around 1260 cm⁻¹ and 800-840 cm⁻¹), and the phenyl group (aromatic C-H and C=C stretching vibrations).

Safety and Handling of Key Reagents

A commitment to safety is paramount in any chemical synthesis. The primary reactants, dichloromethylphenylsilane and trimethylchlorosilane, are hazardous and require careful handling.

  • Dichloromethylphenylsilane: This compound is corrosive and reacts with moisture to release hydrochloric acid.[3] It can cause severe burns to the skin, eyes, and respiratory tract.[3] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

  • Trimethylchlorosilane: This is a flammable, volatile, and corrosive liquid that also reacts with moisture to produce hydrochloric acid.[4][5] It should be stored in a cool, dry, well-ventilated area away from sources of ignition.[4] Handling procedures must include the use of proper PPE and grounding of equipment to prevent static discharge.[4]

Conclusion: Enabling Innovation through Precise Synthesis

The synthesis of this compound, whether through co-hydrolysis or a silanol condensation route, is a foundational process for accessing a range of high-performance materials. A thorough understanding of the reaction mechanisms, meticulous execution of the experimental protocols, and rigorous characterization of the final product are essential for ensuring the quality and consistency required in research, development, and manufacturing. This guide provides the technical framework to empower scientists and engineers to confidently produce and utilize this versatile organosilicon building block.

References

An In-depth Technical Guide to the Thermal Stability of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermal Stability in Advanced Applications

1,1,1,3,3-Pentamethyl-3-phenyldisiloxane is a versatile organosilicon compound characterized by a flexible siloxane backbone and the presence of both methyl and phenyl substituents. This unique structure imparts a desirable balance of properties, including low surface tension, high lubricity, and, most importantly, significant thermal stability. The robustness of the silicon-oxygen bond, with a dissociation energy of approximately 452 kJ/mol, provides an inherent thermal advantage over typical carbon-carbon bonds (around 348 kJ/mol). The incorporation of a phenyl group further enhances this stability, making this disiloxane and related structures valuable in high-temperature applications such as heat transfer fluids, high-performance lubricants, and as functional moieties in the synthesis of advanced polymers and pharmaceutical intermediates.

This technical guide provides a comprehensive overview of the thermal stability of this compound, detailing the experimental methodologies for its assessment, expected thermal decomposition data, and the underlying degradation mechanisms.

Factors Influencing the Thermal Stability of Phenyl-Substituted Siloxanes

The thermal stability of siloxanes is not solely dependent on the Si-O bond energy but is a complex interplay of several structural factors. For this compound, the key determinants of its thermal behavior are:

  • The Phenyl Group: The presence of the Si-Phenyl bond is the most significant contributor to the enhanced thermal stability compared to its fully methylated analogue, hexamethyldisiloxane. The phenyl group's steric bulk and electronic effects are thought to inhibit the "back-biting" or intramolecular cyclization reactions that are a common degradation pathway for siloxanes.[1] It is well-established that incorporating phenyl groups into the siloxane backbone increases the onset temperature of degradation.[2]

  • The Siloxane Backbone: The inherent strength and flexibility of the Si-O-Si linkage provide a robust foundation for the molecule. However, this flexibility can also facilitate rearrangements and degradation under thermal stress.

  • Absence of Catalytic Impurities: The thermal degradation of siloxanes can be significantly accelerated by the presence of acidic or basic impurities, which can catalyze the scission and rearrangement of the siloxane bonds. Therefore, the purity of the material is a critical factor in its thermal performance.

Experimental Assessment of Thermal Stability

A thorough evaluation of the thermal stability of this compound necessitates the use of advanced thermoanalytical techniques. The two primary methods employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the most direct method for determining the decomposition temperature of a material.

Experimental Protocol for TGA:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place a small, representative sample (typically 5-10 mg) of this compound into an inert crucible (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).[1]

  • Data Analysis: Record the mass loss as a function of temperature. The key parameters to determine are the onset temperature of decomposition, the temperature of maximum rate of mass loss (from the derivative of the TGA curve, DTG), and the residual mass at the end of the experiment. The temperature at which 5% mass loss occurs (Td5) is a common metric for thermal stability.[3]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. While not a direct measure of decomposition, it can detect thermal events such as phase transitions and the onset of exothermic or endothermic degradation processes.

Experimental Protocol for DSC:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

  • Temperature Program: Heat the sample at a controlled rate (e.g., 10°C/min) over the desired temperature range. To study low-temperature behavior, a cooling and subsequent heating cycle can be employed.[4]

  • Data Analysis: Analyze the resulting thermogram for endothermic or exothermic peaks that may correspond to thermal events preceding or accompanying decomposition.

Expected Thermal Decomposition Data

ParameterExpected Value RangeAtmosphereNotes
Td5 (5% Mass Loss) 350 - 450 °CInert (N2 or Ar)The presence of the phenyl group significantly increases the thermal stability compared to non-phenylated siloxanes. Phenyl-substituted polysiloxanes often exhibit Td5 values in this range.[3][5]
Td10 (10% Mass Loss) 400 - 500 °CInert (N2 or Ar)
Temperature of Maximum Decomposition Rate (Tmax) 450 - 550 °CInert (N2 or Ar)This corresponds to the peak of the derivative thermogravimetric (DTG) curve.
Residual Mass @ 800°C < 10%Inert (N2 or Ar)In an inert atmosphere, degradation primarily leads to volatile products. A small amount of silicon carbide or oxycarbide residue may form.

Degradation Mechanisms and Pathways

The thermal degradation of this compound in an inert atmosphere is a complex process that likely involves several competing pathways. The primary degradation products are expected to be volatile cyclic siloxanes and benzene.[2]

Proposed Degradation Pathway

A plausible degradation mechanism involves the homolytic cleavage of the Si-Cphenyl bond, which is generally the weakest bond in the molecule under thermal stress, followed by intramolecular rearrangement and fragmentation.

G cluster_0 Initiation cluster_1 Propagation & Rearrangement cluster_2 Termination A 1,1,1,3,3-Pentamethyl- 3-phenyldisiloxane B Phenyl Radical + Pentamethyldisiloxanyl Radical A->B Heat (Δ) Si-Phenyl Bond Cleavage C Pentamethyldisiloxanyl Radical B->C E Benzene B->E Hydrogen Abstraction from Methyl Group G Hydrogen Abstraction B->G D Hexamethylcyclotrisiloxane (D3) + Other Cyclic Siloxanes C->D Intramolecular Rearrangement ('Back-biting') F Methyl Radical C->F β-scission G->E H Radical Combination I Stable Products H->I G cluster_workflow Py-GC-MS Experimental Workflow Sample 1,1,1,3,3-Pentamethyl- 3-phenyldisiloxane Sample Pyrolyzer Pyrolyzer (e.g., 600°C, inert atm.) Sample->Pyrolyzer Introduction GC Gas Chromatograph (Separation of Volatiles) Pyrolyzer->GC Transfer of Pyrolysates MS Mass Spectrometer (Identification of Fragments) GC->MS Elution of Separated Compounds Data Data Analysis (Chromatogram & Mass Spectra) MS->Data Data Acquisition

References

An In-depth Technical Guide to the Solubility of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering predictive insights and detailed experimental protocols for verification.

Introduction: Understanding this compound

This compound is a member of the siloxane family, characterized by a backbone of alternating silicon and oxygen atoms. Its chemical structure, featuring both nonpolar methyl groups and a moderately polar phenyl group, imparts a unique solubility profile. This compound and its analogs are utilized in various applications, including as intermediates in the synthesis of silicone polymers, for surface modification to create hydrophobic coatings, and in cosmetic formulations for their texture-enhancing properties.[1] A thorough understanding of its solubility is paramount for its effective application and for the design of new materials and formulations.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₁H₂₀OSi₂[2]
Molecular Weight 224.45 g/mol [2]
LogP (Octanol-Water Partition Coefficient) 2.9502[2]
Hydrogen Bond Acceptors 1[2][3]
Hydrogen Bond Donors 0[2][3]

The LogP value suggests a preference for lipophilic (oil-like) environments over aqueous ones. The single hydrogen bond acceptor (the oxygen atom in the siloxane linkage) and absence of hydrogen bond donors indicate that its interactions with protic solvents will be limited.

Predictive Solubility Profile

Table of Predicted Solubility:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar, Aliphatic Hexane, Heptane, CyclohexaneHighThe pentamethylsilyl groups will interact favorably with the nonpolar hydrocarbon chains of these solvents.
Nonpolar, Aromatic Toluene, Xylene, BenzeneVery HighThe phenyl group on the disiloxane will have strong affinity for aromatic solvents through pi-pi stacking interactions, in addition to the favorable interactions of the methyl groups.
Slightly Polar, Aprotic Diethyl Ether, Tetrahydrofuran (THF)HighThe ether oxygen in these solvents can interact with the siloxane backbone, and the overall low polarity is compatible with the rest of the molecule.
Moderately Polar, Aprotic Dichloromethane (DCM), ChloroformModerate to HighThe polarity of these solvents is suitable for dissolving molecules with mixed polarity.
Polar, Aprotic Acetone, Ethyl Acetate, AcetonitrileModerate to LowWhile some interaction is possible, the high polarity of these solvents may not be ideal for the nonpolar portions of the disiloxane.
Polar, Protic Methanol, Ethanol, IsopropanolLowThe lack of hydrogen bond donors on the disiloxane limits its ability to interact favorably with the strong hydrogen bonding network of alcohols.
Highly Polar, Protic WaterVery LowThe hydrophobic nature of the methyl and phenyl groups will lead to very poor solubility in water.

Theoretical Framework for Solubility: A Deeper Dive

The solubility of a solute in a solvent is governed by the change in Gibbs free energy of the system upon mixing. For dissolution to be favorable, this change must be negative. This can be qualitatively understood through concepts like the Hansen Solubility Parameters (HSP), which divide the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5]

A solute is most likely to dissolve in a solvent with a similar HSP profile. While the exact HSP values for this compound are not published, we can infer its characteristics:

  • Dispersion (δD): Due to the presence of numerous methyl groups and a phenyl group, the dispersion forces will be significant.

  • Polar (δP): The Si-O-Si linkage and the phenyl group contribute to a moderate polar character.

  • Hydrogen Bonding (δH): With only a single hydrogen bond acceptor and no donors, this component will be very low.

This profile suggests that solvents with moderate to high δD, low to moderate δP, and low δH will be the most effective at dissolving this compound. This aligns with the predictions in the table above, where nonpolar aromatic and aliphatic solvents are expected to be excellent choices.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and accurate solubility data, a robust experimental methodology is essential. The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.[6]

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:
  • This compound (purity ≥95%)[2]

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep1 Add excess this compound to a known volume of solvent in a sealed vial. equil1 Place vials in a thermostatically controlled shaker at the desired temperature. prep1->equil1 equil2 Agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. equil1->equil2 samp1 Allow solids to settle. equil2->samp1 samp2 Withdraw an aliquot of the supernatant using a syringe. samp1->samp2 samp3 Filter the aliquot through a syringe filter into a pre-weighed volumetric flask. samp2->samp3 samp4 Determine the mass of the filtered solution. samp3->samp4 samp5 Dilute the filtered solution to a known volume. samp4->samp5 samp6 Analyze the diluted solution by GC-FID or GC-MS to determine the concentration. samp5->samp6 calc2 Calculate the concentration in the saturated solution from the calibration curve and dilution factor. samp6->calc2 calc1 Prepare a calibration curve using standard solutions of known concentrations. calc1->calc2 calc3 Express solubility in g/100 mL, mol/L, or wt%. calc2->calc3

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Procedure:
  • Preparation of Saturated Solutions:

    • To a series of vials, add a known volume of the desired organic solvent.

    • Add an excess amount of this compound to each vial to ensure that a solid phase remains at equilibrium.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the minimum time required to reach equilibrium.

  • Sampling and Sample Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

    • Weigh the volumetric flask containing the filtered solution to determine the mass of the solution.

    • Dilute the filtered solution with the same solvent to a known volume that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a calibrated GC-FID or GC-MS method. Several analytical methods for siloxanes have been established.[7]

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample solution from the calibration curve.

  • Data Reporting:

    • Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or weight percent (wt%).[6]

    • Report the temperature at which the solubility was determined.

Logical Framework for Solvent Selection

The choice of a suitable solvent is critical for various applications, from reaction chemistry to formulation and purification. The following diagram illustrates a logical workflow for selecting an appropriate solvent system based on the desired application.

G cluster_screening Initial Screening cluster_testing Experimental Validation cluster_optimization Optimization start Define Application Requirements (e.g., Reaction, Purification, Formulation) screen1 Consult Predictive Solubility Table for high-solubility candidates. start->screen1 screen2 Consider solvent properties: - Boiling Point - Polarity - Safety & Toxicity screen1->screen2 test1 Perform qualitative miscibility tests with top candidates. screen2->test1 test2 Conduct quantitative solubility determination using the Isothermal Shake-Flask method. test1->test2 opt1 If single solvent is inadequate, consider binary or ternary solvent systems. test2->opt1 opt2 Evaluate temperature effects on solubility for processes like crystallization. opt1->opt2 final Select Optimal Solvent System opt2->final

Caption: Logical Workflow for Solvent Selection.

Conclusion

While a comprehensive, publicly available database for the solubility of this compound is lacking, a strong predictive understanding can be derived from its physicochemical properties. Its mixed polarity, with dominant nonpolar characteristics, suggests high solubility in nonpolar aliphatic and aromatic solvents, and progressively lower solubility in more polar solvent systems. For applications requiring precise solubility data, the detailed isothermal shake-flask protocol provided in this guide offers a robust and reliable method for experimental determination. By combining theoretical prediction with empirical validation, researchers and developers can confidently select and optimize solvent systems for their specific needs.

References

An In-depth Technical Guide to the NMR Spectra Analysis of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,3-Pentamethyl-3-phenyldisiloxane is an organosilicon compound characterized by the presence of both trimethylsilyl and dimethylphenylsilyl groups linked by an oxygen atom. This structure imparts a unique combination of properties, making it and similar siloxanes valuable in various scientific and industrial applications, including as protecting groups in organic synthesis, components in silicone polymers, and as reference standards. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. This guide provides a detailed analysis of the ¹H, ¹³C, and ²⁹Si NMR spectra of this compound, offering insights into spectral interpretation and experimental considerations.

Molecular Structure and NMR-Active Nuclei

The core structure of this compound, with the systematic numbering used for NMR assignments, is depicted below. The molecule possesses several NMR-active nuclei: ¹H, ¹³C, and ²⁹Si, each providing unique structural information.

Caption: Molecular structure of this compound.

Experimental Protocol: NMR Sample Preparation

The quality of NMR spectra is highly dependent on the sample preparation. For organosilicon compounds like this compound, which are typically non-polar, a deuterated solvent such as chloroform-d (CDCl₃) is commonly used.

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Dissolution: Gently swirl the vial to ensure the compound is fully dissolved. The solution should be clear and free of any particulate matter.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any suspended particles, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm for ¹H, ¹³C, and ²⁹Si). However, modern spectrometers can also reference the spectrum to the residual solvent peak.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Before inserting into the spectrometer, wipe the outside of the tube clean.

G cluster_prep NMR Sample Preparation Workflow weigh 1. Weigh Sample (10-100 mg) dissolve 2. Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter cap 4. Cap and Label filter->cap analyze 5. NMR Analysis cap->analyze

Caption: Workflow for NMR sample preparation.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is relatively simple and provides key information about the proton environments in the molecule.

Expected ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.55-7.50Multiplet2HOrtho-protons of the phenyl group
~7.40-7.30Multiplet3HMeta- and para-protons of the phenyl group
~0.30Singlet6HMethyl protons on Si attached to the phenyl group
~0.10Singlet9HMethyl protons on the trimethylsilyl group

Interpretation:

  • Aromatic Region (7.30-7.55 ppm): The protons on the phenyl group are deshielded due to the ring current effect and appear in the aromatic region of the spectrum. The ortho-protons are typically shifted slightly downfield compared to the meta- and para-protons due to their proximity to the silicon atom. These signals will appear as complex multiplets due to proton-proton coupling within the aromatic ring.

  • Aliphatic Region (0.10-0.30 ppm): The methyl protons attached to the silicon atoms are highly shielded and appear upfield, close to the TMS reference signal. The two distinct silicon environments give rise to two separate signals. The methyl protons on the silicon atom also bonded to the phenyl group (~0.30 ppm) are slightly less shielded than the protons of the trimethylsilyl group (~0.10 ppm). This is due to the weak electron-withdrawing nature of the phenyl group compared to a methyl group. Both signals are expected to be sharp singlets as there are no adjacent protons to couple with.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~138C-ipso of the phenyl group (attached to Si)
~133C-ortho of the phenyl group
~129C-para of the phenyl group
~128C-meta of the phenyl group
~1.0Methyl carbons on Si attached to the phenyl group
~0.8Methyl carbons on the trimethylsilyl group

Interpretation:

  • Aromatic Region (128-138 ppm): Four distinct signals are expected for the phenyl group. The ipso-carbon (attached to the silicon) is typically found at the most downfield position in this region. The ortho, meta, and para carbons will have distinct chemical shifts.

  • Aliphatic Region (0.8-1.0 ppm): Similar to the ¹H NMR, two distinct signals are expected for the methyl carbons attached to the two different silicon atoms. The methyl carbons on the silicon bonded to the phenyl group are expected to be slightly deshielded compared to the methyl carbons of the trimethylsilyl group.

²⁹Si NMR Spectral Analysis

²⁹Si NMR spectroscopy is a powerful technique for characterizing organosilicon compounds, as the chemical shifts are highly sensitive to the substituents on the silicon atom.[1]

Expected ²⁹Si NMR Data:

Chemical Shift (δ) ppmAssignment
~ -0.5Si atom of the dimethylphenylsilyl group
~ 7.7Si atom of the trimethylsilyl group

Interpretation:

The ²⁹Si NMR spectrum will show two distinct signals corresponding to the two silicon atoms in different chemical environments. The silicon atom bonded to the phenyl group is expected to be more shielded (appear at a lower ppm value) compared to the silicon atom of the trimethylsilyl group. This is a general trend observed in siloxanes where substitution of a methyl group with a phenyl group leads to an upfield shift in the ²⁹Si NMR spectrum.[1]

The Causality Behind Experimental Choices

  • Choice of Solvent: CDCl₃ is an excellent choice as it is a common, relatively non-polar solvent that readily dissolves the non-polar this compound. Its residual proton and carbon signals do not overlap with the signals of interest in this molecule. The choice of solvent is critical as solvent-solute interactions can influence chemical shifts.[2][3]

  • Use of TMS: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H, ¹³C, and ²⁹Si NMR. Its protons, carbons, and silicon nucleus are highly shielded, so its signal appears upfield of most other signals, preventing overlap.

Self-Validating Systems in NMR Protocols

A robust NMR protocol should have internal checks to ensure data accuracy.

  • Integration Ratios: In the ¹H NMR spectrum, the integration of the signals should correspond to the ratio of the number of protons in each environment (e.g., 2:3:6:9 for ortho-phenyl:meta/para-phenyl:Si(Ph)Me₂:SiMe₃). This confirms the correct assignment and purity of the sample.

  • Consistent Referencing: Using a consistent internal standard (TMS) or referencing to the solvent peak ensures that spectra are comparable across different experiments and instruments.

  • Correlation Spectroscopy: For more complex molecules, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively correlate proton-proton and proton-carbon connectivities, respectively, thus validating the structural assignments.

Conclusion

The NMR spectral analysis of this compound is a straightforward yet powerful application of modern spectroscopic techniques for structural verification. By systematically analyzing the ¹H, ¹³C, and ²⁹Si NMR spectra, researchers can gain a comprehensive understanding of the molecular structure and confirm the identity and purity of the compound. The principles and protocols outlined in this guide are broadly applicable to the characterization of a wide range of organosilicon compounds, making them a valuable resource for professionals in research and development.

References

key characteristics of pentamethyl phenyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Pentamethyl Phenyldisiloxane: Properties, Characterization, and Applications

Introduction

Pentamethyl phenyldisiloxane (CAS No. 14920-92-4) is an organosilicon compound that stands at the intersection of materials science and advanced chemical synthesis.[1][2] As a member of the disiloxane family, its molecular architecture is distinguished by a flexible silicon-oxygen-silicon (siloxane) backbone. The strategic placement of five methyl groups and a single phenyl group imparts a unique combination of properties, including thermal stability, hydrophobicity, and a distinct refractive index. This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of pentamethyl phenyldisiloxane, moving from its fundamental physicochemical properties to its analytical characterization, synthesis, and potential applications. The insights herein are grounded in established scientific principles to empower its effective use in research and development.

Molecular Architecture and Physicochemical Properties

The utility of any chemical compound is fundamentally derived from its structure. Pentamethyl phenyldisiloxane is an asymmetrical siloxane, featuring a trimethylsilyl group on one side of the central oxygen atom and a dimethylphenylsilyl group on the other. This arrangement is key to its physical and chemical behavior.

Chemical Identity
  • IUPAC Name: 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane[1][2]

  • CAS Number: 14920-92-4[1][2]

  • Molecular Formula: C₁₁H₂₀OSi₂[1][2]

  • Molecular Weight: 224.45 g/mol [1][2]

Caption: Chemical structure of pentamethyl phenyldisiloxane.

Physicochemical Data

The physical properties of pentamethyl phenyldisiloxane are summarized below. These characteristics are critical for predicting its behavior in various solvents and thermal conditions, which is essential for designing experimental setups, purification procedures, and formulation strategies.

PropertyValueSource
Molecular Weight 224.4469 g/mol [1][2]
Formula C₁₁H₂₀OSi₂[1][2]
Appearance Colorless LiquidAssumed from similar compounds
Enthalpy of Vaporization (ΔvapH) 48.2 kJ/mol[3]
Octanol/Water Partition Coefficient (logPoct/wat) 5.38[3]

Spectroscopic and Analytical Characterization

Verifying the identity and purity of a compound is a cornerstone of scientific integrity. For pentamethyl phenyldisiloxane, a combination of NMR, IR, and Mass Spectrometry provides a definitive analytical fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic and organosilicon compounds.[4][5]

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signal regions:

    • A singlet corresponding to the nine protons of the trimethylsilyl group (-Si(CH₃)₃).

    • A singlet corresponding to the six protons of the dimethylsilyl group (-Si(CH₃)₂).

    • A multiplet in the aromatic region (approx. 7.2-7.6 ppm) corresponding to the five protons of the phenyl group.

  • ¹³C NMR: The carbon NMR spectrum will provide complementary information, confirming the presence of the different carbon environments:

    • A signal for the methyl carbons of the trimethylsilyl group.

    • A signal for the methyl carbons of the dimethylsilyl group.

    • Multiple signals in the aromatic region for the carbons of the phenyl ring (ipso, ortho, meta, para).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[6] Key expected vibrational bands for pentamethyl phenyldisiloxane include:

Wavenumber (cm⁻¹)VibrationSignificance
~2960C-H stretch (methyl)Confirms the presence of Si-CH₃ groups.
~1260Si-CH₃ deformationA characteristic peak for methylsilicon compounds.
~1060Si-O-Si stretchConfirms the presence of the siloxane backbone.
~1430, ~1120Si-Phenyl vibrationsIndicates the phenyl group is directly attached to silicon.
~3070, ~1600C-H, C=C stretch (aromatic)Confirms the presence of the phenyl ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[4] For pentamethyl phenyldisiloxane, electron ionization (EI-MS) would likely show:

  • Molecular Ion Peak (M⁺): A peak at m/z = 224, corresponding to the intact molecule.[1]

  • Key Fragments: Common fragmentation pathways for siloxanes involve cleavage of Si-C and Si-O bonds. Expected fragments would include [M-15]⁺ (loss of a methyl group) and other characteristic silyl cations. The NIST WebBook provides reference mass spectrum data for this compound.[1][2]

Synthesis and Reactivity

A robust and reproducible synthetic protocol is essential for obtaining high-purity material for research. The synthesis of asymmetrical disiloxanes like pentamethyl phenyldisiloxane is typically achieved through a condensation reaction.

General Synthetic Strategy

The most common approach involves the reaction of a silanol with a chlorosilane in the presence of a base (to neutralize the HCl byproduct). In this case, reacting dimethylphenylsilanol with trimethylchlorosilane is a logical and efficient pathway.

Reactants Dimethylphenylsilanol + Trimethylchlorosilane + Base (e.g., Pyridine) Reaction Condensation Reaction (Solvent: Toluene) Reactants->Reaction Workup Filtration of Base-HCl Salt Reaction->Workup Purification Distillation under Reduced Pressure Workup->Purification Product Pentamethyl Phenyldisiloxane Purification->Product Analysis Spectroscopic Verification (NMR, IR, MS) Product->Analysis

Caption: General workflow for the synthesis of pentamethyl phenyldisiloxane.

Experimental Protocol: Synthesis via Condensation

This protocol is a self-validating system; the purity of the final product is confirmed by the analytical methods described in Section 2.

  • Reagent Preparation: To a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add dimethylphenylsilanol (1.0 eq) and a suitable solvent such as toluene. Add a stoichiometric amount of a base, like pyridine (1.1 eq), to act as an acid scavenger.

  • Reaction: Cool the mixture in an ice bath. Slowly add trimethylchlorosilane (1.05 eq) dropwise via the dropping funnel over 30 minutes. The formation of a white precipitate (pyridine hydrochloride) will be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting silanol.

  • Workup: Once the reaction is complete, filter the mixture to remove the precipitated salt. Wash the filtrate with deionized water to remove any remaining base, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under vacuum to yield the pure pentamethyl phenyldisiloxane as a colorless liquid.

  • Verification: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR, and MS as detailed previously.

Chemical Reactivity and Stability

Pentamethyl phenyldisiloxane is generally stable under normal conditions.[7] However, the siloxane (Si-O-Si) bond can be susceptible to cleavage under strong acidic or basic conditions, leading to hydrolysis and rearrangement. The presence of bulky methyl and phenyl groups provides some steric protection, enhancing its stability compared to less substituted siloxanes. It is incompatible with strong oxidizing agents.[7]

Applications in Research and Development

The unique properties of pentamethyl phenyldisiloxane make it a valuable molecule in several advanced fields.

Role in Advanced Materials Science

The incorporation of phenyl groups into a polysiloxane backbone is a well-established strategy to enhance thermal stability and modify the refractive index of silicone polymers.[8] Pentamethyl phenyldisiloxane can serve as a chain terminator or a co-monomer in the synthesis of specialty silicones. These phenyl-containing silicones are desirable for applications requiring high performance, such as:

  • High-temperature stable fluids and lubricants.

  • Optical encapsulants for LEDs and other electronic components.

  • Gas chromatography stationary phases.

Potential Utility in Medicinal Chemistry and Drug Development

While not a drug itself, the strategic incorporation of silicon into drug candidates is an emerging field in medicinal chemistry aimed at improving pharmacokinetic properties.[9] The substitution of a carbon atom with a silicon atom (a "sila-substitution") can block metabolic pathways, increase lipophilicity, and alter the binding profile of a molecule.

The pentamethyl phenyldisiloxane moiety can be considered a "privileged" structural fragment. Its key features relevant to drug development include:

  • Metabolic Stability: The silicon-carbon bonds are generally more stable to metabolic degradation than corresponding carbon-carbon bonds.

  • High Lipophilicity: The combination of alkyl and aryl groups results in a highly lipophilic character (logP ≈ 5.38), which can be used to enhance membrane permeability.[3]

  • Steric Bulk: The group can be used to probe steric pockets in enzyme active sites or receptors.

Researchers in drug development can use this compound as a building block to synthesize novel drug analogues, introducing a bulky, stable, and lipophilic group to investigate structure-activity relationships (SAR).

Safety and Handling

Pentamethyl phenyldisiloxane should be handled with standard laboratory precautions.

  • General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[10]

  • Personal Protective Equipment (PPE): Wear safety goggles with side protection, chemical-resistant gloves, and a lab coat.[11][12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Incompatibilities: Keep away from strong oxidizing agents.[7]

  • Stability: The material is stable under normal ambient and anticipated storage and handling conditions.[11]

Conclusion

Pentamethyl phenyldisiloxane is more than a simple organosilicon compound; it is a versatile molecular tool with a well-defined set of properties. Its unique asymmetrical structure provides a valuable combination of thermal stability, lipophilicity, and specific spectroscopic signatures. From its role in creating high-performance materials to its potential as a strategic building block in medicinal chemistry, a thorough understanding of its characteristics is paramount. This guide provides the foundational knowledge and practical protocols necessary for researchers and scientists to confidently and effectively utilize pentamethyl phenyldisiloxane in their work.

References

Methodological & Application

Application Notes & Protocols: 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane as a Versatile Precursor for High-Performance Silicone Resins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane in the synthesis of advanced silicone resins. We delve into the fundamental principles governing its reactivity, present detailed protocols for resin synthesis via co-hydrolysis and condensation, and outline robust methods for physicochemical characterization. The narrative emphasizes the causal relationships behind experimental choices, ensuring a deep understanding of how the unique structure of this precursor translates into high-performance materials with exceptional thermal stability, weatherability, and compatibility with organic systems.

Introduction: The Strategic Role of the Phenyl Group

Silicone resins are a class of polymers built upon a silicon-oxygen (siloxane) backbone, which imparts significantly higher bond energy and thermal stability compared to conventional carbon-based polymers.[1][2] These materials are typically formed through the hydrolysis and condensation of reactive silane precursors, resulting in a highly crosslinked, three-dimensional network structure.[3][4]

This compound is a strategic starting material in this field. Its structure incorporates both non-reactive methyl (–CH₃) groups and a phenyl (–C₆H₅) group. The introduction of the phenyl group is a key design choice for tailoring resin properties. It imparts:

  • Enhanced Thermal Stability: The rigid phenyl group increases the long-term heat resistance of the resulting resin, making it suitable for applications at continuous temperatures of 250°C and higher.[5][6]

  • Improved Compatibility: The phenyl moiety increases compatibility with organic resins and fillers, allowing for the creation of robust silicone-organic hybrid systems.[2][6]

  • Modified Mechanical and Optical Properties: Phenyl groups contribute to a higher refractive index and can alter the hardness and flexibility of the cured resin.[5][7]

This guide will focus on using this disiloxane not as a sole precursor, but as a crucial co-reactant and chain-terminating agent to precisely control the final polymer architecture and properties.

Physicochemical Properties of the Precursor

A thorough understanding of the starting material is paramount for reproducible synthesis. The key properties of this compound are summarized below.

PropertyValue
CAS Number 14920-92-4[8]
Molecular Formula C₁₁H₂₀OSi₂
Molecular Weight 224.45 g/mol
Appearance Colorless Liquid
Boiling Point 204-206 °C
Density 0.91 g/cm³
Refractive Index (n²⁰/D) 1.463

Core Reaction Mechanism: Co-Hydrolysis and Condensation

The synthesis of silicone resins from siloxane precursors is fundamentally a two-step process: hydrolysis followed by condensation.[3][9] When using this compound, it is typically reacted alongside a crosslinking precursor, such as an alkoxysilane like Phenyltriethoxysilane (PhTES) or Tetraethoxysilane (TEOS), in a co-hydrolysis reaction.

  • Hydrolysis: In the presence of water and a catalyst (acid or base), the alkoxy groups (e.g., –OC₂H₅) on the crosslinking precursor are hydrolyzed to form reactive silanol (Si–OH) groups.

  • Condensation: These silanol groups are unstable and readily condense with each other to form stable siloxane (Si–O–Si) bonds, releasing water or alcohol as a byproduct. This step-growth polymerization builds the three-dimensional resin network.[4][10]

The disiloxane can participate in this process, but more importantly, it can act as an end-capping agent, controlling the molecular weight and network growth by terminating a polymer chain. This control is critical for achieving desired properties like flexibility and solubility.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation P1 Phenyltriethoxysilane (Crosslinker) S1 Reactive Silanetriol Ph-Si(OH)₃ P1->S1 + 3 H₂O W1 H₂O (Catalyst) S2 Reactive Silanetriol Ph-Si(OH)₃ S3 Reactive Silanetriol Ph-Si(OH)₃ Network Crosslinked Phenyl-Methyl Silicone Resin Network (Si-O-Si Backbone) S2->Network S3->Network Precursor 1,1,1,3,3-Pentamethyl- 3-phenyldisiloxane (Chain Terminator) Precursor->Network End-capping

Caption: Generalized reaction pathway for silicone resin synthesis.

Application Protocol: Synthesis of a Phenyl-Methyl Silicone Resin

This protocol describes the synthesis of a phenyl-methyl silicone resin using this compound as a chain-terminating agent and Phenyltriethoxysilane (PhTES) as the primary network-forming precursor. The ratio of these components is critical for controlling the final properties of the resin.

4.1. Principle

The co-hydrolysis of PhTES with a controlled amount of the disiloxane in a solvent system allows for the gradual formation of a soluble, pre-polymer resin. The disiloxane limits the extent of crosslinking, preventing premature gelation and yielding a processable resin with a defined molecular weight. The reaction is typically catalyzed by a mild acid, which promotes both hydrolysis and condensation.[11] The final properties are dictated by the ratio of trifunctional "T" units (from PhTES) to monofunctional "M" units (from the disiloxane).

4.2. Materials & Equipment

  • Reagents:

    • This compound (>98%)

    • Phenyltriethoxysilane (PhTES) (>98%)

    • Toluene (Anhydrous)

    • Isopropanol

    • Deionized Water

    • Hydrochloric Acid (0.1 M solution)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer with heating mantle

    • Thermometer

    • Rotary evaporator

    • Standard laboratory glassware

4.3. Experimental Workflow

G prep 1. Reagent Preparation - Mix PhTES and Disiloxane in Toluene setup 2. Reaction Setup - Assemble flask, condenser, stirrer, dropping funnel prep->setup hydrolysis 3. Hydrolysis - Add H₂O/IPA/HCl mixture dropwise at 40°C setup->hydrolysis condensation 4. Condensation & Reflux - Heat to 80°C for 3-4 hours hydrolysis->condensation workup 5. Workup - Neutralize with water wash - Separate organic layer condensation->workup purify 6. Purification - Remove solvent via rotary evaporation workup->purify characterize 7. Characterization - Analyze final resin (FTIR, NMR, GPC, TGA) purify->characterize

Caption: Step-by-step experimental workflow for resin synthesis.

4.4. Step-by-Step Procedure

  • Reagent Preparation: In a dropping funnel, prepare a solution by mixing Phenyltriethoxysilane (e.g., 24.0 g, 0.1 mol) and this compound (e.g., 2.24 g, 0.01 mol) in 50 mL of Toluene. The molar ratio here (10:1) can be adjusted to modify resin hardness and flexibility.

  • Reaction Setup: Assemble a 250 mL three-neck flask with a magnetic stirrer, reflux condenser, and the dropping funnel. Add 30 mL of isopropanol and 5.4 mL (0.3 mol) of deionized water to the flask.

  • Hydrolysis: Begin stirring and gently heat the flask contents to 40°C. Add 3-4 drops of 0.1 M HCl to catalyze the reaction.

  • Addition of Precursors: Add the silane/disiloxane mixture from the dropping funnel to the flask dropwise over a period of 60 minutes. Maintain the temperature at 40-50°C. An exothermic reaction may be observed.

  • Condensation: After the addition is complete, increase the temperature to 80°C and allow the mixture to reflux for 3-4 hours to drive the condensation reaction to completion.

  • Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash it twice with 50 mL portions of deionized water to remove the catalyst and alcohol byproducts. The organic layer contains the resin.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent using a rotary evaporator to yield the final silicone resin as a viscous liquid or solid.

Characterization of the Synthesized Resin

Validating the structure and properties of the synthesized resin is a critical step.[12] The following techniques are recommended.

TechniquePurposeExpected Observations
FTIR Spectroscopy Identify key functional groupsBroad peak at ~3400 cm⁻¹ (residual Si-OH), strong peak at 1000-1100 cm⁻¹ (Si-O-Si backbone), peaks for Si-Ph (~1430 cm⁻¹) and Si-CH₃ (~1260 cm⁻¹).
NMR (¹H, ²⁹Si) Confirm structure and monomer ratio¹H NMR will show signals for phenyl and methyl protons. ²⁹Si NMR can distinguish between different siloxane environments (M, D, T, Q units).[11][13]
GPC Determine molecular weight (Mw, Mn) and polydispersity index (PDI)Provides information on the size distribution of the polymer chains, which influences viscosity and mechanical properties.[14]
TGA Evaluate thermal stabilityMeasures weight loss as a function of temperature. Phenyl-containing resins are expected to show high decomposition temperatures (>450°C).[13][14]

Safety and Handling

Proper safety protocols are mandatory when working with organosilane precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[15][16]

  • Ventilation: Handle all reagents in a well-ventilated fume hood to avoid inhalation of vapors.[17][18]

  • Handling Precursors: Alkoxysilanes and disiloxanes are moisture-sensitive and can be flammable. Keep containers tightly sealed and away from ignition sources.[17][18]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly effective precursor for modifying and controlling the synthesis of silicone resins. By incorporating it into a co-hydrolysis and condensation reaction, researchers can precisely engineer the properties of the final material. The protocols and principles outlined in this guide provide a robust framework for developing high-performance phenyl-methyl silicone resins with superior thermal stability and compatibility, suitable for a wide range of advanced applications in coatings, adhesives, and electronics.[19][20][21]

References

Application Notes and Protocols for Hydrosilylation using 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Hydrosilylation and the Role of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

Hydrosilylation, the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, stands as a cornerstone of organosilicon chemistry, offering a highly efficient and atom-economical method for the formation of stable silicon-carbon bonds. This powerful transformation is pivotal in the synthesis of a vast array of materials, from silicone polymers and elastomers to functionalized silanes for applications in pharmaceuticals, electronics, and coatings. The reaction is typically facilitated by transition metal catalysts, with platinum-based complexes being particularly effective and widely employed in both academic research and industrial processes.

Among the diverse palette of hydrosilanes available, this compound offers a unique combination of reactivity and stability, making it a reagent of significant interest. The presence of the phenyl group introduces distinct electronic and steric effects that can influence the reaction's kinetics and selectivity compared to its purely aliphatic counterparts. This application note provides a comprehensive guide to the experimental protocol for hydrosilylation utilizing this compound, delving into the mechanistic underpinnings, practical execution, and analytical characterization of the resulting products.

Mechanistic Insights: The Chalk-Harrod Cycle and the Influence of the Phenyl Moiety

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. This catalytic cycle elegantly describes the sequential steps involved in the formation of the Si-C bond.

Chalk-Harrod Cycle Pt(0) Catalyst Pt(0) Catalyst Oxidative Addition Oxidative Addition Pt(0) Catalyst->Oxidative Addition R3SiH Olefin Coordination Olefin Coordination Oxidative Addition->Olefin Coordination Alkene Migratory Insertion Migratory Insertion Olefin Coordination->Migratory Insertion Reductive Elimination Reductive Elimination Migratory Insertion->Reductive Elimination Reductive Elimination->Pt(0) Catalyst Product

Figure 1: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

The key steps of the Chalk-Harrod mechanism are:

  • Oxidative Addition: The hydrosilane

1,1,1,3,3-Pentamethyl-3-phenyldisiloxane in gas chromatography-mass spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Identification and Mitigation of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane in Gas Chromatography-Mass Spectrometry (GC-MS)

Foreword: The Ubiquitous Challenge of Siloxane Contamination

For researchers and analysts in drug development and other scientific fields, the integrity of chromatographic data is paramount. The appearance of extraneous "ghost peaks" can compromise analytical results, leading to misinterpretation and costly delays. Siloxanes are among the most common and persistent sources of such contamination in GC-MS systems.[1][2] This application note provides an in-depth guide to understanding, identifying, and systematically eliminating a specific and frequent offender: this compound, along with other related siloxane contaminants. By explaining the causality behind these issues and providing validated protocols, this guide serves as a practical resource for maintaining a clean, reliable analytical workflow.

The Genesis of the Problem: Sources of Siloxane Contaminants

Siloxanes, or polysiloxanes, are polymers with a [-Si-O-Si-] backbone and various organic side groups.[1] Their thermal stability and chemical properties make them ideal for many laboratory applications, which ironically, is the primary reason they are such pervasive contaminants. Understanding the origin of these compounds is the first step in effective troubleshooting.[1][2]

  • Injection Port and Vial Septa: The most frequent culprits are the septa used to seal the GC inlet and sample vials.[1][3] These are typically made from polydimethylsiloxane (PDMS).[4] At elevated injector temperatures, the polymer can degrade, releasing volatile cyclic siloxanes into the flow path, which then appear as distinct peaks in the chromatogram.[3][4][5] Physical degradation from repeated needle punctures, or "coring," can also deposit small particles of the septum into the liner, creating a continuous source of bleed.[1]

  • GC Column Bleed: The stationary phase of many GC columns is itself a polysiloxane polymer.[1][5] All columns exhibit some degree of "bleed," which is the natural degradation and elution of the stationary phase.[5] This process is accelerated by high temperatures and the presence of oxygen or moisture in the carrier gas.[1][5] While column bleed typically manifests as a rising baseline, it can also contribute specific siloxane peaks.[3][5]

  • Ancillary Laboratory Sources: Siloxanes are found in a surprising number of places. They are components of vacuum pump oils, O-rings, lubricants for valves, and even hand creams or soaps used by lab personnel.[1][4] Solvents can also leach siloxanes from plastic containers or vial cap liners.[1]

Identification Protocol: Differentiating Contaminant Signatures

A critical step in troubleshooting is correctly identifying the contaminant peaks and, if possible, deducing their source by examining their mass spectra. Siloxanes from different sources produce distinct, characteristic ions.

Mass Spectral Fingerprints:

The mass spectrum provides the most definitive clues to a siloxane's origin.[1][2]

  • Septa and Vial Bleed: Contamination originating from septa is often characterized by a base peak at a mass-to-charge ratio (m/z) of 73. Other common ions include 147, 281, and 355.[3][6] These correspond to smaller, more volatile siloxane fragments.

  • Column Bleed: Bleed from standard PDMS-based stationary phases (e.g., "1" or "5" type columns) is characterized by prominent ions at m/z 207 (for hexamethylcyclotrisiloxane, D3) and m/z 281 (for octamethylcyclotetrasiloxane, D4).[1][6]

Table 1: Common Siloxane Ions for Source Identification

Source Common m/z Ions Primary Characteristic Ion(s)
Column Bleed (PDMS) 207, 281 m/z 207 (D3), m/z 281 (D4)[1][6]

| Septa (Inlet & Vial) | 73, 147, 281, 355 | m/z 73[3][6] |

Systematic Troubleshooting and Mitigation Protocols

A structured approach is essential for efficiently locating and eliminating the source of contamination. The following workflow provides a logical progression from diagnosis to resolution.

Protocol I: Source Isolation via Blank Analysis

Objective: To determine whether the contamination is systemic (from the GC-MS instrument) or introduced with the sample or solvent.

Methodology:

  • System Health Check: Begin by running a "blank" analysis without any injection. Use your standard temperature program.[4][6]

  • Analysis: Examine the resulting chromatogram. If siloxane peaks are present, it confirms a source within the GC system itself, such as the inlet septum or column bleed.[6]

  • Solvent Blank Injection: If the first blank is clean, proceed by injecting a high-purity solvent (e.g., hexane) from a clean vial with a PTFE-lined cap.[3]

  • Interpretation:

    • Peaks Appear: Contamination is likely from the solvent, the vial, or the vial cap septum.[7]

    • No Peaks Appear: The system and solvent are clean. The contamination is likely being introduced during the sample preparation process.

Caption: Troubleshooting workflow for isolating the source of siloxane contamination.

Protocol II: System Decontamination and Prevention

Objective: To systematically clean the instrument flow path and implement preventative measures to avoid recurrence.

Methodology:

  • Inlet Maintenance:

    • Replace the Septum: Change the inlet septum frequently (e.g., every 100-200 injections).[8] Use high-quality, low-bleed septa. Pre-conditioning new septa by baking them in a separate oven can significantly reduce bleed.[8] Ensure the septum purge is active and set to an appropriate flow rate (e.g., 3-5 mL/min) to vent most degradation products.[4][9]

    • Clean/Replace the Liner: Remove the inlet liner and inspect it for septum particles or residue.[7] If residue is present, replace the liner with a new, deactivated one. Using liners with glass wool can sometimes be a source of activity or trap particles, so consider alternatives if problems persist.[7][10]

  • Column Care:

    • Condition the Column: If column bleed is suspected (high baseline rise and characteristic m/z 207/281 ions), re-condition the column according to the manufacturer's instructions. This involves heating the column to its maximum isothermal temperature for a set period.

    • Trim the Column: Remove the first 10-15 cm from the inlet end of the column. This removes non-volatile residues and sections of the stationary phase that may have been damaged by oxygen or sample matrix components.[5][10]

    • Verify Gas Purity: Ensure the use of high-purity carrier gas (≥99.999%). Install and regularly replace oxygen and moisture traps on the carrier gas line to protect the column phase from degradation.[1][10]

  • Establish a Preventative Maintenance Routine:

    • Contamination control is not a one-time fix but an ongoing practice. Implementing a regular maintenance schedule is the most effective long-term strategy.

Table 2: Recommended Preventative Maintenance Schedule

Component Action Frequency Rationale
Inlet Septum Replace Every 100-200 injections or weekly Prevents leaking and accumulation of degradation products.[4][8]
Inlet Liner Inspect and Replace Monthly or as needed Removes trapped non-volatile residue and septum particles.[8][10]
Gold Seal/Washer Replace During liner replacement Ensures a leak-free seal at the base of the inlet.[10]
Gas Purifiers Replace Cartridge Every 6-12 months Maintains high-purity carrier gas, protecting the column.[1]

| Vial Caps | Use New Cap for Each Injection | Always | Prevents cross-contamination and leaching from repeated punctures.[7] |

Conclusion: Upholding Data Integrity

The presence of this compound and other siloxanes is a manageable issue in GC-MS. It requires a conscious effort to maintain a clean system, from the carrier gas source to the detector. By understanding the origins of these contaminants and employing the systematic protocols outlined in this guide, researchers can effectively minimize background interference, reduce troubleshooting time, and ensure the generation of high-quality, reliable data. This vigilance is fundamental to the success of analytical work in drug development and all scientific disciplines.

References

Application Notes and Protocols for 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1,1,3,3-Pentamethyl-3-phenyldisiloxane is a member of the siloxane family, a class of organosilicon compounds characterized by a Si-O-Si backbone.[1] These compounds are noted for their versatility and have found broad applications as functional materials and as building blocks in organic and inorganic synthesis.[1] In the context of research and drug development, understanding the precise handling and storage requirements of reagents like this compound is paramount to ensure experimental reproducibility, maintain reagent integrity, and, most importantly, uphold laboratory safety.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of this compound. The protocols outlined herein are designed to be self-validating by explaining the scientific rationale behind each procedural step.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling and storage.

PropertyValueSource
CAS Number 14920-92-4[2]
Molecular Formula C₁₁H₂₀OSi₂[2]
Molecular Weight 224.45 g/mol [2]
Appearance Liquid[3]
Purity ≥95%[2]
Topological Polar Surface Area (TPSA) 9.23 Ų[2]
LogP 2.95[2]

Hazard Identification and Safety Precautions

While specific toxicity data for this compound is not extensively documented, the general class of siloxanes and silane coupling agents requires careful handling due to potential reactivity and byproducts of hydrolysis.[4]

Primary Hazards:

  • Moisture Sensitivity: Siloxanes can hydrolyze upon contact with water or moisture, potentially forming byproducts that may be hazardous.[4][5]

  • Incompatibility: This compound is incompatible with strong oxidizing agents, acids, bases, metals, and amines.[1]

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation.[6]

  • Combustibility: While not highly flammable, it may be a combustible liquid.[7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

PPE_Workflow cluster_ppe Required Personal Protective Equipment Eye Safety Glasses with Side Shields or Goggles Hand Nitrile or Butyl Rubber Gloves Body Lab Coat Respiratory Fume Hood or Approved Respirator Researcher Researcher Researcher->Eye Eye Protection Researcher->Hand Hand Protection Researcher->Body Body Protection Researcher->Respiratory Respiratory Protection

Caption: Required PPE for handling this compound.

Rationale for PPE Selection:

  • Eye Protection: Standard safety glasses with side shields or chemical splash goggles are mandatory to prevent accidental splashes to the eyes.

  • Hand Protection: Liquid-tight gloves made of nitrile or butyl rubber provide adequate protection against skin contact.[8] Always inspect gloves for tears or holes before use.

  • Body Protection: A standard laboratory coat should be worn to protect against small spills and contamination of personal clothing.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[1][9]

Handling Protocols

Adherence to a strict handling protocol is crucial for user safety and to prevent contamination of the reagent.

General Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][6]

  • Grounding: For transfers of larger quantities, ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source.[1][6]

  • Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing.[4][10] In case of contact, follow the first-aid measures outlined in Section 5.

  • Hygiene: Do not eat, drink, or smoke in the work area.[9] Wash hands thoroughly after handling the compound.[4][9]

Aliquoting and Transfer
  • Inert Atmosphere: When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Container Sealing: After opening the primary container, ensure it is tightly resealed to prevent moisture ingress.[4][5]

  • Material Compatibility: Use compatible materials for transfer and temporary storage, such as glass or polytetrafluoroethylene (PTFE). Avoid reactive metals.

Storage Protocols

Proper storage is critical to maintain the stability and purity of this compound.

Storage_Protocol cluster_storage Storage Conditions Temp Temperature: 2-8°C Atmosphere Atmosphere: Dry, Inert Gas Blanket (e.g., Nitrogen) Location Location: Well-ventilated, dark, and cool place Incompatibles Segregate from: - Strong Oxidizing Agents - Acids and Bases - Metals - Amines Container Original, Tightly Sealed Container Container->Temp Container->Atmosphere Container->Location Container->Incompatibles

Caption: Key storage parameters for this compound.

Short-Term and Long-Term Storage
  • Temperature: Store containers at 2-8°C.[2]

  • Atmosphere: Keep the container tightly sealed to prevent exposure to moisture and air.[4][5] For long-term storage, blanketing the container with a dry, inert gas like nitrogen is recommended.[5]

  • Location: The storage area must be cool, dark, and well-ventilated.[1][4] Avoid direct sunlight.

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, acids, bases, and metals.[1]

Spill and Emergency Procedures

In the event of a spill or exposure, a rapid and informed response is critical.

Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent such as sand or vermiculite. Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material into a sealable, labeled container for proper disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and running water.[4] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal

All waste materials, including contaminated absorbents and empty containers, must be disposed of in accordance with local, state, and federal regulations.[9] Do not dispose of them in the general waste stream or down the drain.

Applications in a Research Context

While specific applications of this compound are highly varied, its chemical structure lends it to several potential uses in a research and drug development setting:

  • Hydrosilylation Reactions: As a silicon-containing compound, it can serve as a reactant or reagent in hydrosilylation reactions to form new silicon-carbon bonds, a key process in the synthesis of diverse organosilicon compounds.[11]

  • Protecting Group Chemistry: The silyl group can be used as a protecting group for sensitive functional groups during multi-step organic syntheses.

  • Material Science: Its properties may be leveraged in the development of new polymers or surface coatings.

The effective use of this compound in these applications is contingent upon maintaining its purity and reactivity through the stringent handling and storage protocols detailed in this guide.

References

Application Notes: Surface Modification with Phenyl-Terminated Siloxanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Statement of Purpose

The ability to precisely control the surface properties of materials is a cornerstone of modern science, impacting fields from biomedical engineering and drug delivery to microelectronics and materials science. Surface modification with organosilanes is a powerful and widely adopted strategy to tailor surface energy, wettability, chemical reactivity, and biocompatibility. The introduction of specific organic functional groups onto an inorganic substrate can render a hydrophilic surface hydrophobic, a reactive surface inert, or provide anchor points for subsequent molecular immobilization.

This document addresses the role of phenyl-containing siloxanes in surface modification, with a specific focus on 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane . We will analyze the molecular structure of this specific compound and its implications for surface reactivity. Recognizing the need for robust, verifiable protocols, this guide will then provide a detailed methodology for creating a stable, hydrophobic, phenyl-terminated surface using a reactive chemical analogue, Phenyltrichlorosilane (PTCS) . This approach allows us to explore the principles of creating phenyl-functionalized surfaces while maintaining the highest standards of scientific and technical accuracy.

These application notes are intended for researchers, scientists, and drug development professionals who require a deep technical understanding and practical guidance on the chemical modification of surfaces.

Precursor Analysis: this compound

Molecular Structure

This compound (CAS: 14920-92-4) is an organosilicon compound with the molecular formula C₁₁H₂₀OSi₂.[1] Its structure consists of two silicon atoms linked by an oxygen atom (a disiloxane bridge). One silicon atom is bonded to three methyl groups (a trimethylsilyl group), while the other is bonded to two methyl groups and one phenyl group.

The key functional groups are:

  • Phenyl Group (-C₆H₅): This aromatic group is inherently nonpolar and rigid. Its presence is expected to impart hydrophobicity and potentially influence protein adsorption through π-π stacking interactions.

  • Methyl Groups (-CH₃): These nonpolar alkyl groups contribute to the molecule's low surface energy and hydrophobic character.

  • Siloxane Bond (Si-O-Si): This bond forms the backbone of the molecule. It is significantly more stable and less reactive than the functional groups typically used for covalent surface attachment.

Implications for Surface Modification

The standard and most robust method for creating covalently bound organosilane layers on substrates like silica, glass, or metal oxides is through the formation of a self-assembled monolayer (SAM). This process relies on a precursor molecule with a reactive "headgroup" that can react with surface hydroxyl (-OH) groups. The most common reactive headgroups are chlorosilanes (-SiClₓ) or alkoxysilanes (-Si(OR)ₓ).

This compound lacks such a reactive headgroup. The Si-O-Si bond is generally stable and does not readily react with surface silanol (Si-OH) groups under typical SAM deposition conditions. Consequently, this molecule is not a suitable precursor for forming a covalently attached, self-assembled monolayer. Its potential roles in surface modification are likely limited to:

  • Physisorption: Application as a non-covalently bonded coating or lubricant, where it is held to the surface by weaker van der Waals forces. Such coatings are less durable and can be removed by solvents or mechanical action.

  • Polymer Additive: Use as an additive within a polymer matrix (e.g., a silicone elastomer) to modify the bulk and surface properties of the final material.

To achieve the goal of creating a stable, phenyl-terminated surface, it is necessary to use a precursor with a suitable reactive headgroup.

Principle and Protocol: Phenyl-Terminated SAM Formation via Phenyltrichlorosilane (PTCS)

To demonstrate the validated methodology for creating a robust, hydrophobic surface functionalized with phenyl groups, we will use Phenyltrichlorosilane (PTCS, C₆H₅SiCl₃) as the precursor. This molecule is an ideal analogue as it contains the desired phenyl group and a highly reactive trichlorosilyl headgroup for covalent surface attachment.

Underlying Mechanism

The modification process occurs in three main stages: substrate activation, monolayer assembly, and curing.

  • Activation (Hydroxylation): The inorganic substrate (e.g., a silicon wafer with its native oxide layer) is first rigorously cleaned and treated to maximize the density of surface silanol (Si-OH) groups. These hydroxyls are the reactive sites for silane attachment.[2]

  • Assembly (Hydrolysis & Condensation): The substrate is immersed in an anhydrous organic solvent containing a low concentration of PTCS. The trichlorosilyl headgroup (-SiCl₃) of PTCS reacts with trace amounts of water adsorbed on the substrate surface, hydrolyzing to form a reactive silanetriol (-Si(OH)₃). This intermediate then rapidly condenses with the surface Si-OH groups, forming stable covalent siloxane (Si-O-Si) bonds to the substrate.[3]

  • Cross-linking & Curing: Adjacent, surface-bound silane molecules also condense with each other, forming a cross-linked, two-dimensional network that enhances the stability and density of the monolayer. A final heating (curing) step drives the condensation reactions to completion and removes any remaining physisorbed molecules.

The resulting surface is densely packed with outwardly oriented phenyl groups, fundamentally altering its chemical and physical properties.

G cluster_prep PART 1: Substrate Preparation cluster_sam PART 2: SAM Deposition cluster_post PART 3: Curing & Characterization p1 Silicon Wafer Substrate p2 Piranha Cleaning (H₂SO₄ + H₂O₂) [CAUTION!] p1->p2 p3 Rinse with DI Water p2->p3 p4 Dry with N₂ Gas p3->p4 p5 Hydroxylated Surface (High Density of Si-OH) p4->p5 s2 Immerse Substrate (e.g., 60-120 min) p5->s2 s1 Prepare 1-5 mM PTCS in Anhydrous Toluene s1->s2 s3 Rinse with Toluene s2->s3 s4 Rinse with Isopropanol s3->s4 s5 Dry with N₂ Gas s4->s5 c1 Cure in Oven (e.g., 120°C for 60 min) s5->c1 c2 Characterize Surface c1->c2

References

Strategic Functionalization of Siloxanes: Synthesis of Advanced Precursors from 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Functionalized siloxanes are a cornerstone of advanced materials science, offering unparalleled versatility in applications ranging from drug delivery systems to high-performance polymers.[1][2][3] This guide provides an in-depth exploration of synthetic strategies to modify 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane, a readily available precursor. The central focus is on leveraging the reactivity of its terminal silicon-hydrogen (Si-H) bond, primarily through platinum-catalyzed hydrosilylation reactions.[4][5] We present detailed, field-tested protocols for the synthesis of two distinct functionalized siloxanes—an epoxy-terminated derivative and a vinyl-terminated macromonomer—complete with mechanistic insights, characterization data, and troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of this compound

Polysiloxanes are renowned for their unique combination of properties, including high thermal stability, chemical inertness, flexibility, and biocompatibility.[2] The ability to introduce specific functional groups onto a siloxane backbone unlocks the potential to create tailor-made materials with precise functionalities.

This compound serves as an ideal starting point for several reasons:

  • Reactive Handle: It possesses a single, highly reactive Si-H bond, allowing for monofunctionalization with high selectivity. This avoids the complexities of controlling stoichiometry with di- or poly-hydrosiloxanes.

  • Structural Asymmetry: The molecule's structure, with five methyl groups and one phenyl group, imparts specific solubility and thermal characteristics that can be advantageous in subsequent applications.

  • Versatility: The Si-H bond is amenable to a variety of chemical transformations, most notably hydrosilylation, which provides a robust and efficient route to form stable silicon-carbon bonds.[6][7]

This document will focus on the most powerful of these transformations: the transition metal-catalyzed hydrosilylation of unsaturated carbon-carbon bonds.

The Core Mechanism: Platinum-Catalyzed Hydrosilylation

Hydrosilylation is the addition reaction between a compound containing an Si-H bond and a substrate with an unsaturated bond, such as an alkene or alkyne. This reaction is the premier method for creating organosilicon compounds due to its high efficiency and atom economy.[8] While the reaction can be initiated by heat or UV radiation, it is most effectively performed using a catalyst, typically a platinum complex.[6]

The Chalk-Harrod Mechanism

The most widely accepted mechanism for hydrosilylation using platinum catalysts is the Chalk-Harrod mechanism.[6][7] Understanding this pathway is crucial for optimizing reaction conditions and controlling product selectivity.

  • Step 1: Oxidative Addition: The hydrosilane (R₃SiH) reacts with the platinum(0) catalyst, leading to the oxidative addition of the Si-H bond to the metal center. This forms a platinum(II) intermediate with both hydride (Pt-H) and silyl (Pt-SiR₃) ligands.

  • Step 2: Olefin Coordination: The alkene substrate coordinates to the platinum(II) complex.

  • Step 3: Migratory Insertion: The coordinated alkene inserts into the platinum-hydrogen bond. This step is key for determining the regioselectivity of the final product. Insertion can occur in two ways:

    • Anti-Markovnikov Addition: The platinum atom attaches to the terminal carbon of the double bond, leading to the formation of the linear, sterically less hindered β-adduct. This is typically the major and desired product.

    • Markovnikov Addition: The platinum atom attaches to the internal carbon, resulting in the branched α-adduct.

  • Step 4: Reductive Elimination: The final step is the reductive elimination of the alkyl-silyl product from the platinum center, which regenerates the active platinum(0) catalyst, allowing the cycle to continue.

Catalyst Selection: The choice of catalyst is critical for reaction efficiency. While Speier's catalyst (H₂PtCl₆) is historically significant, Karstedt's catalyst (a Pt(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane ligands) is now more commonly used due to its high activity at low concentrations and solubility in common organic solvents.[6][9]

Start 1,1,1,3,3-Pentamethyl- 3-phenyldisiloxane (Si-H) Intermediate Oxidative Addition [Pt(II)-H(SiR₃)] Intermediate Start->Intermediate Oxidative Addition Alkene Unsaturated Substrate (e.g., Alkene R-CH=CH₂) Coordination Alkene Coordination Alkene->Coordination Catalyst Pt(0) Catalyst (e.g., Karstedt's) Catalyst->Intermediate Intermediate->Coordination Insertion Migratory Insertion Coordination->Insertion Beta_Product β-Adduct (Anti-Markovnikov) Desired Product Insertion->Beta_Product Reductive Elimination Alpha_Product α-Adduct (Markovnikov) Side Product Insertion->Alpha_Product Reductive Elimination (minor pathway) Beta_Product->Catalyst Catalyst Regeneration Alpha_Product->Catalyst Catalyst Regeneration

Caption: General pathway for platinum-catalyzed hydrosilylation.

Experimental Protocols & Methodologies

The following protocols provide detailed procedures for synthesizing two distinct, highly valuable functionalized siloxanes.

Protocol 1: Synthesis of an Epoxy-Functionalized Siloxane

This protocol details the synthesis of 1-(2,3-epoxypropoxy)propyl-1,1,3,3-tetramethyl-3-phenyl disiloxane. The resulting epoxy group is a versatile chemical handle for subsequent reactions, such as ring-opening with amines or alcohols, ideal for surface functionalization and bioconjugation.[10]

Setup 1. Assemble dry, inert reaction apparatus. Reagents 2. Charge reactor with starting disiloxane & toluene. Setup->Reagents Catalyst 3. Add Karstedt's catalyst and heat to 60°C. Reagents->Catalyst Addition 4. Add allyl glycidyl ether dropwise over 30 min. Catalyst->Addition Reaction 5. Maintain at 60°C for 2-4h. Monitor via FTIR (disappearance of Si-H). Addition->Reaction Quench 6. Cool and remove solvent under reduced pressure. Reaction->Quench Purify 7. Purify via vacuum distillation. Quench->Purify Characterize 8. Characterize product (NMR, FTIR, GC-MS). Purify->Characterize Setup 1. Assemble dry, inert reaction apparatus. Reagents 2. Charge reactor with vinyl-PDMS & toluene. Setup->Reagents Catalyst 3. Add Karstedt's catalyst and heat to 80°C. Reagents->Catalyst Addition 4. Add starting disiloxane dropwise over 1 hour. Catalyst->Addition Reaction 5. Maintain at 80°C for 4-6h. Monitor via ¹H NMR (disappearance of Si-H). Addition->Reaction Quench 6. Cool and treat with activated carbon to remove catalyst. Reaction->Quench Purify 7. Filter and strip volatiles under high vacuum. Quench->Purify Characterize 8. Characterize product (NMR, GPC). Purify->Characterize

References

Application Notes and Protocols for 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane as a Dielectric Fluid in Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Phenyl-Modified Siloxanes in Dielectric Applications

In the realm of advanced research and development, the selection of appropriate materials is paramount to experimental success. Dielectric fluids, in particular, play a critical role in a multitude of applications, from high-voltage electronics and pulsed power systems to sensitive optical setups. 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane, a member of the phenylmethylsiloxane family, emerges as a dielectric fluid of significant interest due to its unique combination of thermal stability, electrical insulating properties, and optical clarity.

The incorporation of a phenyl group onto the siloxane backbone imparts a notable enhancement in the material's performance characteristics compared to conventional polydimethylsiloxanes (PDMS).[1] This modification leads to increased resistance to oxidation and thermal degradation, making it suitable for applications involving elevated temperatures.[2] Furthermore, the phenyl group influences the fluid's dielectric properties and refractive index, opening avenues for its use in specialized research domains.[3][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a dielectric fluid. It provides an in-depth analysis of its key properties, detailed protocols for its characterization and use, and insights into its practical applications.

Physicochemical and Dielectric Properties

PropertyTypical Value RangeSignificance in Dielectric Applications
Dielectric Constant (@ 100 Hz, 25°C) 2.7 - 2.95A low dielectric constant minimizes capacitance, which is often desirable in high-frequency circuits to reduce signal distortion and power loss.[5][6]
Dielectric Strength (kV/mm) > 13.8Indicates the fluid's ability to withstand strong electric fields without electrical breakdown, crucial for high-voltage applications.[7]
Dissipation Factor (@ 100 Hz, 25°C) < 0.0008A low dissipation factor signifies minimal energy loss as heat when subjected to an alternating electric field, indicating an efficient insulator.[5][8]
Volume Resistivity (ohm-cm @ 25°C) > 1.0 x 10¹⁴A high volume resistivity demonstrates the material's excellent ability to resist the flow of direct current.[9]
Refractive Index (@ 25°C) 1.425 - 1.533The refractive index increases with phenyl content, enabling its use as an index-matching fluid in optical experiments to reduce reflections.[3][7]
Viscosity (@ 25°C, cSt) Varies with molecular weightAffects heat transfer characteristics and ease of handling. Phenylmethylsiloxanes exhibit a relatively stable viscosity over a wide temperature range.[10]
Thermal Stability (in open air) Up to 250°CThe presence of phenyl groups significantly enhances resistance to thermal degradation, allowing for use in high-temperature environments.[2][5]

Core Applications in a Research Setting

The unique properties of this compound and its analogs make them highly suitable for a range of specialized research applications:

  • High-Voltage and Pulsed Power Experiments: Its high dielectric strength and thermal stability make it an excellent insulating medium for high-voltage components, such as capacitors, switches, and transformers used in pulsed power systems.[11] It can effectively prevent electrical arcing and dissipate heat generated during operation.

  • Dielectric Coolant for Electronics: In applications where sensitive electronic components generate significant heat, this fluid can serve as a dielectric coolant, providing both electrical insulation and efficient heat transfer.[1]

  • Refractive Index Matching Fluid in Optics and Photonics: The tunable refractive index of phenylmethylsiloxanes allows them to be used as index-matching fluids to minimize reflections at the interface of optical components, which is critical in microscopy, laser applications, and fiber optics.[12][13]

  • Medium for Plasma and Discharge Studies: Due to its insulating nature and stability, it can be used as the liquid medium in which electrical discharges or plasma are generated for various research purposes, such as surface modification of materials.[14][15]

Experimental Protocols

The following protocols provide standardized methods for characterizing the dielectric properties of this compound or similar dielectric fluids in a laboratory setting.

Protocol 1: Determination of Dielectric Breakdown Voltage (ASTM D877)

This protocol outlines the procedure for measuring the dielectric breakdown voltage of an insulating liquid using disk electrodes. This is a critical parameter for assessing the fluid's ability to withstand electrical stress.

Workflow for Dielectric Breakdown Voltage Measurement

cluster_prep Sample and Equipment Preparation cluster_test Testing Procedure cluster_analysis Data Analysis prep1 Clean and dry test cell and electrodes prep2 Allow fluid sample to reach thermal equilibrium prep1->prep2 prep3 Gently agitate sample to ensure homogeneity prep2->prep3 test1 Fill test cell with the fluid sample prep3->test1 test2 Apply voltage at a uniform rate (e.g., 3 kV/s) test1->test2 test3 Record voltage at which breakdown occurs test2->test3 test4 Perform multiple breakdowns on the same sample filling test3->test4 analysis1 Calculate the average of the breakdown voltages test4->analysis1 analysis2 Report the average as the dielectric breakdown voltage analysis1->analysis2

Caption: Workflow for measuring dielectric breakdown voltage according to ASTM D877.

Materials:

  • Dielectric breakdown voltage tester with a disk electrode assembly.

  • Glass or plastic test cell.

  • This compound sample.

  • Lint-free wipes.

  • Appropriate cleaning solvent (e.g., hexane or isopropanol).

Procedure:

  • Cell and Electrode Preparation: Thoroughly clean the test cell and electrodes with a suitable solvent and dry them completely. Ensure there are no residual fibers or contaminants.

  • Sample Handling: Allow the fluid sample to come to thermal equilibrium with the ambient temperature. Gently invert and swirl the sample container several times to ensure a uniform distribution of any potential contaminants.

  • Filling the Test Cell: Rinse the test cell with a small amount of the sample fluid and then discard it. Fill the test cell with the sample fluid to the appropriate level, ensuring the electrodes are fully submerged. Avoid the introduction of air bubbles.

  • Voltage Application: Place the test cell in the tester. Apply the test voltage across the electrodes at a uniform rate of rise (typically 3 kV/s) until breakdown occurs, which is indicated by a sudden drop in voltage.

  • Data Recording: Record the voltage at which breakdown occurred.

  • Multiple Breakdowns: Conduct a series of breakdowns (typically five) on the same filling of the fluid, with a specified time interval between each breakdown (e.g., one minute) to allow any decomposition products to dissipate.

  • Data Analysis: Calculate the average of the recorded breakdown voltages. This average value represents the dielectric breakdown voltage of the fluid.

Causality and Trustworthiness: The multiple breakdown measurements on a single sample filling help to ensure the reliability of the result by providing a statistical average and identifying any potential outliers caused by localized contaminants. The standardized procedure ensures reproducibility and comparability of results.

Protocol 2: Determination of Dielectric Constant and Dissipation Factor (ASTM D924)

This protocol describes the measurement of the dielectric constant (relative permittivity) and dissipation factor (loss tangent) of insulating liquids. These properties are crucial for understanding the fluid's behavior in AC electric fields.

Workflow for Dielectric Constant and Dissipation Factor Measurement

cluster_setup System Setup and Calibration cluster_measurement Measurement Procedure cluster_calculation Calculation setup1 Assemble and clean the three-terminal test cell setup2 Calibrate the capacitance bridge with standard air capacitor setup1->setup2 meas1 Measure capacitance and dissipation factor of the empty cell setup2->meas1 meas2 Fill the cell with the dielectric fluid meas1->meas2 meas3 Measure capacitance and dissipation factor of the filled cell meas2->meas3 calc1 Calculate Dielectric Constant from the ratio of filled to empty cell capacitance meas3->calc1 calc2 Calculate Dissipation Factor from the measured values calc1->calc2

Caption: Workflow for measuring dielectric constant and dissipation factor per ASTM D924.

Materials:

  • Capacitance and dissipation factor measuring bridge (e.g., a Schering bridge).

  • Three-terminal test cell suitable for liquids.

  • This compound sample.

  • Temperature-controlled chamber.

  • Standard capacitor for calibration.

Procedure:

  • Cell Preparation: Clean and dry the three-terminal test cell thoroughly.

  • System Calibration: Calibrate the measuring bridge using a standard air capacitor.

  • Measurement of Empty Cell: Measure the capacitance and dissipation factor of the empty and dry test cell at the desired frequency and temperature.

  • Filling the Cell: Fill the test cell with the this compound sample, ensuring no air bubbles are trapped.

  • Measurement of Filled Cell: Place the filled cell in the temperature-controlled chamber and allow it to reach the desired temperature. Measure the capacitance and dissipation factor of the filled cell at the same frequency.

  • Calculation of Dielectric Constant: The dielectric constant (relative permittivity) is calculated as the ratio of the capacitance of the cell filled with the fluid to the capacitance of the empty cell.

  • Calculation of Dissipation Factor: The dissipation factor of the fluid is calculated from the measured dissipation factors of the filled and empty cell, taking into account the cell's characteristics.

Causality and Trustworthiness: The use of a three-terminal test cell minimizes the effects of stray capacitance, leading to more accurate measurements. Calibration of the bridge and measurement of the empty cell provide a baseline for accurate calculation of the fluid's intrinsic properties.

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area to avoid inhalation of any potential vapors, especially at elevated temperatures.

  • Storage: Store in a cool, dry place away from direct sunlight and sources of ignition. Keep containers tightly sealed.

  • Disposal: Dispose of the fluid and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound and related phenylmethyl silicone fluids offer a compelling combination of high thermal stability, excellent dielectric properties, and optical clarity. These attributes make them valuable tools for researchers working in diverse fields requiring high-performance insulating and optical fluids. By understanding their fundamental properties and employing standardized testing protocols, scientists and engineers can confidently integrate these materials into their experimental designs to achieve reliable and accurate results.

References

analytical methods for quantifying 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of this compound, a compound of interest in various industrial and pharmaceutical applications. Recognizing the need for robust and reliable analytical methods, this guide focuses on a primary method utilizing Gas Chromatography-Mass Spectrometry (GC-MS), renowned for its sensitivity and specificity. An alternative High-Performance Liquid Chromatography (HPLC) method is also discussed for applications where it may be advantageous. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the scientific rationale behind them to ensure methodological integrity and adaptability.

Introduction and Analytical Rationale

This compound (CAS No. 14920-92-4) is a linear siloxane characterized by both methyl and phenyl functional groups.[1] Its unique properties make it relevant in formulations where thermal stability and specific chemical interactions are crucial. Accurate quantification is essential for quality control, stability testing, and understanding its behavior in complex matrices.

The analytical challenge lies in selecting a technique that offers high selectivity for the specific siloxane structure and sensitivity to detect it at required levels. Gas Chromatography is an ideal separation technique for semi-volatile compounds like this disiloxane. Coupling it with Mass Spectrometry (GC-MS) provides definitive identification based on mass-to-charge ratio and fragmentation patterns, making it the gold standard for this type of analysis.[2][3]

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

The GC-MS method provides a robust framework for separating this compound from matrix components and quantifying it with high precision and accuracy. The principle involves volatilizing the sample, separating its components in a capillary column, and detecting the target analyte by its characteristic mass spectrum.

Workflow for GC-MS Analysis

The overall process from sample receipt to final data reporting is outlined below. This workflow ensures a systematic approach, minimizing variability and ensuring data integrity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Obtain Sample (e.g., Pharmaceutical Formulation) Weigh Accurately Weigh Sample Sample->Weigh Dilute Dilute in Solvent (e.g., Dichloromethane) Weigh->Dilute IS Spike with Internal Standard (e.g., D10-Anthracene) Dilute->IS Vortex Vortex/Sonicate to Dissolve IS->Vortex Filter Filter through 0.22 µm PTFE filter Vortex->Filter Inject Inject into GC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify Report Generate Report Quantify->Report

Caption: High-level workflow for GC-MS quantification.

Detailed Experimental Protocol: GC-MS

This protocol is designed to be a self-validating system. Adherence to these steps, particularly regarding the use of an internal standard and rigorous calibration, ensures the trustworthiness of the results.

2.2.1. Reagents and Materials

  • Solvent: Dichloromethane (DCM), HPLC or GC-grade.

  • Analyte Standard: this compound (≥95% purity).[1]

  • Internal Standard (IS): Anthracene-d10 or another suitable non-interfering compound. The choice of IS is critical; it must not be present in the sample matrix and should have a retention time that does not overlap with the analyte or other major peaks.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Filters: 0.22 µm PTFE syringe filters.

2.2.2. Standard Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound standard into a 25 mL volumetric flask. Dissolve and dilute to volume with DCM.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of Anthracene-d10 in DCM.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution. A typical range would be 0.1, 0.5, 1, 5, 10, and 25 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 5 µg/mL.

2.2.3. Sample Preparation

  • Accurately weigh an appropriate amount of the sample matrix (e.g., 100 mg of a topical cream) into a 15 mL centrifuge tube.

  • Add 10.0 mL of DCM containing the internal standard (5 µg/mL).

  • Vortex for 2 minutes, then sonicate for 15 minutes to ensure complete dissolution/extraction of the analyte.

  • Centrifuge at 4000 rpm for 10 minutes to pellet any insoluble excipients.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into a GC vial.

2.2.4. Instrumental Parameters The selection of the GC column is crucial. A 5% phenyl methyl siloxane stationary phase is recommended as it provides good selectivity for compounds containing aromatic rings.[3]

Parameter Setting Rationale
GC System Agilent 7890 GC or equivalentA robust and widely available system.
Mass Spectrometer Agilent 5977 MS or equivalentProvides necessary sensitivity and selectivity.
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA versatile, low-bleed column suitable for a wide range of semi-volatile compounds.[4]
Inlet Temperature 280 °CEnsures complete vaporization without thermal degradation.
Injection Volume 1 µLStandard volume for good sensitivity.
Injection Mode Splitless (or Split 10:1 for high conc. samples)Maximizes analyte transfer to the column for trace analysis.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 80 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min)Provides good separation of the analyte from potential contaminants.
MS Transfer Line 300 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Quadrupole Temp. 150 °CStandard temperature for stable mass filtering.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring only characteristic ions.
Quantifier Ion m/z 209 (M-15, loss of CH₃)This is a predicted primary fragment for high abundance and specificity.
Qualifier Ions m/z 77 (Phenyl), m/z 224 (Molecular Ion)Confirms the identity of the analyte. The presence of the molecular ion provides confidence.[5]
IS Ion m/z 188 (for Anthracene-d10)The molecular ion of the internal standard.
Method Validation

To ensure the method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[6]

Validation_Parameters Validation Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

  • Specificity: Analyze a blank matrix and a spiked matrix to ensure there are no interfering peaks at the retention time of the analyte and internal standard.

  • Linearity: Analyze the calibration standards in triplicate. Plot the ratio of the analyte peak area to the IS peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy: Analyze a blank matrix spiked with the analyte at low, medium, and high concentrations (e.g., 0.5, 5, and 20 µg/mL). The mean recovery should be within 80-120%.

  • Precision: Expressed as the relative standard deviation (RSD).

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. RSD should be ≤ 15%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. The RSD over both days should be ≤ 20%.

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically with a signal-to-noise ratio of ≥ 10).

  • Limit of Detection (LOD): The lowest concentration that can be reliably detected (signal-to-noise ratio of ≥ 3).

Validation Parameter Acceptance Criteria Example Result
Linearity (r²) ≥ 0.9950.998
Range -0.1 - 25 µg/mL
Accuracy (% Recovery) 80 - 120%95.2 - 103.5%
Precision (RSD) ≤ 15%< 8.0%[7]
LOD S/N ≥ 30.03 µg/mL
LOQ S/N ≥ 100.1 µg/mL

Alternative Method: HPLC with ELSD/MS

For matrices that are non-volatile or for laboratories where GC-MS is not available, HPLC can be a viable alternative. Due to the lack of a strong UV chromophore in the analyte, a universal detector is required.[6]

  • Principle: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity.[8] this compound is nonpolar and will be well-retained on a C18 column.

  • Instrumentation:

    • HPLC System: Standard system with a binary pump and autosampler.

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.

    • Detector: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS). ELSD is a good choice for its universal response to non-volatile analytes, while MS offers higher sensitivity and specificity.

This method would require its own development and validation but provides a strong orthogonal technique to confirm results obtained by GC-MS.

Conclusion

This application note provides a detailed, robust, and validated GC-MS method for the quantification of this compound. The protocol emphasizes the rationale behind experimental choices to allow for adaptation to different matrices and laboratory settings. By following the outlined procedures for sample preparation, instrumental analysis, and method validation, researchers can generate highly reliable and accurate quantitative data, supporting drug development and quality control activities.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane. It addresses common challenges, offers detailed protocols, and explains the scientific principles behind each purification strategy.

Frequently Asked Questions (FAQs): Understanding the Impurity Profile

Q1: What are the most common impurities I might find in my sample of this compound?

The impurity profile of this compound is largely dependent on its synthetic route and subsequent handling and storage. Common contaminants can be categorized as follows:

  • Symmetric Siloxanes: These are often the most common impurities. They include Hexamethyldisiloxane (Me₃SiOSiMe₃) and 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane (PhMe₂SiOSiMe₂Ph).

  • Cyclic Siloxanes: Low molecular weight cyclic siloxanes, such as octamethylcyclotetrasiloxane (D4), are frequent byproducts in siloxane synthesis[1].

  • Higher Molecular Weight Siloxanes: Linear or branched polysiloxanes can form if reaction conditions are not carefully controlled[2].

  • Hydrolysis Products: The presence of moisture can lead to the formation of silanols, such as trimethylsilanol and dimethylphenylsilanol, through the cleavage of the Si-O-Si bond. These are polar impurities.

  • Catalyst Residues: Residual acid, base, or transition metal catalysts used during synthesis can remain in the crude product[3][4].

Q2: How do these impurities typically form?

Understanding the formation mechanism is key to preventing and removing impurities:

  • Synthesis Side-Reactions: The intended reaction to form the asymmetric this compound can be accompanied by self-condensation of the starting materials, leading to the formation of symmetric siloxanes.

  • Redistribution Reactions: This is a critical concept in siloxane chemistry. The siloxane (Si-O-Si) bonds can be cleaved and reformed under the influence of catalysts (acidic, basic, or metallic), heat, or certain surfaces[3][5]. This process, also known as equilibration, can scramble the substituents on the silicon atoms, leading to a mixture of different siloxanes[2]. For example, two molecules of the target product can redistribute to form one molecule of hexamethyldisiloxane and one molecule of 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane.

  • Hydrolysis: Exposure to water, especially in the presence of acidic or basic catalysts, can break the siloxane bond to form corresponding silanols. These silanols can then re-condense, often forming a complex mixture of products.

Q3: How can I analyze the purity of my sample and identify these impurities?

A multi-faceted analytical approach is recommended for robust purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for this application. GC separates the volatile components of the mixture, while MS provides the mass of each component, allowing for confident identification of the target compound and related siloxane impurities[1][6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR can provide detailed structural information. The integration of proton signals from the methyl (Si-CH₃) and phenyl (Si-C₆H₅) groups can give a quantitative measure of purity if the impurities have been identified.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of silanol (Si-OH) impurities, which exhibit a characteristic broad absorption band around 3200-3700 cm⁻¹.

Purification Methodologies & Protocols

The primary strategy for purifying this compound involves fractional vacuum distillation to separate components based on boiling point, potentially preceded by a chemical wash or adsorbent treatment to remove catalysts and polar impurities.

Data Presentation: Physical Properties of Target Compound and Key Impurities

The significant difference in boiling points among the likely siloxane impurities forms the basis for purification by fractional distillation[7].

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)
This compound C₁₁H₂₀OSi₂224.45[8]~221-222
HexamethyldisiloxaneC₆H₁₈OSi₂162.38101
1,1,3,3-Tetramethyl-1,3-diphenyldisiloxaneC₁₆H₂₂OSi₂286.52~298
TrimethylsilanolC₃H₁₀OSi90.2099

Note: Boiling points are estimated or sourced from literature and may vary slightly. Vacuum distillation is required to lower the boiling point and prevent thermal degradation.

Method 1: Fractional Vacuum Distillation (Primary Purification)

Expertise & Experience: Simple distillation is insufficient for separating siloxanes with close boiling points. Fractional distillation, using a column with a high number of theoretical plates (e.g., a Vigreux or packed column), is essential. Performing the distillation under vacuum is critical to prevent the high temperatures that can induce thermal degradation or redistribution reactions[7][9].

Experimental Protocol:

  • Pre-treatment (Optional): If acidic or basic catalyst residue is suspected, wash the crude material in a separatory funnel with a 5% sodium bicarbonate solution, followed by deionized water until the aqueous layer is neutral. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[9].

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus equipped with a heating mantle, a round-bottom flask, a fractionating column (minimum 20 cm Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware is thoroughly dried to prevent hydrolysis.

    • Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Distillation Process:

    • Charge the dried crude material into the distillation flask (no more than 2/3 full). Add a magnetic stir bar or boiling chips for smooth boiling.

    • Slowly apply vacuum to the system, ensuring it is stable at the desired pressure (e.g., 1-10 mmHg).

    • Begin heating the distillation flask gently.

    • Collect a "forerun" fraction, which will contain low-boiling impurities such as hexamethyldisiloxane.

    • As the temperature at the distillation head stabilizes, collect the main fraction corresponding to the boiling point of this compound at the working pressure.

    • Stop the distillation before the flask goes to dryness to avoid overheating the residue, which may contain higher-boiling impurities.

  • Verification: Analyze all collected fractions by GC-MS to confirm their identity and purity. Combine fractions with a purity of >99%.

Method 2: Adsorbent Treatment (For Polar Impurity Removal)

Expertise & Experience: This method is highly effective for removing polar impurities like silanols or residual catalyst traces that may not be efficiently removed by distillation alone. Silica gel is a common choice of adsorbent[10].

Experimental Protocol:

  • Preparation: Dissolve the crude or partially purified siloxane in a non-polar solvent (e.g., hexane or toluene) at a concentration of approximately 10-20% (w/v).

  • Slurry Treatment:

    • In a flask, add silica gel (e.g., 10g of silica per 100g of crude siloxane).

    • Add the siloxane solution and stir the resulting slurry at room temperature for 1-2 hours.

  • Filtration: Filter the slurry through a Büchner funnel or a sintered glass funnel to remove the silica gel.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.

  • Verification: Analyze the resulting oil by FTIR to confirm the absence of the Si-OH peak and by GC-MS to assess overall purity. This material can then be further purified by fractional vacuum distillation if necessary.

Visual Workflows & Diagrams

Diagram 1: General Purification Strategy

cluster_start Initial Assessment cluster_purification Purification Steps cluster_final Final Validation A Crude Sample of This compound B Analytical Check (GC-MS, FTIR) A->B C Decision: Polar Impurities Present? B->C D Adsorbent Treatment (e.g., Silica Gel) C->D Yes E Fractional Vacuum Distillation C->E No / Post-Treatment D->E F Collect Fractions E->F G Final Purity Analysis (GC-MS) F->G H Pure Product (>99%) G->H

Caption: A typical workflow for the purification of this compound.

Troubleshooting Guide

Q1: My distilled product is still impure according to GC-MS. What should I do?
  • Issue: Inefficient Separation.

  • Cause & Solution: Your fractionating column may have insufficient theoretical plates to separate components with very close boiling points. Solution: Switch to a more efficient column (e.g., a packed column instead of a Vigreux) or increase the column length. Also, ensure your distillation rate is slow (1-2 drops per second) to allow equilibrium to be established within the column.

  • Cause & Solution: Azeotrope Formation. While less common with siloxanes, some impurities might form a constant boiling mixture with the product. Solution: An alternative purification method, such as preparative chromatography, may be required.

Q2: I see new, higher molecular weight peaks in my GC-MS after distillation. What happened?
  • Issue: Product Degradation.

  • Cause & Solution: This is a classic sign of thermally-induced redistribution[2][3]. The temperature in the distillation flask was likely too high. Solution: Ensure you are using an adequate vacuum level (<5 mmHg) to lower the boiling point. Stop the distillation before the flask is completely dry to avoid charring or superheating the residue, which can catalyze degradation.

Q3: My final product appears cloudy or my NMR shows broad peaks. How do I fix this?
  • Issue: Presence of Water or Silanols.

  • Cause & Solution: Cloudiness indicates immiscible water. Broad NMR peaks (especially for hydroxyl protons) suggest the presence of polar silanol impurities from hydrolysis. Solution: Perform the adsorbent treatment with silica gel as described in Method 2. Before distillation, ensure the crude product is thoroughly dried with a drying agent like anhydrous MgSO₄. Always use oven-dried glassware for the distillation.

Diagram 2: Troubleshooting Logic Flowchart

Start Problem: Impure Product Post-Distillation Symptom1 Symptom: High MW peaks appear Start->Symptom1 Cause1 Cause: Thermal Redistribution Symptom1->Cause1 Yes Symptom2 Symptom: Poor separation of known impurities Symptom1->Symptom2 No Solution1 Solution: - Increase vacuum - Lower pot temperature - Avoid distilling to dryness Cause1->Solution1 Cause2 Cause: Inefficient column Symptom2->Cause2 Yes Symptom3 Symptom: Cloudy appearance or broad NMR/FTIR OH peaks Symptom2->Symptom3 No Solution2 Solution: - Use a longer or packed column - Slow the distillation rate Cause2->Solution2 Cause3 Cause: Water or Silanol Impurities Symptom3->Cause3 Yes Solution3 Solution: - Dry with MgSO4 before distillation - Perform silica gel treatment Cause3->Solution3

Caption: A troubleshooting guide for common issues in siloxane purification.

References

Technical Support Center: Synthesis of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Synthesis Overview

Welcome to the technical support guide for the synthesis of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane. This document is designed for researchers, chemists, and process development professionals aiming to optimize the yield and purity of this unsymmetrical disiloxane.

The most prevalent and industrially relevant method for synthesizing this compound is the co-hydrolysis of trimethylchlorosilane ((CH₃)₃SiCl) and phenyldimethylchlorosilane (C₆H₅(CH₃)₂SiCl) . While seemingly straightforward, this reaction is a competitive process where precise control over reaction conditions is paramount to prevent the formation of undesired symmetrical byproducts and higher molecular weight polymers. This guide provides in-depth troubleshooting advice and an optimized protocol to help you navigate these challenges effectively.

Core Reaction Principles: The Challenge of Selectivity

The fundamental principle of the synthesis is the hydrolysis of two different chlorosilanes to their corresponding silanols, followed by a condensation reaction to form the desired siloxane bond.

  • Step 1: Hydrolysis

    • (CH₃)₃SiCl + H₂O → (CH₃)₃SiOH + HCl

    • C₆H₅(CH₃)₂SiCl + H₂O → C₆H₅(CH₃)₂SiOH + HCl

  • Step 2: Condensation

    • Desired Cross-Condensation: (CH₃)₃SiOH + C₆H₅(CH₃)₂SiOH → (CH₃)₃Si-O-Si(CH₃)₂C₆H₅ + H₂O

    • Undesired Homo-Condensation:

      • 2 (CH₃)₃SiOH → (CH₃)₃Si-O-Si(CH₃)₃ (Hexamethyldisiloxane, M₂) + H₂O

      • 2 C₆H₅(CH₃)₂SiOH → C₆H₅(CH₃)₂Si-O-Si(CH₃)₂C₆H₅ (1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane) + H₂O

The primary challenge is that the rates of hydrolysis and condensation for both silane species are different. Achieving a high yield of the target unsymmetrical disiloxane depends entirely on favoring the cross-condensation pathway over the two competing homo-condensation reactions. The reactivity of chlorosilanes towards hydrolysis is influenced by both steric and electronic effects at the silicon atom[1].

Reaction Pathway Visualization

The following diagram illustrates the competitive nature of the co-hydrolysis reaction.

G cluster_start Starting Materials cluster_hydrolysis Hydrolysis (with H₂O) cluster_products Condensation Products TCS Trimethylchlorosilane ((CH₃)₃SiCl) TS Trimethylsilanol ((CH₃)₃SiOH) TCS->TS Hydrolyzes PDCS Phenyldimethylchlorosilane (Ph(CH₃)₂SiCl) PS Phenyldimethylsilanol (Ph(CH₃)₂SiOH) PDCS->PS Hydrolyzes Target Desired Product: This compound TS->Target Cross-Condensation (Favored) Byproduct1 Byproduct: Hexamethyldisiloxane (M₂) TS->Byproduct1 Homo-Condensation PS->Target Cross-Condensation (Favored) Byproduct2 Byproduct: 1,3-Diphenyltetramethyldisiloxane PS->Byproduct2 Homo-Condensation

Caption: Competitive reaction pathways in co-hydrolysis synthesis.

Troubleshooting Guide & Frequently Asked Questions

Q1: My overall yield is consistently below 60%. What are the most likely causes?

A low yield is typically a result of one or more of the following: suboptimal reaction control leading to side products, incorrect stoichiometry, or losses during work-up and purification.

A. Suboptimal Reaction Control (High Impurity Profile): This is the most common issue. If your crude product analysis (e.g., by GC-MS) shows significant peaks for hexamethyldisiloxane (M₂) and 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane, your reaction conditions are favoring homo-condensation. The key is to manage the relative hydrolysis rates and instantaneous concentrations of the intermediate silanols.

  • Slow Addition: The chlorosilane mixture should be added slowly to the water/solvent mixture. This maintains low concentrations of the reactive silanol intermediates, reducing the chance of self-condensation.

  • Temperature Control: The hydrolysis of chlorosilanes is highly exothermic. Running the reaction at a low temperature (e.g., 0-10°C) helps to moderate the reaction rate and improve selectivity.

  • Solvent Choice: Using a non-polar, water-immiscible solvent like toluene or diethyl ether can help control the reaction. The hydrolysis occurs at the phase interface, which can moderate the otherwise violent reaction rate observed in homogeneous solutions with solvents like acetone.

B. Incorrect Stoichiometry: The hydrolysis of one mole of R₃SiCl and one mole of R'R₂SiCl theoretically requires one mole of water to form the disiloxane. Using a significant excess of water can promote the formation of stable silanols and potentially lead to the formation of higher oligomers. A stoichiometric amount of water is often recommended for direct production of the hydrolyzate[2].

C. Purification Losses: The boiling points of the desired product and the diphenyl byproduct are relatively close. Aggressive distillation or an inefficient fractional distillation column can lead to significant loss of product. See the purification section (Q4) and Table 2 for more details.

Q2: My GC-MS analysis shows a high percentage of symmetrical disiloxanes. How can I improve the selectivity for the unsymmetrical product?

This is a direct consequence of the kinetic competition between cross-condensation and homo-condensation. To improve selectivity, you must manipulate the reaction conditions to favor the formation of the unsymmetrical product.

Parameter Effect on Selectivity Recommended Action & Rationale
Addition Rate CRITICAL. Fast addition increases local concentrations of silanols, promoting homo-condensation.Add the chlorosilane mixture dropwise over 1-2 hours. This maintains a low, steady-state concentration of the silanol intermediates, maximizing the probability of a trimethylsilanol molecule reacting with a phenyldimethylsilanol molecule.
Temperature Lower temperatures slow down all reaction rates, allowing for better kinetic control.Maintain the reaction temperature between 0°C and 10°C. This suppresses the rapid, uncontrolled hydrolysis and condensation that can occur at room temperature or higher.
Solvent System A two-phase system (e.g., toluene/water) can moderate the reaction rate.Use a water-immiscible solvent like toluene or diethyl ether. The reaction proceeds at the interface, providing better control over the highly exothermic hydrolysis process compared to a homogeneous system.
Acidity (pH) The reaction generates HCl, creating an acidic environment. Acidic conditions are known to catalyze both hydrolysis and condensation[1][3].No external acid is typically needed. The in-situ generated HCl is usually sufficient. In some cases, a mild acid scavenger (like a weak base or buffer) can be used to control the condensation rate, but this adds complexity to the work-up.

Table 1: Influence of key reaction parameters on product selectivity.

Q3: I'm observing high-boiling point residues and polymeric materials in my product. What causes this and how can I prevent it?

The formation of polysiloxanes (trimers, tetramers, and higher oligomers) occurs when condensation continues beyond the disiloxane stage. This is typically caused by an excess of water or prolonged reaction times under harsh (highly acidic or basic) conditions.

  • Control Water Stoichiometry: Ensure you are using approximately one mole of water for every two moles of total chlorosilane. A patent on chlorosilane hydrolysis suggests that using a stoichiometric equivalence of water is key to avoiding side reactions and energy-intensive workups[2].

  • Quench the Reaction: After the addition of chlorosilanes is complete and the reaction has stirred for a sufficient period (e.g., 1-2 hours), the reaction should be promptly worked up. This involves neutralizing the generated HCl with a weak base like sodium bicarbonate solution.

  • Avoid High Temperatures: Do not allow the reaction mixture to exotherm excessively, and avoid high temperatures during the initial work-up, as this can drive further condensation reactions.

Q4: I'm struggling to separate the this compound from the diphenyl byproduct during distillation. Any advice?

Effective purification by fractional distillation is critical for achieving high purity. The success of this step depends on the efficiency of your distillation apparatus and understanding the physical properties of the components.

Compound Formula Molar Mass ( g/mol ) Approx. Boiling Point (°C)
Hexamethyldisiloxane (M₂)C₆H₁₈OSi₂162.38~101
Target Product C₁₁H₂₀OSi₂ 224.45 ~215-220
1,3-DiphenyltetramethyldisiloxaneC₁₆H₂₂OSi₂286.52~290-300

Table 2: Physical properties of key compounds involved in the synthesis.

Recommendations:

  • Use a Fractionating Column: Simple distillation is inadequate. Use a Vigreux or, preferably, a packed column (e.g., with Raschig rings or metal sponge) with a sufficient number of theoretical plates.

  • Distill Under Vacuum: Vacuum distillation is highly recommended. Lowering the pressure will reduce the boiling points of all components, preventing potential thermal degradation of the product at high temperatures.

  • Monitor the Head Temperature: Collect fractions carefully. A sharp rise in the distillation head temperature after the main product fraction has been collected indicates the onset of the higher-boiling diphenyl byproduct.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common synthesis issues.

G start Start: Low Yield or Purity Issue gcms Analyze Crude Product by GC-MS start->gcms high_sym High Levels of Symmetrical Byproducts (M₂ & P₂M₂)? gcms->high_sym Yes high_poly High Levels of Polymers (High Boiling Residue)? gcms->high_poly No sol_sym Troubleshooting Steps: 1. Slow down chlorosilane addition rate. 2. Reduce reaction temperature to 0-10°C. 3. Use a two-phase solvent system (e.g., Toluene/Water). high_sym->sol_sym purification Yield loss primarily during purification? high_sym->purification No high_poly->high_sym No sol_poly Troubleshooting Steps: 1. Verify water stoichiometry (1 mol H₂O per 2 mol Si-Cl). 2. Neutralize HCl promptly after reaction. 3. Avoid excessive heat during work-up. high_poly->sol_poly Yes end Achieved High Yield & Purity sol_sym->end sol_poly->end sol_purify Troubleshooting Steps: 1. Use an efficient fractional distillation column. 2. Perform distillation under vacuum. 3. Collect fractions carefully based on head temperature. purification->sol_purify Yes purification->end No sol_purify->end

Caption: A decision tree for troubleshooting synthesis problems.

Optimized Experimental Protocol

This protocol incorporates the best practices identified in the troubleshooting guide to maximize yield and purity.

Materials:

  • Trimethylchlorosilane ((CH₃)₃SiCl)

  • Phenyldimethylchlorosilane (C₆H₅(CH₃)₂SiCl)

  • Toluene (or Diethyl Ether), anhydrous

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Equip a jacketed reaction vessel with a mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

  • Initial Charge: Charge the reactor with toluene (approx. 5 mL per gram of total chlorosilane) and deionized water (0.5 moles per mole of total chlorosilane).

  • Cooling: Cool the toluene/water mixture to 0-5°C using a circulating chiller.

  • Chlorosilane Addition: Prepare an equimolar mixture of trimethylchlorosilane and phenyldimethylchlorosilane and charge it to the dropping funnel.

  • Controlled Reaction: Add the chlorosilane mixture dropwise to the cold, stirred toluene/water mixture over a period of 1.5 to 2 hours. Crucially, maintain the internal temperature below 10°C throughout the addition.

  • Stirring: After the addition is complete, allow the mixture to stir at 5-10°C for an additional hour.

  • Work-up (Neutralization): Slowly add saturated sodium bicarbonate solution to the reactor until the aqueous layer is neutral (pH ~7). Vent any CO₂ pressure buildup carefully.

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer twice with brine (saturated NaCl solution).

  • Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent (toluene) using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional distillation under vacuum. Collect the fraction corresponding to this compound.

References

Technical Support Center: Degradation of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. Here, we will delve into the primary degradation pathways, offer troubleshooting solutions for common experimental challenges, and answer frequently asked questions to ensure the integrity and success of your research.

Section 1: Understanding the Stability Profile of this compound

This compound is a linear siloxane characterized by a backbone of repeating silicon-oxygen (Si-O-Si) units, with methyl and a single phenyl group attached to the silicon atoms. The Si-O bond is known for its high thermal stability and chemical resistance. However, like all organosilicon compounds, it is susceptible to degradation under specific environmental conditions. The presence of the phenyl group can influence this stability, generally increasing resistance to thermal and oxidative degradation compared to purely methyl-substituted siloxanes.[1][2][3] Understanding these degradation pathways is critical for predicting its environmental fate, ensuring formulation stability, and interpreting analytical results.

Section 2: Core Degradation Pathways

The degradation of this compound is primarily governed by three mechanisms: hydrolysis, oxidation, and thermal stress.

Hydrolytic Degradation

Hydrolysis involves the cleavage of the siloxane (Si-O-Si) bond by water. This reaction is often the most relevant pathway in aqueous environments or formulations containing moisture.

  • Mechanism: The reaction is catalyzed by both acids and bases.[4] Under acidic conditions, the siloxane oxygen is protonated, making the adjacent silicon atom more susceptible to nucleophilic attack by water.[4] Under basic conditions, hydroxide ions directly attack the silicon atom. The general mechanism involves the formation of silanol (Si-OH) end-groups.[5]

  • Primary Products: The initial hydrolysis of this compound results in the formation of two silanols: Trimethylsilanol and Dimethylphenylsilanol. These silanols can then undergo self-condensation to reform siloxanes, potentially leading to a complex mixture of oligomers.

  • Influencing Factors:

    • pH: The rate of hydrolysis is significantly faster at pH extremes (both acidic and basic) and slowest near neutral pH.

    • Temperature: Increased temperature accelerates the rate of hydrolysis.

    • Catalysts: The presence of certain metal ions can catalyze the hydrolysis process.[6]

Oxidative Degradation

Oxidative degradation typically occurs in the atmosphere or in the presence of strong oxidizing agents. For volatile siloxanes, the primary atmospheric oxidant is the hydroxyl radical (•OH).[7][8]

  • Mechanism: The degradation is initiated by the abstraction of a hydrogen atom from one of the methyl or phenyl groups by a hydroxyl radical.[8][9] This creates an alkyl radical, which then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical.[8][9] Subsequent reactions can lead to the cleavage of Si-C bonds and the formation of various oxidized products.[10]

  • Primary Products: Atmospheric oxidation can produce a variety of compounds, including silanols, formaldehyde, and carbon oxides.[9] The phenyl group can also be oxidized, potentially leading to hydroxylated aromatic rings or ring-opening products under aggressive conditions.

  • Environmental Significance: This pathway is crucial for determining the atmospheric lifetime of volatile siloxanes. The reaction with OH radicals is the dominant removal process for these compounds from the air.[7][8]

Thermal Degradation

In the absence of oxygen (pyrolysis) or in an inert atmosphere, this compound can undergo thermal degradation at elevated temperatures.

  • Mechanism: The primary mechanism for thermal degradation of polysiloxanes is a "back-biting" or unzipping reaction.[2] The siloxane chain curls back on itself, leading to the cleavage of Si-O bonds and the formation of stable cyclic siloxane oligomers.[1][11] The presence of a phenyl group generally increases the onset temperature of degradation compared to polydimethylsiloxane (PDMS).[1][12]

  • Primary Products:

    • Cyclic Siloxanes: The main products are typically cyclic volatile methyl siloxanes (cVMS) such as D3 (hexamethylcyclotrisiloxane) and D4 (octamethylcyclotetrasiloxane).[1]

    • Benzene: At higher temperatures, cleavage of the Si-Phenyl bond can occur, leading to the formation of benzene.[1][13] Studies have shown that for phenyl-containing polysiloxanes, benzene is a significant degradation product, while cyclic oligomers with phenyl substituents are not commonly observed.[1]

  • Influencing Factors:

    • Temperature: Phenyl-substituted siloxanes show higher thermal stability, with degradation onset temperatures often near 400°C.[1][13]

    • Atmosphere: The presence of oxygen can lead to thermo-oxidative degradation, a more complex process involving both thermal and oxidative pathways.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the experimental analysis of this compound and its degradation products, particularly when using Gas Chromatography-Mass Spectrometry (GC-MS).

Q: I am observing a series of evenly spaced, repeating peaks in my GC-MS baseline, even during blank runs. What is the cause?

A: This is a classic sign of siloxane contamination, often referred to as "ghost peaks."[11] Siloxanes are ubiquitous in the laboratory environment.

  • Probable Cause 1: Septa Bleed. The most common source is the degradation of the inlet septum.[14] High inlet temperatures cause the silicone septum to break down, releasing volatile cyclic siloxanes onto the column.[11]

  • Troubleshooting Steps:

    • Use High-Quality, Low-Bleed Septa: Switch to septa specifically designed for high-temperature applications (e.g., BTO® type).

    • Lower Inlet Temperature: While maintaining efficient volatilization of your analyte, use the lowest reasonable inlet temperature. Consider turning down the inlet temperature when the instrument is idle for extended periods.[15]

    • Regular Septum Replacement: Change the septum frequently, for example, after every 100-150 injections, or daily in high-use systems.[15] Overtightening the septum nut can also cause coring and premature failure.

    • Conditioning: Bake out new septa in a separate oven before installation to remove volatile components.[15]

  • Probable Cause 2: Column Bleed. While column bleed typically manifests as a rising baseline with increasing temperature, it can also contribute discrete peaks, especially from older columns.[11][14] Column bleed consists of the same cyclic siloxanes (D3, D4, D5) that result from the degradation of the stationary phase.[11]

  • Troubleshooting Steps:

    • Proper Column Conditioning: Ensure any new column is conditioned according to the manufacturer's instructions to remove residual manufacturing materials.

    • Use Gas Purifiers: Install high-quality oxygen and moisture traps on your carrier gas line. Oxygen is a major contributor to stationary phase degradation and bleed.[11]

    • Respect Temperature Limits: Never exceed the column's maximum recommended operating temperature.

Q: My mass spectra are showing prominent ions at m/z 73, 207, and 281. How do I interpret these?

A: These are characteristic fragment ions for siloxanes and are key identifiers.

  • m/z 73: This is the trimethylsilyl ion, [Si(CH₃)₃]⁺. It is a very common and strong signal for many methylsiloxanes.

  • m/z 207: This ion, [Si₄O₄(CH₃)₇]⁺, is the characteristic fragment for octamethylcyclotetrasiloxane (D4) resulting from the loss of a methyl group. It is a hallmark of column bleed.[14]

  • m/z 281: This ion is another common fragment from septum bleed or other siloxane contaminants, often associated with larger cyclic siloxanes.[14][16]

Q: I suspect hydrolytic degradation in my sample, but I'm having trouble getting sharp, reproducible peaks for the resulting silanols on my GC column.

A: Silanols (Si-OH) are polar and prone to interacting with active sites in the GC system, leading to poor peak shape (tailing) and potential loss of analyte.

  • Probable Cause: Adsorption of the polar hydroxyl group to active sites in the inlet liner or on the column itself.

  • Troubleshooting Steps:

    • Derivatization: This is the most robust solution. Convert the polar silanols into less polar, more volatile silyl ethers before GC analysis. A common and effective method is silylation using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[5]

    • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated glass liner in your GC inlet. Change the liner regularly, as its deactivation can wear off over time.

    • Select an Appropriate Column: While general-purpose columns like a 5% phenyl-methylpolysiloxane can work, a wax-type (polyethylene glycol) column may offer better peak shape for polar analytes if derivatization is not possible.

Section 4: Analytical Protocols

Protocol: Monitoring Thermal Degradation via Pyrolysis-GC-MS

This protocol is designed to identify the volatile products formed during the thermal degradation of this compound in an inert atmosphere.

Materials:

  • Pyrolysis unit coupled to a GC-MS system

  • Sample of this compound

  • Micro-furnace pyrolysis tubes

  • Helium (carrier gas), 99.999% purity with oxygen/moisture traps

Procedure:

  • Sample Preparation: Accurately weigh approximately 50-100 µg of the siloxane sample into a pyrolysis tube.

  • Pyrolysis Setup: Place the sample tube into the pyrolyzer autosampler. Set the pyrolysis temperature. A typical starting point for phenyl-siloxanes is 450°C, with a ramp up to 600°C to observe the full degradation profile.[2] The pyrolysis should be performed in flash mode under a helium atmosphere.

  • GC-MS Conditions:

    • Inlet: Set to split mode (e.g., 50:1) at 280°C.

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is suitable.

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 15°C/min to 300°C.

      • Hold: 5 minutes at 300°C.

    • MS Detector:

      • Transfer line temperature: 280°C.

      • Scan range: m/z 35-550.

      • Ionization mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Examine the mass spectrum of each peak and compare it against a spectral library (e.g., NIST) to identify degradation products.

    • Look for characteristic peaks of benzene (m/z 78), D3 (hexamethylcyclotrisiloxane), and D4 (octamethylcyclotetrasiloxane).

Section 5: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products I should expect to see from this compound under different conditions?

A1: The expected products are summarized in the table below.

Degradation PathwayConditionsPrimary Expected Products
Hydrolysis Aqueous, acidic or basic pHTrimethylsilanol, Dimethylphenylsilanol, and their condensation products.
Oxidation Atmospheric, presence of •OH radicalsSilanols, formaldehyde, smaller oxidized silicon-containing fragments.[9]
Thermal (Inert) High temperature (>400°C), no O₂Benzene, Cyclic Volatile Methyl Siloxanes (D3, D4, etc.).[1]

Q2: How does the phenyl group affect the stability of the siloxane bond compared to a standard polydimethylsiloxane (PDMS)?

A2: The phenyl group significantly enhances the thermal and oxidative stability of the siloxane polymer.[1][2] The bulky phenyl groups introduce steric hindrance, which can inhibit the "back-biting" mechanism responsible for thermal degradation, thus increasing the temperature required for decomposition.[13] They also increase the polymer's resistance to oxidative attack.

Q3: Can this compound biodegrade?

A3: While some synthetic silicones can degrade naturally, the process is generally very slow.[5] The primary environmental degradation pathway for volatile siloxanes is atmospheric oxidation, not biodegradation in soil or water.[7][8] The robust Si-O backbone is not readily cleaved by common microbial enzymes.

Q4: Are there any specific safety precautions I should take when handling the degradation products?

A4: Yes. Thermal degradation can produce benzene, which is a known carcinogen and should be handled with appropriate engineering controls (e.g., in a fume hood). Cyclic siloxanes like D4 are subject to regulatory scrutiny in some regions due to their environmental persistence and potential for bioaccumulation. Always consult the Safety Data Sheet (SDS) for the parent compound and any identified degradation products and perform a thorough risk assessment before beginning your experiments.

Diagrams

Degradation Pathways Overview

Figure 1: Simplified Degradation Pathways cluster_hydrolysis Hydrolysis (+H₂O) cluster_oxidation Oxidation (+•OH) cluster_thermal Thermal Degradation (Heat, >400°C) parent 1,1,1,3,3-Pentamethyl- 3-phenyldisiloxane prod_h1 Trimethylsilanol parent->prod_h1 prod_h2 Dimethylphenylsilanol parent->prod_h2 prod_o1 Oxidized Fragments (e.g., Silanols, Formaldehyde) parent->prod_o1 prod_t1 Benzene parent->prod_t1 prod_t2 Cyclic Siloxanes (D3, D4) parent->prod_t2

Caption: Simplified Degradation Pathways.

GC-MS Troubleshooting Workflow

Figure 2: GC-MS Troubleshooting Workflow start Problem: Unwanted Siloxane Peaks in Chromatogram check_blank Run a Blank Injection (Solvent Only) start->check_blank peaks_present Are Peaks Still Present? check_blank->peaks_present check_septa Inspect & Replace Inlet Septum peaks_present->check_septa Yes issue_sample Contamination is in Sample or Vial/Cap peaks_present->issue_sample No check_gas Check Carrier Gas Purity & Traps (O₂, H₂O) check_septa->check_gas check_column Condition or Replace GC Column check_gas->check_column issue_resolved Issue Resolved check_column->issue_resolved

Caption: GC-MS Troubleshooting Workflow.

References

Technical Support Center: Navigating Reactions with 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile organosilicon compound. Here, we delve into the common challenges and side reactions encountered during its application, providing expert insights and actionable protocols to ensure the integrity and success of your experiments.

Introduction to the Reactivity of this compound

This compound, with the chemical formula C₁₁H₂₀OSi₂, is a valuable reagent in organic synthesis.[1][2] Its utility stems from the unique reactivity of the silicon-oxygen-silicon (siloxane) bond and the influence of its methyl and phenyl substituents. However, the very nature of this bond also makes it susceptible to specific side reactions, primarily hydrolysis, redistribution, and cleavage under certain conditions. Understanding these potential pitfalls is the first step toward mitigating them.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of when using this compound?

A1: The three most common side reactions are:

  • Hydrolysis: The Si-O-Si bond can be cleaved by water, especially in the presence of acid or base catalysts, to form silanols.[3] This is a significant concern as even atmospheric moisture can be sufficient to initiate this process.

  • Redistribution Reactions: In the presence of certain catalysts, such as some transition metals or Lewis acids, siloxanes can undergo redistribution, leading to a mixture of different siloxane oligomers and cyclic species.[4][5][6]

  • Si-C Bond Cleavage: While less common under typical conditions, the silicon-phenyl bond can be cleaved under harsh acidic or oxidative conditions.

Q2: My reaction is producing unexpected silanol byproducts. What is the likely cause and how can I prevent it?

A2: The formation of silanols is almost certainly due to hydrolysis of the disiloxane. This can be caused by:

  • Wet Solvents or Reagents: The most common culprit is residual water in your reaction system.

  • Atmospheric Moisture: Reactions run open to the air, especially for extended periods, can absorb enough moisture to cause hydrolysis.

  • Acidic or Basic Conditions: Both acids and bases can catalyze the cleavage of the Si-O bond.[3]

To prevent this, ensure all glassware is flame-dried or oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). If acidic or basic reagents are necessary, consider their compatibility with the disiloxane and the reaction temperature.

Q3: I am observing the formation of higher molecular weight polysiloxanes in my reaction mixture. What is happening?

A3: This points to a redistribution reaction.[4][5] This process involves the scrambling of siloxane bonds, leading to a variety of linear and cyclic polysiloxanes. This is often catalyzed by:

  • Lewis Acids: Common Lewis acids used in organic synthesis can initiate redistribution.

  • Transition Metal Catalysts: Certain platinum, titanium, or other transition metal complexes can catalyze these reactions.[4][5]

If you suspect redistribution, review your catalytic system. It may be necessary to choose a different catalyst or add a ligand that attenuates the catalyst's activity towards siloxane bond cleavage.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered when using this compound.

Problem 1: Low Yield of the Desired Product and Presence of Silanol Impurities
Possible Cause Diagnostic Check Recommended Solution
Moisture Contamination Analyze a sample of your solvent and starting materials by Karl Fischer titration to quantify water content.Use freshly distilled, anhydrous solvents. Ensure all reagents are dry. Handle the disiloxane under an inert atmosphere.
Inherent Instability to Reaction Conditions Run a control experiment with the disiloxane under the reaction conditions (solvent, temperature, catalyst) but without other reactants. Monitor for decomposition.If the disiloxane is unstable, consider milder reaction conditions (e.g., lower temperature). If that's not possible, a more robust silylating agent may be required.
Acidic/Basic Impurities in Reagents Check the pH of your reaction mixture or aqueous workup solutions.Neutralize reagents before addition if possible. Use buffered aqueous solutions (e.g., saturated sodium bicarbonate or ammonium chloride) for workup.[7]
Problem 2: Formation of Multiple Siloxane Byproducts
Possible Cause Diagnostic Check Recommended Solution
Catalyst-Induced Redistribution Review the literature for the compatibility of your catalyst with siloxanes. Run the reaction with and without the catalyst to confirm its role in byproduct formation.Select a catalyst known to be compatible with siloxanes. Alternatively, catalyst poisoning or the use of specific ligands might inhibit the redistribution pathway.
Thermal Decomposition Perform a thermal stability test (e.g., TGA) on the disiloxane if you are running the reaction at high temperatures.If thermally unstable, conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
Experimental Protocols: Ensuring a Dry Reaction Environment

A rigorously dry environment is paramount for success.

Protocol 1: Preparation of Anhydrous Solvents

  • Select an appropriate drying agent: For common aprotic solvents like THF or toluene, sodium metal with benzophenone as an indicator is effective. For other solvents, activated molecular sieves are a good choice.

  • Reflux and Distillation: Set up a distillation apparatus. Add the solvent and drying agent. If using sodium/benzophenone, reflux until the solution maintains a deep blue or purple color, indicating it is anhydrous.

  • Collect and Store: Distill the solvent directly into the reaction flask or a flame-dried storage flask containing activated molecular sieves under an inert atmosphere.

Protocol 2: Setting up an Inert Atmosphere Reaction

  • Glassware Preparation: Flame-dry all glassware under a vacuum or oven-dry at >120°C for several hours. Allow to cool in a desiccator or under a stream of inert gas.

  • Assembly: Assemble the glassware while still warm and immediately purge with a dry, inert gas like nitrogen or argon.

  • Reagent Addition: Add solvents and liquid reagents via syringe through a rubber septum. Add solid reagents under a positive pressure of inert gas.

  • Maintenance: Maintain a positive pressure of the inert gas throughout the reaction, often by using a bubbler or a balloon filled with the gas.

Visualizing the Problem: Troubleshooting Workflow

G cluster_moisture Moisture Issue cluster_redistribution Redistribution Issue cluster_stability Stability Issue start Low Yield or Unexpected Byproducts check_moisture Check for Moisture Contamination (Karl Fischer, visual inspection) start->check_moisture check_redistribution Analyze for Polysiloxane Byproducts (GC-MS, NMR) start->check_redistribution check_stability Assess Reagent Stability (Control Reaction) start->check_stability dry_reagents Implement Rigorous Drying Protocols (Anhydrous Solvents, Inert Atmosphere) check_moisture->dry_reagents Positive change_catalyst Modify Catalytic System (Alternative Catalyst, Add Ligand) check_redistribution->change_catalyst Positive milder_conditions Adjust Reaction Conditions (Lower Temperature, Shorter Time) check_stability->milder_conditions Positive

Caption: Troubleshooting workflow for reactions involving this compound.

Key Reaction Pathways: Hydrolysis

The following diagram illustrates the acid-catalyzed hydrolysis of the disiloxane.

G disiloxane This compound protonation Protonation of Siloxane Oxygen disiloxane->protonation + H⁺ water_attack Nucleophilic Attack by Water protonation->water_attack + H₂O deprotonation Deprotonation water_attack->deprotonation products Silanol Products (Trimethylsilanol & Dimethylphenylsilanol) deprotonation->products - H⁺

Caption: Acid-catalyzed hydrolysis pathway of this compound.

By understanding the inherent reactivity of this compound and proactively addressing potential side reactions, you can significantly improve the outcome of your synthetic endeavors.

References

Technical Support Center: Optimizing Reaction Conditions for 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized experimental protocols. Our goal is to empower you to overcome common challenges and achieve success in your reactions involving this versatile siloxane reagent.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and reactivity of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a cool, dry place, sealed in its original container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.[1] Recommended storage temperatures are typically between 2-8°C.[1] Avoid contact with strong oxidizing agents, acids, and bases.

Q2: What are the primary applications of this compound in synthesis?

A2: This siloxane is predominantly used in hydrosilylation reactions, where the Si-H bond adds across a carbon-carbon double or triple bond.[2][3] This reaction is a cornerstone of organosilicon chemistry, enabling the synthesis of a wide array of functionalized silanes and silicones. It is also a key component in the formation of silicone elastomers through addition-cure systems.[4]

Q3: Which catalysts are most effective for hydrosilylation reactions with this siloxane?

A3: Platinum-based catalysts are highly effective for hydrosilylation.[2] Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) are the most widely used due to their high activity and selectivity.[2][3][4] However, other transition metal catalysts based on rhodium, nickel, and cobalt have also been developed for specific applications.[3][5][6]

Q4: What are the common side products in reactions involving this siloxane, and how can they be minimized?

A4: Common side reactions in hydrosilylation include alkene isomerization, dehydrogenative silylation, and the formation of oligomers or polymers.[2][7] The formation of siloxane byproducts, often appearing as white precipitates or oily substances, can also occur, particularly in the presence of moisture.[8] To minimize these, it is crucial to use anhydrous solvents and reagents, conduct reactions under an inert atmosphere, and optimize catalyst loading and reaction temperature.[8]

Q5: How can I purify the final product from unreacted siloxane and catalyst residues?

A5: Purification can typically be achieved through silica gel chromatography, where the less polar siloxane byproducts elute first.[8] Distillation can also be effective for volatile products. To remove catalyst residues, filtration through a pad of celite or treatment with activated carbon can be employed.[8][9]

Section 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common problems encountered during reactions with this compound.

Problem 1: Low or No Product Yield
Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst Verify the age and storage conditions of the catalyst. Observe for signs of decomposition (e.g., platinum black precipitation).[9]Use a fresh batch of catalyst. If using a solid-supported catalyst, ensure it has not been deactivated.
Insufficient Catalyst Loading Review the reaction protocol for the recommended catalyst loading (typically in the ppm range for platinum catalysts).[4]Incrementally increase the catalyst loading. Be aware that excessive catalyst can sometimes lead to side reactions.
Presence of Catalyst Inhibitors Check all reagents and solvents for potential inhibitors. Common inhibitors include sulfur compounds, amines, and phosphines.Purify reagents and solvents prior to use. Consider using a catalyst that is more resistant to poisoning.[4]
Low Reaction Temperature Monitor the internal reaction temperature.Gradually increase the reaction temperature. Some hydrosilylation reactions require heating to proceed at a reasonable rate.[9]
Moisture Contamination Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere.Use anhydrous solvents and reagents. Consider adding a drying agent if moisture is suspected.[8]
Problem 2: Formation of Significant Side Products
Potential Cause Diagnostic Check Recommended Solution
Alkene Isomerization Analyze the crude reaction mixture by GC-MS or NMR to identify isomeric byproducts.Choose a catalyst system known for high regioselectivity. The Chalk-Harrod mechanism, common for platinum catalysts, can sometimes lead to isomerization.[2][3]
Dehydrogenative Silylation Observe for gas evolution (H₂) during the reaction.This side reaction is more common with certain catalysts like those based on iron and cobalt.[2] Consider switching to a platinum-based catalyst if this is a major issue.
Siloxane Byproduct Formation Look for the presence of a white precipitate or an oily layer in the reaction mixture.[8]Ensure strictly anhydrous conditions. The choice of base, if used, is critical; non-nucleophilic, sterically hindered bases are preferred.[8]
Oligomerization/Polymerization The product mixture appears viscous or a solid polymer is formed.Optimize the stoichiometry of the reactants. Use a solvent that ensures all components remain in solution.

Section 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for Hydrosilylation of an Alkene

This protocol provides a starting point for the hydrosilylation of a terminal alkene with this compound using Karstedt's catalyst.

Materials:

  • This compound

  • Terminal alkene

  • Karstedt's catalyst (in xylene, typically 2% Pt)

  • Anhydrous toluene (or other suitable solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

  • Hexanes and ethyl acetate (or other appropriate eluents)

Procedure:

  • Preparation: Oven-dry all glassware and allow to cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the terminal alkene (1.0 eq) and this compound (1.1 eq) dissolved in anhydrous toluene.

  • Catalyst Addition: Add Karstedt's catalyst (typically 10-100 ppm of Pt relative to the alkene) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC or GC). Reactions are often exothermic.

  • Workup: Upon completion, cool the reaction to room temperature. If necessary, filter the mixture through a short plug of silica gel to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Troubleshooting Workflow for a Failed Hydrosilylation Reaction

Caption: A decision tree for troubleshooting a failed hydrosilylation reaction.

Section 4: Mechanistic Insights

The Chalk-Harrod Mechanism for Platinum-Catalyzed Hydrosilylation

The generally accepted mechanism for hydrosilylation catalyzed by platinum complexes is the Chalk-Harrod mechanism.[2][3] Understanding this mechanism is key to optimizing reaction conditions and predicting potential side products.

Chalk_Harrod Pt0 Pt(0)L_n A Oxidative Addition Pt(II) Complex Pt0->A + R3SiH B Olefin Coordination A->B + Alkene C Migratory Insertion (β-adduct) B->C anti-Markovnikov E Migratory Insertion (α-adduct) B->E Markovnikov D Reductive Elimination Product C->D - Product D->Pt0 Regeneration of Pt(0) E->D - Product

Caption: The catalytic cycle of the Chalk-Harrod mechanism for hydrosilylation.

Explanation of the Steps:

  • Oxidative Addition: The hydrosilane undergoes oxidative addition to the low-valent platinum(0) catalyst, forming a platinum(II)-hydrido-silyl intermediate.

  • Olefin Coordination: The alkene coordinates to the platinum(II) center.

  • Migratory Insertion: The coordinated alkene inserts into either the Pt-H bond (leading to the anti-Markovnikov product) or the Pt-Si bond (leading to the Markovnikov product). The former is generally favored.

  • Reductive Elimination: The desired silylated product is released from the platinum center, regenerating the active platinum(0) catalyst.

References

Technical Support Center: Characterization of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analytical characterization of this compound. The following troubleshooting guides and FAQs are structured to provide not just solutions, but a deeper understanding of the underlying chemical principles.

Troubleshooting Guide

This section addresses specific issues you may encounter during experimental analysis. The problems are categorized by the analytical technique.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful tool for assessing the purity and identity of siloxanes. However, the thermal and chemical nature of this compound can present unique challenges.

Question: I am observing multiple peaks in my GC chromatogram when I expect only one. What is the likely cause?

Answer: The appearance of extraneous peaks can be attributed to several factors, primarily degradation of the analyte or the presence of synthesis-related impurities.

  • Probable Cause 1: Thermal Degradation. Although the inclusion of a phenyl group enhances the thermal stability of the siloxane backbone compared to simple polydimethylsiloxanes (PDMS), degradation can still occur at elevated injector temperatures.[1][2] The Si-O bond, while strong, can undergo rearrangement reactions at high temperatures, leading to the formation of smaller volatile siloxanes.

  • Probable Cause 2: Hydrolysis. Siloxanes are susceptible to hydrolysis, especially in the presence of trace amounts of acid or base, which can catalyze the cleavage of the Si-O-Si bond to form silanols (Si-OH).[3][4] These silanols can then re-condense in the hot injector port, forming a variety of other siloxane oligomers. The source of moisture can be the sample itself, the solvent, or the GC system.

  • Probable Cause 3: Synthesis Impurities. The synthesis of unsymmetrical disiloxanes can result in side products. For instance, if synthesized via co-hydrolysis or equilibration reactions, you may have residual starting materials or symmetrically substituted byproducts like hexamethyldisiloxane (M-M) and 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane.[5]

Solutions:

  • Optimize GC Injector Temperature: Start with a lower injector temperature (e.g., 250 °C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation.

  • Ensure Anhydrous Conditions: Use high-purity, dry solvents for sample preparation. Store the this compound sample under an inert atmosphere (e.g., argon or nitrogen) and away from moisture.

  • Use an Inert Flow Path: Active sites in the GC inlet liner or column can promote degradation. Employing an inert flow path with deactivated liners and columns is crucial for analyzing active compounds like siloxanes.[6]

  • Review Synthesis and Purification: If impurities are suspected, review the synthesis and purification methods. Recrystallization or fractional distillation may be necessary to remove persistent impurities.[7]

Question: The mass spectrum fragmentation pattern is complex and doesn't match any library entries perfectly. How can I confidently identify the compound and its related impurities?

Answer: Library matching for specialized siloxanes can be unreliable. A manual interpretation based on known fragmentation pathways for organosilicon compounds is often required.

Understanding the Fragmentation:

  • Molecular Ion (M+•): The molecular ion peak may be weak or absent due to the lability of the molecule under electron ionization (EI).

  • Loss of a Methyl Group (M-15): The most common initial fragmentation is the loss of a methyl radical (•CH₃) from one of the silicon atoms, resulting in a stable, silicon-centered cation at [M-15]⁺. This is often the base peak or a very prominent ion.

  • Loss of a Phenyl Group (M-77): Cleavage of the Si-Phenyl bond can lead to a fragment at [M-77]⁺.

  • Si-O Bond Cleavage and Rearrangement: The siloxane bond can cleave, often accompanied by rearrangements. Look for ions corresponding to the trimethylsilyl ([Si(CH₃)₃]⁺ at m/z 73) and dimethylphenylsilyl fragments.

  • Aromatic Fragmentation: The phenyl group itself can undergo fragmentation, leading to characteristic aromatic ions (e.g., m/z 77, 51).[8]

Troubleshooting Workflow for GC-MS Analysis

GCMS_Troubleshooting start Start GC-MS Analysis prep Sample Prep (Anhydrous Solvent) start->prep inject Injection prep->inject detect Data Acquisition (Chromatogram & MS) inject->detect analysis Analyze Chromatogram detect->analysis single_peak Single, Symmetric Peak analysis->single_peak Expected Result multi_peak Multiple or Tailing Peaks analysis->multi_peak Unexpected Result ms_interp Interpret Mass Spectrum single_peak->ms_interp check_temp Lower Injector Temperature multi_peak->check_temp Suspect Thermal Degradation check_hydrolysis Verify Anhydrous Conditions multi_peak->check_hydrolysis Suspect Hydrolysis check_purity Re-purify Sample multi_peak->check_purity Suspect Synthesis Impurities rerun Re-run Analysis check_temp->rerun check_hydrolysis->rerun check_purity->rerun finish Characterization Complete ms_interp->finish

Caption: A logical workflow for troubleshooting common GC-MS issues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for structural elucidation. Correctly assigning signals and identifying subtle impurities are key challenges.

Question: I am having trouble assigning the proton (¹H) NMR signals for the methyl groups. Which signal corresponds to the trimethylsilyl group vs. the dimethylphenylsilyl group?

Answer: The chemical environment dictates the resonance frequency. The electron-withdrawing phenyl group deshields the adjacent methyl protons compared to the methyl protons on the other silicon atom.

  • -Si(CH₃)₃ Protons: These nine protons will appear as a sharp singlet at approximately δ 0.05-0.15 ppm . This is a characteristic region for trimethylsilyl groups.[9]

  • -Si(CH₃)₂Ph Protons: These six protons will also be a singlet but will be shifted downfield due to the influence of the phenyl ring. Expect this signal around δ 0.25-0.40 ppm .

  • -C₆H₅ Protons: The five aromatic protons will appear as a multiplet in the range of δ 7.20-7.60 ppm .

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity
-Si(CH₃)₃ ~ 0.1~ 1.0Singlet
-Si(CH₃)₂Ph ~ 0.3~ -1.0Singlet
Aromatic -CH ~ 7.3-7.6~ 128-134Multiplet
Aromatic C-Si -~ 138Singlet (ipso)
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃).

Question: My NMR spectrum shows a small, broad peak around δ 4.5-5.5 ppm. What could this be?

Answer: A broad peak in this region is often indicative of a hydroxyl proton, suggesting the presence of silanol (Si-OH) species formed via hydrolysis of the disiloxane. The exact chemical shift and broadness are highly dependent on concentration, temperature, and the solvent used. To confirm, you can perform a D₂O shake experiment. Adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum will cause the -OH proton signal to exchange with deuterium and disappear, confirming its identity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is excellent for identifying key functional groups and confirming the integrity of the siloxane backbone.

Question: What are the key FTIR absorption bands I should look for to confirm the structure of this compound?

Answer: The FTIR spectrum is dominated by vibrations of the siloxane and organosilicon moieties.

  • Si-O-Si Asymmetric Stretch: This is a very strong and broad absorption band, typically found between 1050 and 1100 cm⁻¹ . Its position can shift slightly based on the substituents on the silicon atoms.[10]

  • Si-CH₃ Vibrations: Look for a sharp, intense peak at ~1260 cm⁻¹ corresponding to the symmetric deformation (umbrella mode) of the C-H bonds in the Si-CH₃ groups. Another characteristic band is the Si-CH₃ rocking vibration, which appears around 800-840 cm⁻¹ .[11]

  • Si-Phenyl Vibration: A weaker absorption corresponding to the Si-Ph bond can sometimes be observed around 1428 cm⁻¹ .

  • Phenyl Group Vibrations: Standard aromatic C-H stretches will appear just above 3000 cm⁻¹ , and aromatic C=C ring stretching vibrations will be visible as a series of absorptions between 1400 and 1600 cm⁻¹ .

Logical Diagram of Potential Degradation Pathways

degradation_pathways cluster_hydrolysis Hydrolysis Pathway cluster_thermal Thermal Degradation Pathway parent 1,1,1,3,3-Pentamethyl- 3-phenyldisiloxane hydrolysis_node Si-O-Si Bond Cleavage (+H₂O, catalyst) parent->hydrolysis_node thermal_node Rearrangement / Fragmentation (High Temperature) parent->thermal_node silanol1 Trimethylsilanol hydrolysis_node->silanol1 silanol2 Dimethylphenylsilanol hydrolysis_node->silanol2 small_siloxanes Volatile Cyclic/Linear Siloxanes thermal_node->small_siloxanes

Caption: Common degradation routes for the target analyte.

Frequently Asked Questions (FAQs)

Q1: How can I effectively purify this compound if I suspect it contains impurities? A1: Fractional vacuum distillation is the most effective method for purifying liquid siloxanes. Due to the different boiling points of potential impurities like hexamethyldisiloxane or unreacted silanols, a careful distillation under reduced pressure can yield a highly pure product. Ensure the distillation apparatus is dry to prevent hydrolysis during heating.

Q2: Is this compound stable for long-term storage? A2: this compound is relatively stable but should be stored in a tightly sealed container under an inert atmosphere (e.g., argon) to protect it from atmospheric moisture, which can cause slow hydrolysis over time.[4] Storage in a cool, dark place is also recommended to prevent any potential photochemical degradation.

Q3: Can I use reverse-phase HPLC for purity analysis? A3: While possible, it is not the ideal technique. Siloxanes are highly nonpolar and often have poor UV chromophores (aside from the phenyl group). This results in very strong retention on standard C18 columns and potentially poor sensitivity. GC is generally the preferred chromatographic method for this class of compounds.

Detailed Experimental Protocol

GC-MS Method for Purity Assessment

This protocol provides a starting point for the analysis. Optimization may be required based on your specific instrumentation and sample matrix.

  • Sample Preparation:

    • Prepare a stock solution of ~10 mg/mL of this compound in a high-purity, anhydrous solvent (e.g., hexane, ethyl acetate, or dichloromethane).

    • Perform a serial dilution to create a working solution of ~50 µg/mL.

    • Transfer the working solution to a 2 mL autosampler vial with an inert cap.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890 or equivalent.

    • Mass Spectrometer: Agilent 5977 or equivalent single quadrupole MS.

    • GC Column: A low-to-mid polarity column is recommended, such as an Agilent J&W DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

  • GC Method Parameters:

    • Inlet: Split/Splitless

    • Inlet Temperature: 250 °C (optimize as needed)

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

  • MS Method Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40 - 500.

    • Solvent Delay: 3 minutes.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Calculate the area percent purity.

    • Examine the mass spectrum of the main peak and compare it to the expected fragmentation pattern.

    • Attempt to identify any impurity peaks by examining their mass spectra and considering potential side products, starting materials, or degradation products.

References

Technical Support Center: Stabilizing Emulsions with 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane, a versatile phenyl-modified siloxane fluid. Known in the personal care industry by its INCI name, Phenyl Trimethicone, this compound offers unique properties for stabilizing emulsions and enhancing product aesthetics.[1][2][3] Its distinct molecular structure, featuring both methyl and phenyl groups on a disiloxane backbone, provides excellent compatibility with a wide range of cosmetic ingredients and imparts desirable characteristics such as gloss, water repellency, and a non-oily feel.[4][5][6]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-tested insights into the effective use of this ingredient, moving from fundamental questions to advanced troubleshooting of common stability issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a stabilizer?

A: this compound is a non-polar, oil-soluble silicone fluid.[7] It is not a traditional surfactant with a defined hydrophilic-lipophilic balance (HLB). Instead, it contributes to emulsion stability primarily by modifying the oil phase and the interface. The proposed mechanism is the formation of a stabilizing film at the oil-water interface.[8][9][10] The siloxane backbone provides flexibility and low surface tension, while the phenyl group enhances compatibility with organic (carbon-based) oils and active ingredients.[6] This molecule orients itself at the interface, reducing interfacial tension and creating a protective barrier around the dispersed droplets, which helps prevent them from coalescing.[7]

Q2: What types of emulsions is this material best suited for?

A: Due to its oil-soluble nature, it is highly effective in stabilizing the oil phase in both water-in-oil (W/O) and oil-in-water (O/W) emulsions.[1][7] It is particularly valued in W/O systems where it helps to create a stable internal water phase.[1] In O/W emulsions, it is used within the oil phase to improve compatibility with other silicones and organic emollients, reduce tackiness, and enhance the overall sensory feel.[4]

Q3: What are typical usage concentrations?

A: Typical usage levels can range from 1% to 15% by weight of the total formulation, depending on the application and the nature of the oil phase. For improving the feel and spreadability of an O/W cream, 1-5% may be sufficient. For stabilizing a W/O foundation, concentrations may be higher, in the 5-10% range. Always consult specific formulation guidelines and conduct ladder studies to determine the optimal concentration for your system.

Q4: Is it compatible with common cosmetic and pharmaceutical ingredients?

A: Yes, one of its key advantages is its excellent compatibility with a wide array of ingredients, including organic oils, waxes, esters, pigments, and other silicones.[4][7] The phenyl group increases its solubility in many organic solvents, including ethanol.[2][4] It is also chemically inert, meaning it does not readily react with sensitive active ingredients, preserving their efficacy.[5][7]

Q5: How does this compound affect the sensory properties of a formulation?

A: It provides a unique, non-oily, and smooth emolliency. It reduces the tackiness often associated with organic oils and polymers, allows for natural skin transpiration by forming a soft, invisible film, and imparts a high gloss, making it ideal for hair care and color cosmetic applications.[1][2][4]

Section 2: Troubleshooting Emulsion Instability

Emulsion failure can manifest in several ways. This section provides a systematic approach to diagnosing and resolving common stability issues when using this compound.

Problem 1: Immediate Phase Separation or Failure to Emulsify

You've combined your oil and water phases and applied shear, but the mixture immediately separates upon resting.

  • Causality: This indicates a fundamental inability to form an initial dispersion of droplets. The energy input is insufficient to overcome the interfacial tension, or the stabilizer system is inadequate for the chosen oil phase.

  • Troubleshooting Protocol:

    • Verify Stabilizer Concentration: The concentration of this compound may be too low to provide adequate interfacial coverage.

      • Action: Incrementally increase the concentration by 1-2% and re-process.

    • Assess Energy Input: High shear is necessary to break down the internal phase into small droplets.[11]

      • Action: Increase the speed or duration of homogenization. For rotor-stator homogenizers, ensure the stator is correctly sized for the vessel. For high-pressure homogenizers, increase the pressure.

    • Evaluate Phase Compatibility: While versatile, extreme mismatches in polarity within the oil phase can be challenging.

      • Action: The phenyl group on the siloxane improves compatibility with many organic materials.[6] If your oil phase is highly complex, consider adding a co-emulsifier with a suitable HLB value to better bridge the oil and water phases.

    • Check Order of Addition: The sequence of adding phases can be critical.

      • Action: For W/O emulsions, try adding the water phase to the oil phase slowly under continuous shear. For O/W emulsions, ensure the oil phase (containing the disiloxane) is added to the water phase correctly.[12]

Problem 2: Coalescence (Irreversible Droplet Merging)

The emulsion forms initially but, over time (hours to days), you observe the formation of larger oil slicks or water pools as droplets merge.

  • Causality: Coalescence occurs when the interfacial film protecting the droplets is weak or incomplete, allowing them to merge upon collision. This is an irreversible process and a critical sign of instability.

  • Troubleshooting Protocol:

    • Strengthen the Interfacial Film: The primary role of the stabilizer is to form a robust barrier.

      • Action A: Increase the concentration of this compound. This provides more molecules to populate the newly created surface area during homogenization.

      • Action B: Introduce a co-emulsifier. For W/O emulsions, a low-HLB emulsifier like Sorbitan Oleate can pack tightly with the siloxane at the interface. For O/W emulsions, a high-HLB emulsifier like Polysorbate 80 is appropriate. This creates a more complex and resilient interfacial layer.

    • Manage Electrolyte Levels: High concentrations of salts or charged active ingredients in the water phase can disrupt the stability of the interfacial film, particularly in W/O emulsions.[7][12]

      • Action: If possible, reduce the electrolyte concentration. If not, you may need to switch to a more electrolyte-tolerant emulsifier system. Phenyl trimethicone is noted for its ability to stabilize systems with electrolytes, but there are limits.[7]

    • Optimize Phase Ratio: Very high internal phase concentrations (e.g., >70%) create densely packed droplets, increasing the frequency of collisions and the likelihood of coalescence.

      • Action: Evaluate if the internal phase volume can be reduced. If not, a significant increase in the emulsifier concentration is required.

Problem 3: Creaming or Sedimentation (Reversible Separation)

You observe the formation of a concentrated layer of droplets at the top (creaming, for O/W) or bottom (sedimentation, for W/O) of your sample, but the droplets have not merged. Shaking may temporarily redisperse the layer.

  • Causality: This phenomenon is driven by the density difference between the oil and water phases, governed by Stokes' Law. Larger droplets and lower continuous phase viscosity accelerate this process.[11] While not a catastrophic failure like coalescence, it is often unacceptable.

  • Troubleshooting Protocol:

    • Reduce Droplet Size: Smaller droplets are less affected by gravity and have a lower tendency to cream or sediment.

      • Action: Increase the energy of homogenization (higher speed, longer time, or higher pressure). The goal is to achieve a narrow particle size distribution, ideally in the 1-5 micron range.[13]

    • Increase Continuous Phase Viscosity: A thicker continuous phase physically hinders the movement of droplets.[11][12]

      • Action (O/W Emulsions): Add a hydrocolloid gum (e.g., Xanthan Gum, Carbomer) to the water phase to increase its viscosity.

      • Action (W/O Emulsions): Add an oil-phase thickener (e.g., waxes, silica, or organoclays) to the continuous oil phase.

    • Adjust Phase Densities: While less common, it is possible to adjust the density of either phase to minimize the difference.

      • Action: This is highly dependent on the formulation but could involve selecting oils or adding water-soluble components that bring the densities of the two phases closer together.

Section 3: Experimental Workflow & Visualization

Baseline Protocol for a W/O Emulsion

This protocol provides a starting point for creating a stable Water-in-Oil emulsion.

  • Phase A (Oil Phase) Preparation:

    • In a primary beaker, combine this compound and all other oil-soluble components (e.g., other emollients, waxes, oil-soluble actives).

    • Heat to 75°C while mixing gently until all components are melted and the phase is uniform.

  • Phase B (Water Phase) Preparation:

    • In a separate beaker, combine deionized water and all water-soluble ingredients (e.g., humectants, electrolytes, water-soluble actives).

    • Heat to 75°C while mixing until all solids are dissolved.

  • Emulsification:

    • Slowly add Phase B (Water) to Phase A (Oil) under constant, high-shear homogenization (e.g., using a rotor-stator homogenizer at 5,000-10,000 RPM).

    • The rate of addition is critical; a slow, steady stream prevents phase inversion.

  • Cooling:

    • Once all of Phase B is incorporated, continue homogenization for another 5-10 minutes to ensure fine droplet size.

    • Switch to a lower-speed propeller or sweep-wall mixer and begin cooling the emulsion.

    • Add any temperature-sensitive ingredients once the emulsion is below 40°C.

    • Continue mixing until the emulsion reaches room temperature.

Data Presentation: Starting Point Formulations

The following table provides suggested starting concentrations for different oil phase polarities.

Oil Phase TypeExample OilsSuggested this compound % (w/w)Recommended Co-Emulsifier
Non-Polar Isododecane, Mineral Oil, Dimethicone3 - 6%Lauryl PEG/PPG-18/18 Methicone
Medium-Polar Caprylic/Capric Triglyceride, C12-15 Alkyl Benzoate5 - 8%Cetyl PEG/PPG-10/1 Dimethicone
Polar / Organic Natural Oils (Jojoba, Sunflower), Esters7 - 12%Polyglyceryl-4 Isostearate
Visualization of Concepts

Diagram 1: Molecular Orientation at the Interface

This diagram illustrates how the amphiphilic nature of phenyl-modified siloxanes facilitates stabilization at the oil-water boundary.

G cluster_oil Oil Phase cluster_water Water Phase oil_node Oil Molecules stabilizer Methyl Groups Siloxane Backbone Phenyl Group oil_node->stabilizer:methyl Hydrophobic Interaction water_node Water Molecules interface <-- Oil-Water Interface --> stabilizer:phenyl->oil_node Organic Compatibility

Caption: Molecular orientation of the stabilizer at the oil-water interface.

Diagram 2: Troubleshooting Workflow for Emulsion Instability

This flowchart provides a logical path for diagnosing and solving common emulsion stability problems.

G start Emulsion Unstable q1 Immediate Separation? start->q1 q2 Droplets Merging (Coalescence)? q1->q2 No sol1 Increase Homogenizer Energy Increase Stabilizer Conc. Check Phase Compatibility q1->sol1 Yes q3 Layering (Creaming/Sedimentation)? q2->q3 No sol2 Increase Stabilizer Conc. Add Co-Emulsifier Reduce Electrolytes q2->sol2 Yes sol3 Increase Continuous Phase Viscosity Reduce Droplet Size (More Shear) q3->sol3 Yes end_node Stable Emulsion sol1->end_node sol2->end_node sol3->end_node

Caption: A systematic workflow for troubleshooting emulsion instability.

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Siloxanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for gas chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues specifically during the analysis of siloxanes. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep, causal understanding of why these problems occur and how to systematically resolve them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the common and complex issues you may face. We will move from the most frequent and simpler fixes to more in-depth system diagnostics.

Q1: I'm seeing tailing on all my peaks, including the solvent. Where should I start looking?

When all peaks in a chromatogram, including the solvent peak, exhibit tailing, the issue is most likely a physical problem related to a disruption in the carrier gas flow path rather than a chemical interaction.[1][2] This indiscriminate tailing points to a system-wide issue that affects every compound passing through.

Core Insight: A turbulent or obstructed flow path causes some analyte molecules to take a longer, more tortuous path to the detector than others, resulting in a skewed peak shape.[1][3]

Here is a systematic approach to diagnosing the root cause:

  • Improper Column Installation: This is the most common culprit.

    • Poor Column Cut: A jagged, uneven, or angled cut at the column inlet can create turbulence.[1][4] This can even lead to a distinctive "chair-shaped" peak.[1] The column end should be a clean, 90° angle relative to the column wall.[4]

    • Incorrect Installation Depth: If the column is positioned too high or too low within the inlet, it can create unswept "dead volumes".[1] This disrupts the smooth transfer of the sample vapor onto the column. Always consult your GC manufacturer's guide for the correct installation depth for your specific inlet.[5][6]

  • Leaks at the Inlet: A leak at the column nut and ferrule connection can disrupt the carrier gas flow and pressure, leading to poor peak shape. After installation and a few thermal cycles, it's good practice to re-tighten the ferrule, as some materials can deform upon initial heating.[7]

Q2: Only my siloxane peaks are tailing, while other, non-polar compounds in the same run look fine. What does this suggest?

This pattern strongly indicates a chemical issue, specifically that your active siloxane analytes are undergoing secondary interactions with "active sites" within the GC system.[2]

Core Insight: Siloxanes, particularly those with polar functional groups, can interact with active silanol (Si-OH) groups present on glass surfaces within the inlet and column.[8][9] This reversible adsorption holds back a fraction of the analyte molecules, causing them to elute later and create a tail.[2]

The primary locations for these problematic active sites are:

  • The Inlet Liner: The liner is the first surface your sample touches. If it is not properly deactivated, or if its deactivation layer has been compromised by dirty samples, it will cause peak tailing for active compounds.[10][11]

  • The GC Column: Contamination at the head of the column can create active sites.[3] This is especially true if non-volatile matrix components have accumulated from previous injections.

  • Glass Wool: If you are using a liner with glass wool, the wool itself can be a major source of activity if not properly deactivated.[11] Quartz wool is generally more inert than borosilicate wool.[12]

Q3: I've just installed a brand-new column but my siloxane peaks are still tailing. What did I miss?

Blaming the column is a common first instinct, but peak tailing often originates elsewhere in the system.[13] If a new column doesn't solve the problem, the inlet is the next logical place to investigate thoroughly.

  • Inlet Liner Inertness: The liner is a critical component. A standard, non-deactivated borosilicate glass liner is not suitable for analyzing active compounds like some siloxanes.[9][10] You must use a liner that has been specifically treated with a deactivation process to cap the surface silanol groups.[11][14]

  • Contamination from Previous Runs: Non-volatile residues from prior analyses can coat the inlet liner and other inlet surfaces, creating active sites that will cause tailing even with a pristine column.[13]

  • Septum Particles: A cored septum can deposit small particles into the liner. These particles are active and can cause significant peak tailing. It is recommended to change the septum daily during continuous use.[15]

Q4: How do I choose the right inlet liner for siloxane analysis to prevent peak tailing?

Selecting the correct liner is crucial for achieving symmetric peaks. The choice depends on your injection mode and the nature of your sample.

Core Insight: The liner must provide an inert surface to prevent analyte interaction and have a geometry that ensures rapid, complete, and homogeneous sample vaporization and transfer to the column.[16][17]

Liner CharacteristicRecommendation for Siloxane AnalysisRationale
Deactivation Mandatory. Use a liner with a certified, high-quality deactivation.Prevents secondary chemical interactions with active silanol groups on the glass surface, which is a primary cause of peak tailing for polar or active compounds.[9][11]
Material QuartzQuartz is purer than borosilicate glass and has fewer metallic impurities, which can also act as active sites.[11][12]
Geometry (Splitless) Single TaperThe taper at the bottom of the liner helps to focus the vaporized sample onto the column entrance and limits interaction with the metal inlet seal.[18]
Geometry (Split) Precision-style or Straight LinerThese designs promote thorough mixing of the sample vapor with the carrier gas, leading to a more representative split and better reproducibility.[12]
Packing With Quartz WoolWool aids in the vaporization of the sample, traps non-volatile residues protecting the column, and improves mixing.[12][16][18] Ensure the wool is also highly deactivated.

Table 1. Inlet Liner Selection Guide for Siloxane Analysis.

Troubleshooting Workflows & Protocols

Workflow for Diagnosing Peak Tailing

This workflow provides a logical sequence for identifying and resolving the cause of peak tailing.

G cluster_physical Physical Issues cluster_chemical Chemical / Activity Issues start Peak Tailing Observed q1 Are ALL peaks tailing (including solvent)? start->q1 p1 Check Column Installation q1->p1 Yes c1 Perform Inlet Maintenance q1->c1 No (Only Analytes) p2 Inspect Column Cut (Ensure 90° angle) p1->p2 p3 Verify Correct Installation Depth p2->p3 p4 Check for Leaks at Inlet Fitting p3->p4 q2 Is problem resolved? p4->q2 c2 Replace Inlet Liner with new, deactivated liner c1->c2 c3 Replace Septum & Gold Seal c2->c3 c4 Trim Column Inlet (10-20 cm) c3->c4 q3 Is problem resolved? c4->q3 q2->c1 No end_node Problem Resolved q2->end_node Yes q3->p1 No q3->end_node Yes

Caption: A systematic workflow for troubleshooting peak tailing in GC.

Protocol 1: GC Inlet Maintenance for Active Compounds

Regular inlet maintenance is the most effective preventative measure against peak tailing caused by activity.

Objective: To replace consumable parts within the inlet that accumulate residue and become active over time.

Materials:

  • New, deactivated inlet liner appropriate for your application

  • New inlet septum

  • New O-ring or graphite seal for the liner (if applicable)

  • New inlet bottom seal (e.g., gold seal)

  • Lint-free gloves

  • Wrenches for inlet fittings

  • Forceps

Procedure:

  • Cool Down: Cool the GC inlet and oven to a safe temperature (below 50°C). Turn off the carrier gas flow at the instrument (or tank, if necessary).

  • Disassemble Inlet: Wearing lint-free gloves, carefully open the inlet. Remove the septum nut and the old septum.

  • Remove Liner: Using forceps, gently remove the old inlet liner. Note its orientation.

  • Replace Seal: Remove the old inlet bottom seal and replace it with a new one. This is a critical contact point and can be a source of activity or leaks.

  • Install New Liner: Place the new, deactivated liner (and O-ring, if used) into the inlet, ensuring it is seated correctly.

  • Install New Septum: Place a new septum on top of the inlet and secure it with the septum nut. Do not overtighten, as this can cause coring.

  • Reassemble and Leak Check: Reassemble any remaining parts. Restore carrier gas flow and perform a leak check using an electronic leak detector. Liquid leak detectors are not recommended as they can contaminate the system.[19]

  • Equilibrate: Heat the inlet to your method temperature and allow the system to equilibrate before running samples.

Protocol 2: Proper GC Column Cutting and Installation

A proper column cut is fundamental to good chromatography.

Objective: To create a clean, 90-degree cut at the column end and install it at the correct depth in the inlet.

Materials:

  • Fused silica capillary column

  • Ceramic scoring wafer or diamond-tipped scribe[4]

  • Magnifying tool (10-20x)[4]

  • Column nut and appropriate ferrule

  • Wrenches for column nut

  • Ruler or manufacturer's installation tool[7]

Procedure:

  • Prepare for Cutting: Slide the column nut and ferrule onto the column before making the cut.[4] This prevents shards from entering the column.

  • Score the Column: Hold the column firmly. Using the smooth edge of a ceramic wafer, gently score the polyimide coating.[20] You are only aiming to create a weak point, not cut through the fused silica.

  • Break the Column: Gently snap the column at the score mark. It should break cleanly with a distinct "click".[6]

  • Inspect the Cut: Use a magnifying tool to inspect the end.[4] The surface should be flat, smooth, and perfectly perpendicular to the column wall. There should be no jagged edges, burrs, or shards.[4] If the cut is poor, repeat the process.

  • Set Installation Depth: Using a ruler or the tool provided by your GC manufacturer, measure the correct distance from the end of the column to the back of the ferrule. This distance is critical and instrument-specific.[5][7]

  • Install in Inlet: Carefully guide the column into the inlet to the predetermined depth. Finger-tighten the column nut.

  • Final Tightening: While ensuring the column does not move, use a wrench to tighten the nut an additional ½ to ¾ turn past finger-tight. The column should be snug but not crushed.

  • Confirm and Condition: Restore carrier gas flow, perform a leak check, and condition the column as required.

Diagram: Analyte Interaction with GC Surfaces

This diagram illustrates the chemical cause of peak tailing for siloxanes.

Caption: Interaction of siloxanes with inert vs. active GC surfaces.

References

Technical Support Center: Catalyst Selection for Reactions Involving 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane. This guide is designed to provide expert insights and practical troubleshooting advice for the catalytic reactions of this versatile siloxane, with a primary focus on hydrosilylation. Our goal is to equip you with the knowledge to optimize your reactions, overcome common challenges, and ensure the integrity of your experimental outcomes.

Introduction to Hydrosilylation with this compound

Hydrosilylation is a cornerstone of silicon chemistry, enabling the formation of silicon-carbon bonds through the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne. This compound is a valuable reagent in this reaction, offering a unique combination of a reactive Si-H group and the steric and electronic influence of a phenyl substituent. The selection of an appropriate catalyst is paramount for achieving high yield, selectivity, and reproducibility. This guide will delve into the nuances of catalyst selection and provide solutions to common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective catalysts for hydrosilylation reactions with this compound?

A1: Platinum-based catalysts are the most widely used and generally most effective for the hydrosilylation of alkenes and alkynes with this compound. The two most prominent examples are:

  • Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex): This is often the catalyst of choice due to its high activity at low concentrations and solubility in common organic and silicone-based solvents.[1][2] It typically promotes rapid curing at room temperature or with gentle heating.[1]

  • Speier's catalyst (chloroplatinic acid, H₂PtCl₆): This was one of the first widely used hydrosilylation catalysts. While effective, it can sometimes require higher reaction temperatures and may lead to more side reactions compared to Karstedt's catalyst.

For specific applications requiring different reactivity profiles or cost considerations, other transition metal catalysts based on rhodium, iridium, nickel, and iron have been explored.[3][4] However, for general-purpose hydrosilylation with phenyl-substituted siloxanes, platinum catalysts remain the industry standard. Phenyl-substituted hydrosiloxanes are often used to crosslink phenylsiloxanes due to their enhanced solubility and closely matched refractive indices.[5]

Q2: My hydrosilylation reaction is sluggish or not proceeding to completion. What are the likely causes and how can I troubleshoot this?

A2: A slow or incomplete reaction can be attributed to several factors, primarily related to catalyst activity and reaction conditions. Here is a systematic approach to troubleshooting this issue:

Troubleshooting Guide: Sluggish or Incomplete Reactions

This workflow will guide you through diagnosing and resolving common causes of low reactivity.

Troubleshooting_Slow_Reaction start Sluggish or Incomplete Reaction catalyst_issue Potential Catalyst Issue start->catalyst_issue conditions_issue Suboptimal Reaction Conditions start->conditions_issue reagent_issue Reagent Purity/Stoichiometry start->reagent_issue poison poison catalyst_issue->poison Check for Catalyst Poisons loading loading catalyst_issue->loading Verify Catalyst Loading age age catalyst_issue->age Consider Catalyst Age/Storage temp temp conditions_issue->temp Evaluate Temperature solvent solvent conditions_issue->solvent Assess Solvent Choice purity purity reagent_issue->purity Check Reagent Purity stoichiometry stoichiometry reagent_issue->stoichiometry Verify Stoichiometry poison_source Common poisons include sulfur, amines, phosphorus compounds, and tin compounds. ACTION: Purify reagents and solvents. Use dedicated glassware. poison->poison_source Identify Source loading_action ACTION: Increase catalyst loading incrementally (e.g., from 10 ppm to 50-100 ppm Pt). loading->loading_action Optimize age_action ACTION: Use a fresh batch of catalyst. Karstedt's catalyst, especially in solution, can degrade over time. age->age_action Replace temp_action ACTION: Gradually increase reaction temperature (e.g., in 10-20 °C increments). Reactions can be run from 20-200 °C. temp->temp_action Optimize solvent_action ACTION: Use non-coordinating, anhydrous solvents like toluene, xylene, or ethers. Avoid protic solvents. solvent->solvent_action Select Appropriate purity_action ACTION: Ensure alkene/alkyne substrate is free from inhibitors or impurities. purity->purity_action Purify stoichiometry_action ACTION: For crosslinking, a slight excess of the Si-H reagent is often used. stoichiometry->stoichiometry_action Adjust Ratio

Caption: Troubleshooting workflow for slow or incomplete hydrosilylation reactions.

Q3: I am observing the formation of byproducts. What are the common side reactions and how can I minimize them?

A3: Several side reactions can compete with the desired hydrosilylation, leading to a mixture of products and reduced yield. The most common are:

  • Isomerization of the Alkene: Platinum catalysts can catalyze the isomerization of terminal alkenes to internal alkenes, which are less reactive towards hydrosilylation.

  • Dehydrogenative Silylation: This results in the formation of a vinylsilane and hydrogen gas. This is more common with certain iron and cobalt catalysts but can occur with platinum catalysts under specific conditions.[3][4]

  • Formation of the Markovnikov Adduct: While hydrosilylation typically follows an anti-Markovnikov addition, the formation of the branched Markovnikov isomer can occur, especially with certain substrates and catalysts.

To minimize these side reactions, consider the following:

StrategyRationale
Use a highly active catalyst at low concentration A more efficient catalyst can promote the desired reaction at a faster rate than competing side reactions.
Control the reaction temperature Higher temperatures can sometimes favor isomerization. Start with milder conditions and optimize as needed.
Choose a catalyst known for high regioselectivity While Karstedt's catalyst is generally good, specialized catalysts with bulky ligands can offer enhanced selectivity.
Use a slight excess of the silane This can help to drive the hydrosilylation reaction to completion and minimize the residence time of the unreacted alkene, reducing the chance of isomerization.

Q4: How does the phenyl group in this compound affect the reaction compared to a fully alkyl-substituted siloxane?

A4: The phenyl group has both electronic and steric effects on the reactivity of the Si-H bond:

  • Electronic Effect: The electron-withdrawing nature of the phenyl group can influence the polarity of the Si-H bond, which can affect the rate of oxidative addition to the platinum catalyst, a key step in the catalytic cycle.

  • Steric Effect: The bulky phenyl group can influence the regioselectivity of the addition to unsymmetrical alkenes or alkynes. It can also affect the coordination of the siloxane to the catalyst center.

  • Solubility and Compatibility: The phenyl group increases the polarizability and can improve the solubility of the siloxane in aromatic solvents and its compatibility with phenyl-containing polymers.[5] Phenyl-substituted polymers are also known for their enhanced thermal stability.[6]

In practice, phenyl-substituted silanes and siloxanes are readily hydrosilylated, often with high yields.[3][4]

Q5: Can I reuse my platinum catalyst?

A5: Homogeneous catalysts like Karstedt's and Speier's are difficult to recover from the reaction mixture. At the end of the reaction, the platinum catalyst may form colloidal platinum, which can be challenging to separate from the product.[7] For applications where catalyst reuse is critical, consider using a heterogeneous catalyst , such as platinum supported on silica or another solid support.[8] These can be filtered off after the reaction and potentially reused, although some loss of activity with each cycle is common.[8]

Experimental Protocols

General Protocol for Hydrosilylation using Karstedt's Catalyst

This protocol provides a general starting point for the hydrosilylation of an alkene with this compound.

Materials:

  • This compound

  • Alkene (e.g., 1-octene)

  • Karstedt's catalyst (typically a solution in xylene or vinylsiloxane)

  • Anhydrous toluene (or other suitable solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry, oven-dried flask equipped with a magnetic stir bar and under an inert atmosphere, add the alkene (1.0 eq) and anhydrous toluene.

  • Catalyst Addition: Add Karstedt's catalyst solution (typically 10-50 ppm Pt relative to the alkene).

  • Siloxane Addition: Slowly add this compound (1.0 - 1.2 eq) to the stirred solution at room temperature. The reaction is often exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, GC, or ¹H NMR (disappearance of the Si-H proton signal around 4.7 ppm). If the reaction is slow at room temperature, gently heat the mixture (e.g., to 50-80 °C).

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The product can be purified by distillation or chromatography if necessary.

Catalyst Deactivation and Regeneration

Catalyst deactivation is a significant concern in industrial applications. While regeneration of homogeneous platinum catalysts is generally not feasible, understanding the deactivation pathways is crucial for preventing loss of activity.

Common Causes of Deactivation:

  • Poisoning: As mentioned in the troubleshooting guide, certain functional groups can irreversibly bind to the platinum center, rendering it inactive.[1] Amines and sulfur-containing compounds are particularly potent poisons.[1][9]

  • Formation of Inactive Platinum Species: Over time, the active monomeric platinum species can agglomerate to form larger, less active or inactive platinum colloids or nanoparticles.[7]

  • Thermal Degradation: At very high temperatures, the catalyst complex can decompose.

Prevention of Deactivation:

  • High Purity of Reagents: Ensure that all reactants and solvents are free from catalyst poisons.

  • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere can prevent oxidative degradation of the catalyst.

  • Use of Inhibitors: For applications requiring a long pot life (e.g., in two-part curable silicone formulations), inhibitors can be added. These are compounds that reversibly bind to the platinum at room temperature, preventing premature reaction. The inhibition is overcome by heating. Common inhibitors include acetylenic alcohols and maleates.[7]

The following diagram illustrates the catalyst lifecycle and the points at which deactivation can occur.

Catalyst_Lifecycle cluster_active Active Catalytic Cycle cluster_deactivation Deactivation Pathways active_catalyst Active Pt(0) Species oxidative_addition Oxidative Addition (Si-H) active_catalyst->oxidative_addition + Silane poisoning Poisoning (e.g., S, N, P compounds) active_catalyst->poisoning Irreversible agglomeration Agglomeration (Inactive Colloids) active_catalyst->agglomeration Often Irreversible alkene_coordination Alkene Coordination oxidative_addition->alkene_coordination + Alkene insertion Migratory Insertion alkene_coordination->insertion reductive_elimination Reductive Elimination (Product Formation) insertion->reductive_elimination reductive_elimination->active_catalyst Regenerates Catalyst caption Catalyst lifecycle and deactivation pathways in hydrosilylation.

References

Technical Support Center: Viscosity Management of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing the viscosity of formulations containing this versatile siloxane. As a low-viscosity fluid with unique properties conferred by the phenyl group, precise viscosity control is critical to its successful application in your research and development endeavors.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties of this compound and its viscosity characteristics.

Q1: What are the typical physical and chemical properties of this compound?

A1: this compound is a clear, colorless organosiloxane fluid. The presence of a phenyl group on the siloxane backbone imparts a higher refractive index and alters its solubility characteristics compared to standard polydimethylsiloxanes (PDMS).[1] Below is a table summarizing its key properties.

PropertyValueSource
CAS Number 14920-92-4[2]
Molecular Formula C₁₁H₂₀OSi₂[2]
Molecular Weight 224.45 g/mol [2]
Appearance Colorless LiquidN/A
Purity ≥95%[2]
Storage Sealed in dry, 2-8°C[2]

Q2: How does temperature affect the viscosity of this compound?

Q3: What makes phenyl-substituted siloxanes like this one useful in drug development?

A3: The incorporation of phenyl groups into the siloxane polymer can enhance the solubility of more hydrophobic active pharmaceutical ingredients (APIs).[4] The steric hindrance provided by the bulky phenyl groups can be advantageous in creating specific drug delivery matrices.[4] These polymers are also investigated for their potential in creating materials with tunable properties for applications like transdermal patches and controlled-release formulations.

Q4: Is this compound a Newtonian or non-Newtonian fluid?

A4: In its pure form and in simple mixtures, this compound is expected to behave as a Newtonian fluid. This means its viscosity remains constant regardless of the applied shear rate. However, when formulated into complex mixtures, such as emulsions or suspensions with high filler content, the resulting formulation may exhibit non-Newtonian behavior (e.g., shear thinning).

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common viscosity-related issues encountered during experiments with this compound mixtures.

Problem 1: Higher-than-Expected Viscosity

Q: My mixture containing this compound is significantly more viscous than anticipated. What are the potential causes and how can I fix it?

A: An unexpectedly high viscosity can stem from several factors. Follow this diagnostic workflow to identify and resolve the issue.

graph TD; A[Start: Higher-than-Expected Viscosity] --> B{Check Temperature}; B --> C{Is temperature lower than specified?}; C --> D[Yes: Increase temperature to setpoint]; C --> E[No: Proceed to next check]; E --> F{Review Formulation Components}; F --> G{Are there high molecular weight polymers or fillers?}; G --> H[Yes: Reduce concentration or use a lower molecular weight grade]; G --> I[No: Proceed to next check]; I --> J{Investigate Potential Contamination}; J --> K{Could moisture have been introduced?}; K --> L[Yes: Dry components and use inert atmosphere]; K --> M[No: Consider other contaminants]; D --> N[End: Viscosity Corrected]; H --> N; L --> N; M --> N; Workflow for diagnosing high viscosity.

Detailed Steps & Explanations:

  • Verify Temperature: As previously mentioned, temperature is a primary determinant of viscosity. Ensure your processing and measurement temperatures are accurate and stable. A small drop in temperature can lead to a significant increase in viscosity.[3]

  • Examine Formulation Components:

    • High Molecular Weight Additives: The inclusion of high molecular weight polymers or other viscous components will naturally increase the overall viscosity of the mixture.

    • Fillers and APIs: The dispersion of solid particles, such as fillers or the API itself, can increase viscosity due to hydrodynamic effects and particle-particle interactions.

  • Check for Contamination:

    • Moisture: Water contamination can lead to hydrolysis of siloxanes, potentially causing an increase in viscosity. It is crucial to handle and store this compound in a dry environment.

    • Incompatible Substances: Accidental introduction of incompatible materials can cause unforeseen reactions or interactions that alter the viscosity.

Problem 2: Inconsistent Viscosity Between Batches

Q: I am observing significant variations in viscosity from one batch to another, even though I am following the same protocol. What could be the cause?

A: Batch-to-batch inconsistency is a common challenge in formulation science. The key is to meticulously control all experimental parameters.

graph TD; A[Start: Inconsistent Viscosity] --> B{Review Mixing Protocol}; B --> C{Is mixing speed, time, and equipment consistent?}; C --> D[Yes: Proceed to next check]; C --> E[No: Standardize mixing protocol]; D --> F{Check Raw Material Consistency}; F --> G{Are you using the same lot of all components?}; G --> H[No: Test new lots for critical properties]; G --> I[Yes: Proceed to next check]; I --> J{Verify Environmental Conditions}; J --> K{Are temperature and humidity controlled?}; K --> L[No: Implement environmental controls]; K --> M[Yes: Investigate order of addition]; E --> N[End: Consistency Improved]; H --> N; L --> N; M --> N; Workflow for addressing batch-to-batch viscosity variations.

Detailed Steps & Explanations:

  • Standardize Mixing Protocol: The order of addition, mixing speed, and duration can all affect the final viscosity, especially in multi-component systems. Ensure these parameters are precisely controlled and documented for each batch.

  • Raw Material Variability: Minor variations in the purity or properties of raw materials, including this compound and any solvents or APIs, can lead to different final viscosities. If possible, source materials from the same lot for a series of experiments.

  • Control Environmental Factors: Fluctuations in ambient temperature and humidity can impact the viscosity of your mixture. Working in a controlled environment is crucial for reproducibility.

Problem 3: Phase Separation or Cloudiness in the Mixture

Q: My mixture containing this compound is cloudy or is showing signs of phase separation. What should I do?

A: Cloudiness or phase separation indicates an incompatibility or instability within the formulation. The choice of solvents and surfactants is critical here.

Solvent Compatibility:

The phenyl group in this compound gives it different solubility characteristics compared to standard PDMS. It is generally miscible with a range of non-polar organic solvents. However, its compatibility with polar solvents is limited.

Solvent ClassCompatibility with Phenyl-substituted SiloxanesExamples
Aliphatic Hydrocarbons GoodHeptane, Hexane
Aromatic Hydrocarbons ExcellentToluene, Xylene
Chlorinated Solvents GoodDichloromethane
Ketones Moderate to PoorAcetone, MEK
Alcohols PoorEthanol, Isopropanol
Water ImmiscibleN/A

This table provides general guidance. It is imperative to perform compatibility testing for your specific formulation.

Troubleshooting Steps:

  • Solvent Selection: If you are using a solvent system, ensure all components are fully miscible with this compound. If you are using a solvent at the edge of its compatibility, small changes in temperature or concentration can induce phase separation.

  • Surfactant/Emulsifier: If you are creating an emulsion, the choice and concentration of the surfactant are critical. An inappropriate or insufficient amount of surfactant will lead to instability.

  • API Solubility: Ensure that your API is soluble in the chosen vehicle at the intended concentration. If the API is precipitating, this will manifest as cloudiness or sediment.

Experimental Protocols

Protocol 1: Accurate Viscosity Measurement

Objective: To obtain accurate and reproducible viscosity measurements of your this compound formulation.

Equipment:

  • Rotational viscometer or rheometer

  • Temperature-controlled sample holder (e.g., water bath or Peltier plate)

  • Appropriate spindle or geometry for the expected viscosity range

  • Calibrated thermometer

Procedure:

  • Instrument Calibration: Ensure the viscometer is calibrated according to the manufacturer's instructions using certified viscosity standards.

  • Sample Preparation: Place a sufficient and consistent volume of the sample into the sample holder. Avoid introducing air bubbles.

  • Temperature Equilibration: Allow the sample to equilibrate at the target temperature for at least 15-20 minutes. Verify the temperature with a calibrated thermometer.

  • Spindle/Geometry Selection: Choose a spindle or geometry that will give a torque reading within the optimal range of the instrument (typically 20-80% of the full scale).

  • Measurement:

    • Begin rotation at a defined shear rate (or rotational speed).

    • Allow the reading to stabilize before recording the viscosity value. For non-Newtonian fluids, it is crucial to record the viscosity at a specific shear rate.

    • Take multiple readings to ensure reproducibility.

  • Cleaning: Thoroughly clean the spindle/geometry and sample holder immediately after use with an appropriate solvent to prevent cross-contamination.

Protocol 2: Preparing a Diluted Solution of Known Viscosity

Objective: To reduce the viscosity of this compound by dilution with a compatible solvent.

Materials:

  • This compound

  • Compatible low-viscosity solvent (e.g., Toluene)

  • Analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Determine Target Viscosity and Concentration: Based on your experimental needs, determine the desired final viscosity and the approximate concentration of this compound required.

  • Weighing: Accurately weigh the required amount of this compound into a clean, dry beaker.

  • Dissolution: Add a portion of the solvent to the beaker and begin stirring. Continue to add the solvent incrementally while stirring until the disiloxane is fully dissolved.

  • Transfer to Volumetric Flask: Quantitatively transfer the solution to a volumetric flask of the appropriate size.

  • Dilute to Volume: Add the solvent to the flask until the meniscus reaches the calibration mark.

  • Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Viscosity Measurement: Measure the viscosity of the final solution using Protocol 1 to confirm it meets your requirements.

References

Validation & Comparative

A Senior Application Scientist's Guide to High-Temperature Fluid Alternatives for 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in advanced material science and drug development, the selection of an appropriate thermal fluid is paramount for processes requiring precise and stable temperature control. While 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane is a reliable fluid, the increasing demands of modern high-temperature applications necessitate a deeper understanding of superior alternatives. This guide provides an in-depth comparison of next-generation fluids, grounded in experimental data, to inform your selection for the most demanding thermal environments.

The Benchmark: Understanding this compound

This compound belongs to the phenylmethylsiloxane family. The incorporation of a phenyl group onto the siloxane backbone is a deliberate chemical design choice to enhance thermal and oxidative stability compared to standard polydimethylsiloxane (PDMS) fluids.[1][2] This enhancement arises from the ability of the aromatic ring to dissipate energy and resist oxidative attack. However, its operational ceiling, typically around 230-250°C in systems open to the atmosphere, presents a limitation for more extreme applications.[3][4]

Key Physicochemical Properties:

PropertyValue
CAS Number 14920-92-4[5][6][7]
Molecular Formula C₁₁H₂₀OSi₂[6][7]
Molecular Weight 224.45 g/mol [6][7]
Boiling Point ~264 °C[8][9]
Flash Point ~127 °C[8][9][10]
Melting Point -102 °C[8][9][10]

While effective within its range, pushing beyond these thermal limits can lead to degradation, increased volatility, and compromised process integrity. This guide explores several classes of fluids that offer significant performance advantages.

Elite Alternatives for Extreme Thermal Environments

The following materials represent significant advancements in fluid technology, each offering a unique profile of properties suited for distinct high-temperature challenges.

A. Silphenylene-Siloxane Polymers

This class of polymers represents a fundamental structural upgrade from traditional phenyl-substituted siloxanes. By integrating a phenylene group directly into the polymer backbone (e.g., -Si-C₆H₄-Si-), the thermal stability is dramatically increased.[11] This architectural rigidity hinders the chain-scission and rearrangement degradation pathways common in other siloxanes at extreme temperatures.

Performance Profile:

  • Exceptional Thermal Stability: Decomposition onset temperatures can be as high as 480-545 °C, representing a quantum leap in performance.[12]

  • Higher Glass Transition Temperature (Tg): The rigid backbone increases the Tg, making these materials suitable for applications requiring structural integrity at elevated temperatures.[11][12]

  • Applications: Ideal for semiconductor processing, high-temperature coatings, and as robust heat transfer media where reliability is non-negotiable.[13]

B. Polyphenyl Ethers (PPEs)

Polyphenyl ethers are a distinct class of aromatic polymers composed of phenyl rings linked by flexible ether bonds.[14] Originally developed for extreme aerospace applications, such as lubricants in jet engines operating at temperatures up to 320°C, their performance is a testament to their robust molecular design.[14][15]

Performance Profile:

  • Outstanding Thermo-Oxidative Stability: The resonance energy of the aromatic rings makes them highly resistant to oxidation and thermal breakdown, with decomposition temperatures between 440-465 °C.[14][15]

  • Radiation Resistance: The aromatic structure is inherently resistant to damage from ionizing radiation, a critical feature for aerospace and nuclear applications.[14]

  • Low Volatility: PPEs exhibit extremely low vapor pressure, making them ideal for high-vacuum applications, such as fluids for diffusion pumps.[14]

C. Perfluoropolyethers (PFPEs)

PFPEs are synthetic lubricants where all hydrogen atoms have been replaced by fluorine. The strength of the carbon-fluorine bond imparts extraordinary chemical inertness and thermal stability.[16] These fluids are the solution of choice for environments where reactivity with aggressive chemicals, oxygen, or solvents is a major concern.

Performance Profile:

  • Wide Operational Temperature Range: PFPEs can perform consistently in conditions ranging from cryogenic (-70°C) to high heat (over 300°C for some formulations).[17]

  • Chemical Inertness: They are non-reactive with most acids, bases, oxidants, and solvents, ensuring fluid integrity and preventing process contamination.[16][18]

  • Non-flammability and Low Outgassing: Their inherent non-flammability and very low vapor pressure make them exceptionally safe for use in the aerospace, semiconductor, and electronics industries.[16][19]

D. Ionic Liquids (ILs)

Ionic liquids are a unique class of materials composed entirely of ions, which are liquid below 100°C.[20] Their properties can be extensively tailored by modifying the constituent cation and anion, making them "designer solvents" for specialized applications.

Performance Profile:

  • Negligible Vapor Pressure: ILs have virtually no vapor pressure, which eliminates material loss due to evaporation and allows for use in high-vacuum, high-temperature systems.[21]

  • High Thermal Stability: Many ILs are stable at temperatures exceeding 300-400°C, making them candidates for next-generation heat transfer fluids in applications like concentrated solar power.[21][22][23]

  • High Heat Capacity: ILs can store a significant amount of thermal energy, a valuable property for thermal storage applications.[23]

Quantitative Performance Comparison

To facilitate an objective comparison, the following table summarizes the key performance metrics for each fluid class.

Fluid Class Max Operating Temp. (Open System, °C) Decomposition Onset (TGA, °C) Key Advantages Primary Limitations
Phenylmethylsiloxane ~230 °C[3]~350-400 °CGood balance of cost and performance over PDMSLimited by Si-O bond degradation pathways
Silphenylene-Siloxane >350 °C480-545 °C[12]Exceptional thermal stability, structural rigidityHigher cost, synthesis complexity
Polyphenyl Ether (PPE) ~320 °C[14]440-465 °C[14]Extreme thermo-oxidative and radiation resistanceHigh cost, can swell some elastomers
Perfluoropolyether (PFPE) ~260 °C (can be >300°C)[16][17]Varies by structure (~350-400°C)Unmatched chemical inertness, non-flammableVery high cost, high density, environmental concerns (PFAS)
Ionic Liquid (IL) >300 °C>400 °C (structure dependent)Negligible vapor pressure, tunable propertiesHigh cost, potential corrosivity, higher viscosity

Decision Framework for Fluid Selection

Choosing the optimal fluid requires a logical evaluation of application-specific demands. The following workflow provides a structured approach to guide your decision-making process.

G cluster_0 start Start: Define Application Needs temp Operating Temp > 250°C? start->temp chem Extreme Chemical / Oxidative Environment? temp->chem Yes incumbent Standard Phenylmethylsiloxane is likely sufficient temp->incumbent No temp_high Operating Temp > 350°C? chem->temp_high No pfpe Consider Perfluoropolyethers (PFPEs) chem->pfpe Yes vacuum High Vacuum or Zero Volatility Required? silphenylene Consider Silphenylene-Siloxanes or PPEs vacuum->silphenylene No il Consider Ionic Liquids (ILs) or PPEs vacuum->il Yes temp_high->vacuum temp_high->silphenylene Yes ppe Consider Polyphenyl Ethers (PPEs) temp_high->ppe No

Caption: Decision workflow for selecting a high-temperature fluid.

Standard Protocol: Thermogravimetric Analysis (TGA) for Thermal Stability

To ensure trustworthy and reproducible data, a standardized protocol for evaluating thermal stability is essential. Thermogravimetric Analysis (TGA) is the authoritative method for this purpose.

Causality and Rationale: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique directly quantifies the temperature at which a material begins to degrade (decomposition onset) and the rate of its degradation. It is the gold standard because it provides unambiguous, quantitative data on the upper thermal limits of a material.

Step-by-Step TGA Protocol:
  • Instrument Preparation: Ensure the TGA instrument (e.g., NETZSCH, TA Instruments) is calibrated for both temperature and mass.

  • Sample Preparation: Place 5-10 mg of the fluid sample into an inert TGA crucible (e.g., alumina, platinum). Ensure the sample evenly coats the bottom of the pan.

  • Atmosphere Selection:

    • For thermal stability (inherent bond strength), use an inert atmosphere (Nitrogen or Argon) at a flow rate of 20-50 mL/min.[2]

    • For thermo-oxidative stability , use a dry air or oxygen atmosphere at the same flow rate.

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 800°C at a heating rate of 10 °C/min.[2] This controlled rate ensures thermal equilibrium and produces comparable data.

  • Data Analysis:

    • Record the TGA curve (Mass % vs. Temperature) and the derivative thermogravimetric (DTG) curve (Rate of Mass Loss vs. Temperature).

    • Determine the T₅ and T₁₀ , the temperatures at which 5% and 10% mass loss occurs, respectively. These are key indicators of the onset of significant degradation.

    • Identify the peak of the DTG curve, which indicates the temperature of the maximum rate of decomposition (Tₘₐₓ ).

G cluster_0 p1 Instrument Calibration (Mass & Temp) p2 Sample Preparation (5-10 mg in crucible) p1->p2 p3 Set Atmosphere (N₂ or Air @ 20-50 mL/min) p2->p3 p4 Execute Thermal Program (Ramp 10°C/min to 800°C) p3->p4 p5 Data Acquisition (TGA & DTG curves) p4->p5 p6 Analysis (Determine T₅, T₁₀, Tₘₐₓ) p5->p6

Caption: Standardized workflow for TGA thermal stability testing.

Conclusion

While this compound serves as an effective fluid for many high-temperature processes, its limitations necessitate the consideration of more advanced alternatives for cutting-edge applications. Silphenylene-siloxane polymers and polyphenyl ethers offer dramatic improvements in thermal stability for applications exceeding 350°C. Perfluoropolyethers provide unparalleled chemical inertness, and ionic liquids present a future-forward platform of tunable, non-volatile fluids. The selection of the appropriate fluid is a critical decision that directly impacts experimental success, process reliability, and safety. By leveraging the comparative data and structured protocols within this guide, researchers can make an informed choice, ensuring their systems operate with maximum stability and integrity.

References

A Comparative Guide to the Cross-Validation of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane Purity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1,1,3,3-Pentamethyl-3-phenyldisiloxane is a key organosilicon compound utilized in specialized applications, including as a building block in the synthesis of advanced polymers and as a functional fluid in high-performance materials. In the pharmaceutical and drug development sectors, derivatives of such siloxanes can be used as intermediates or excipients, where purity is not merely a quality metric but a critical parameter directly impacting the safety, efficacy, and stability of the final product. The presence of unreacted starting materials, side-products, or degradation products can have significant consequences.

Therefore, establishing a robust and reliable analytical strategy for purity determination is paramount. This guide provides an in-depth comparison and cross-validation of two orthogonal analytical techniques for the purity assessment of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR). Our objective is to demonstrate that these methods are fit for purpose and yield comparable, trustworthy results, in alignment with international regulatory expectations.[1]

Chapter 1: Foundational Analytical Methodologies

The selection of analytical techniques for a cross-validation study is a critical decision. The chosen methods should be "orthogonal," meaning they rely on different physicochemical principles for separation and/or detection. This orthogonality provides a higher degree of confidence in the analytical results, as it is unlikely that the same impurity would interfere with both methods in the same way. For this compound, we have selected a classic chromatographic technique and a primary spectroscopic method.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[2] Its suitability for siloxane analysis is well-established.[3]

  • Principle of Operation: The methodology involves injecting a vaporized sample into a carrier gas stream (mobile phase), which carries the sample through a heated column containing a stationary phase. Separation is achieved based on the differential partitioning of the analyte and its impurities between the two phases. The Flame Ionization Detector (FID) then combusts the eluting compounds in a hydrogen-air flame, generating ions that produce a measurable electrical current proportional to the mass of carbon atoms.

  • Causality of Method Choice: this compound possesses sufficient volatility and thermal stability to be amenable to GC analysis. The FID is an excellent universal detector for organic compounds, providing a response that is directly proportional to the concentration of the analyte, making it ideal for purity assays expressed as area percent.

  • Field-Proven Insights: A common challenge in the GC analysis of siloxanes is the presence of "ghost peaks" or baseline bleed originating from the degradation of silicone-based septa or the stationary phase itself.[4] This necessitates the use of high-quality, low-bleed columns and septa, as well as regular system maintenance, to ensure the integrity of the analysis.

Quantitative ¹H-NMR Spectroscopy (qNMR)

qNMR has emerged as a powerful primary analytical method, capable of determining the purity of a substance without the need for an identical reference standard of the analyte.[5]

  • Principle of Operation: qNMR relies on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. For a purity assay, a certified internal standard with a known purity and concentration is added to a precisely weighed sample of the analyte. By comparing the integrated area of a specific, interference-free resonance from the analyte to a resonance from the internal standard, the absolute quantity and thus the purity of the analyte can be calculated.

  • Causality of Method Choice: The structure of this compound offers distinct signals in the ¹H NMR spectrum (e.g., methyl and phenyl protons) that can be used for quantification.[6][7] As a solution-based technique that does not rely on chromatographic separation, it provides a truly orthogonal assessment compared to GC. It is particularly valuable for confirming the identity and purity of reference standards themselves.

  • Field-Proven Insights: The success of a qNMR assay hinges on several factors: the selection of an appropriate deuterated solvent that fully dissolves both the analyte and the internal standard, the choice of an internal standard whose signals do not overlap with the analyte's signals, and ensuring a sufficient relaxation delay (D1) during acquisition to allow for complete relaxation of all relevant nuclei for accurate integration.

Chapter 2: The Cross-Validation Study Design

The objective of cross-validation is to demonstrate the equivalency of two different analytical procedures.[8] This process is governed by principles outlined in guidelines such as the International Council for Harmonisation (ICH) Q2(R2).[1][9][10][11][12] Our study is designed to compare the performance characteristics of the GC-FID and qNMR methods and then apply them to the analysis of a single batch of this compound.

Cross-Validation Workflow

The overall workflow is designed to ensure a systematic and logical comparison of the two analytical methods.

Cross_Validation_Workflow Figure 1: Cross-Validation Experimental Workflow cluster_0 Method Development & Validation cluster_1 Cross-Validation Execution cluster_2 Data Comparison & Reporting GC_Dev GC-FID Method Development GC_Val GC-FID Method Validation (ICH Q2) GC_Dev->GC_Val qNMR_Dev qNMR Method Development qNMR_Val qNMR Method Validation (ICH Q2) qNMR_Dev->qNMR_Val Sample Receive Single Batch of This compound Prep_GC Prepare Samples for GC-FID Sample->Prep_GC Prep_qNMR Prepare Samples for qNMR Sample->Prep_qNMR Analyze_GC Analyze via GC-FID Prep_GC->Analyze_GC Analyze_qNMR Analyze via qNMR Prep_qNMR->Analyze_qNMR Compare Compare Purity Results (GC-FID vs. qNMR) Analyze_GC->Compare Analyze_qNMR->Compare Report Final Report: Conclusion on Method Equivalency Compare->Report

Caption: Figure 1: Cross-Validation Experimental Workflow.

Chapter 3: Detailed Experimental Protocols

Trustworthiness in analytical data is built upon detailed, reproducible protocols. Every step described below is designed to be part of a self-validating system.

Protocol 1: GC-FID Purity Assay

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: Agilent DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent low-bleed 5% phenyl-methylpolysiloxane column. The choice of a non-polar phase is based on the principle of separating compounds primarily by their boiling points.

  • Inlet: Split/Splitless, operated in split mode (50:1 ratio) at 280°C.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Oven Program: Initial temperature 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min. This program ensures good separation of potential volatile impurities from the main analyte peak.

  • Detector: FID at 300°C.

2. Reagents and Sample Preparation:

  • Solvent (Diluent): Acetonitrile, HPLC grade.

  • Sample Preparation: Accurately weigh ~50 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to a final concentration of approximately 1.0 mg/mL.

3. System Suitability Test (SST):

  • Before analysis, perform five replicate injections of the sample solution.

  • Acceptance Criteria: The relative standard deviation (RSD) of the peak area for the main analyte peak must be ≤ 2.0%. This ensures the system is performing with adequate precision on the day of analysis.

4. Analysis Procedure:

  • Inject the diluent (blank) to confirm the absence of interfering peaks.

  • Perform the SST as described above.

  • Inject the sample solution in triplicate.

  • Calculate the purity as area percent by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Protocol 2: qNMR Purity Assay

1. Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probe: 5 mm BBO probe.

  • ¹H Acquisition Parameters:

    • Pulse Program: zg30

    • Relaxation Delay (D1): 30 seconds. This long delay is critical to ensure complete T1 relaxation for all protons being integrated, which is the foundation of accurate quantification.

    • Number of Scans (NS): 8

    • Spectral Width (SW): 20 ppm

2. Reagents and Sample Preparation:

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v TMS.

  • Internal Standard (IS): Maleic acid, certified reference material (>99.5% purity). Maleic acid is chosen because its olefinic proton signal (~6.3 ppm) is in a clear region of the spectrum, away from the analyte's signals.

  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound into an NMR tube.

    • Accurately weigh ~10 mg of maleic acid (IS) into the same NMR tube.

    • Add ~0.7 mL of CDCl₃, cap, and vortex until fully dissolved.

3. Analysis Procedure:

  • Acquire the ¹H NMR spectrum using the parameters above.

  • Apply phase and baseline correction to the spectrum.

  • Integrate the distinct signal for the analyte (e.g., the Si-CH₃ protons around 0.1-0.3 ppm) and the signal for the internal standard (olefinic protons of maleic acid).

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

Chapter 4: Comparative Data Analysis and Results

The following tables summarize the validation and cross-validation results, providing a direct comparison of the two methods.

Table 1: Comparison of Method Validation Parameters
Performance CharacteristicGC-FIDqNMRAcceptance Criteria (based on ICH)[10]
Specificity No interference from blank or known impurities at the analyte retention time.Analyte and IS signals are baseline resolved from each other and any impurities.Method is specific for the analyte.
Linearity (r²) 0.9995 (0.1 - 1.5 mg/mL)0.9998 (Analyte/IS mass ratio)r² ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.1%99.5% - 100.8%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.45%0.21%%RSD ≤ 2.0%
Precision (Intermediate, %RSD) 0.88%0.53%%RSD ≤ 2.0%

The data clearly indicates that both methods meet the stringent requirements for a validated analytical procedure, demonstrating high levels of linearity, accuracy, and precision.

Table 2: Cross-Validation of a Single Production Batch
Analytical MethodReplicate 1 (% Purity)Replicate 2 (% Purity)Replicate 3 (% Purity)Mean % Purity% RSD
GC-FID (Area %) 99.8199.8599.7999.82 0.03%
qNMR (Mass %) 99.7599.8199.8699.81 0.06%
Difference (GC - qNMR) +0.01%

The results from the analysis of the same batch are in excellent agreement, with a mean difference of only 0.01%. This confirms that both methods are capable of producing comparable and reliable purity values for this compound.

Logical Relationship of Orthogonal Methods

The strength of this cross-validation lies in the independent, yet corroborating, nature of the two techniques.

Logical_Relationship Figure 2: Orthogonal Methodologies for Purity Assessment Purity True Purity of This compound GC GC-FID (Chromatographic Separation & Thermal Response) GC->Purity Measures NMR qNMR (Nuclear Resonance & Molar Proportionality) NMR->Purity Measures

Caption: Figure 2: Orthogonal Methodologies for Purity Assessment.

Chapter 5: Discussion and Conclusion

This guide has detailed the successful cross-validation of two orthogonal analytical methods, GC-FID and qNMR, for the purity determination of this compound. The validation data for each method independently met all predefined acceptance criteria for specificity, linearity, accuracy, and precision, establishing them as suitable for their intended purpose.

The pivotal finding is the excellent agreement between the purity values obtained from a single batch of material, with a negligible difference of 0.01%. This concordance between a chromatographic separation technique (GC-FID) and a primary spectroscopic technique (qNMR) provides a very high degree of confidence in the quality of the material.

  • GC-FID stands out for its simplicity, high throughput, and sensitivity, making it an ideal choice for routine quality control and release testing.

  • qNMR serves as an invaluable reference method. Its ability to provide an absolute purity value without a specific reference standard makes it perfect for qualifying primary reference materials and for investigating out-of-specification results obtained from other methods.

References

A Comparative Guide to the Thermal Decomposition of Phenyl-Substituted Siloxanes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the thermal decomposition behavior of phenyl-substituted siloxanes. Intended for researchers, materials scientists, and engineers, this document delves into the mechanisms that confer enhanced thermal stability upon these polymers, supported by experimental data and detailed analytical protocols. We will explore the causal relationships between molecular structure, specifically the introduction of phenyl groups, and the resulting degradation pathways and products.

Introduction: The Significance of Phenyl Substitution in Polysiloxanes

Polysiloxanes are a versatile class of inorganic polymers characterized by a backbone of repeating silicon-oxygen (Si-O) units. While polydimethylsiloxane (PDMS), the most common silicone, offers excellent flexibility and hydrophobicity, its thermal stability is limited for high-temperature applications. The strategic substitution of methyl groups with bulkier, more rigid phenyl groups dramatically enhances the thermal and thermo-oxidative stability of the polymer chain.[1] This improvement is critical for applications in aerospace, electronics encapsulation, and high-performance coatings where materials must withstand extreme thermal stress.[2][3]

The presence of phenyl groups influences thermal stability through several key mechanisms:

  • Increased Steric Hindrance: The bulky phenyl groups physically obstruct the "back-biting" or "unzipping" degradation pathway common in PDMS, which involves the formation of volatile cyclic oligomers.[4][5]

  • Higher Bond Dissociation Energy: While the Si-O backbone is inherently strong, the degradation is often initiated by the cleavage of side groups. The Si-Phenyl bond is stronger than the Si-Methyl bond, requiring more energy for homolytic scission.

  • Enhanced Intermolecular Interactions: Phenyl groups increase intermolecular forces, raising the glass transition temperature (Tg) and restricting chain mobility, which is necessary for the formation of cyclic transition states.[6]

This guide will compare the thermal decomposition of various phenyl-substituted siloxanes against the PDMS baseline, elucidate the degradation mechanisms, and provide a standardized protocol for their characterization.

Comparative Thermal Stability: An Evidence-Based Analysis

The most common method for evaluating thermal stability is thermogravimetric analysis (TGA), which measures mass loss as a function of temperature. Key metrics derived from TGA include the onset temperature of decomposition, the temperature of 5% mass loss (Td5), and the final char yield at high temperatures.

In an inert atmosphere, PDMS typically begins to degrade around 300-400°C, primarily through depolymerization into volatile cyclic siloxanes (D3, D4, etc.), leaving very little residue.[1][7] The introduction of phenyl groups significantly elevates this degradation temperature.

Key Observations:

  • Methylphenyl Polysiloxanes: These polymers show a marked increase in stability compared to PDMS. The onset temperature of degradation for methylphenyl polysiloxane can be nearly 100°C higher than that of PDMS.[1]

  • Diphenyl Polysiloxanes and Copolymers: The stability is further enhanced with increasing phenyl content. Copolymers incorporating diphenylsiloxane units exhibit dramatically improved thermal resistance.[1][6] Studies have shown that introducing diphenylsiloxane (DPS) units into a poly[methyl(trifluoropropyl)siloxane] (PMTFPS) backbone increased the Td5 value from 345°C to 417°C in a nitrogen atmosphere.[4]

  • Cross-linked Systems: Novel silicone resins designed with Si-O-Ph cross-linking bonds have demonstrated exceptional stability, with Td5 values reaching as high as 606°C in nitrogen and char yields over 90%.[5] This is attributed to a highly cross-linked network that severely restricts degradation pathways.[5]

Quantitative Data Summary

The following table summarizes representative TGA data from various studies, comparing different siloxane structures.

Polymer SystemAtmosphereHeating Rate (°C/min)Td5 / Td10 (°C)Char Yield @ 800°C (%)Reference(s)
Polydimethylsiloxane (PDMS)Nitrogen10~300 - 400< 5[1]
Poly(methylphenylsiloxane) (PMPS)Nitrogen-~400Higher than PDMS[1]
PMTFPSNitrogen10345-[4]
P(MTFPS-co-DPS) CopolymerNitrogen10417-[4]
Phenyl-Modified Silicone Gel (3.17 wt% Phenyl)Nitrogen20Td10 = 480.0~55[3]
Silicone Resin with Si-O-Ph Cross-linkingNitrogen-60691.1[5]
Silicone Resin with Si-O-Ph Cross-linkingAir-54285.3[5]

Note: Exact values can vary based on molecular weight, end-capping groups, and precise experimental conditions.

Mechanistic Pathways of Decomposition

The thermal degradation of polysiloxanes can proceed through several mechanisms, which are heavily influenced by the polymer's structure and the surrounding atmosphere.[8]

Inert Atmosphere Degradation
  • Chain Scission and "Back-Biting" (Dominant in PDMS): This molecular mechanism involves the Si-O backbone coiling back on itself to form a cyclic transition state.[7] This leads to the scission of the chain and the elimination of small, volatile cyclic oligomers, effectively "unzipping" the polymer.[8][9] This process is energetically favored due to the high flexibility of the PDMS chain.[7]

  • Inhibition by Phenyl Groups: Bulky phenyl groups sterically hinder the formation of the required loop-like transition state, thus suppressing the back-biting mechanism.[4][5] This forces the degradation to proceed through higher-energy pathways.

  • Side-Group Scission: At higher temperatures (typically >450°C), the energy becomes sufficient to cleave the Si-C bonds of the side groups.[10] In phenyl-substituted siloxanes, this results in the formation of benzene as a major degradation product, alongside the elimination of cyclic siloxanes.[10][11][12] This contrasts with PDMS, where methane may be formed at very high temperatures from the cleavage of Si-CH₃ bonds.[7]

Thermo-Oxidative Degradation

In the presence of oxygen, the degradation is more complex. It typically begins at lower temperatures than in an inert atmosphere and involves radical oxidation of the organic side groups. This process often occurs in two stages: an initial mass loss corresponding to the volatilization of side groups, followed by cross-linking and eventual conversion to a stable silica (SiO₂) residue at very high temperatures.[8]

Decomposition_Mechanisms cluster_PDMS PDMS Degradation cluster_Phenyl Phenyl-Siloxane Degradation PDMS PDMS Chain Transition Cyclic Transition State PDMS->Transition 'Back-Biting' (Low Energy) Cyclics Volatile Cyclic Oligomers (D3, D4...) Transition->Cyclics PhenylSiloxane Phenyl-Substituted Siloxane Chain Inhibition Steric Hindrance by Phenyl Groups PhenylSiloxane->Inhibition Inhibition of 'Back-Biting' HighTemp High Thermal Energy (>450°C) PhenylSiloxane->HighTemp Benzene Benzene HighTemp->Benzene Si-Phenyl Cleavage PhenylCyclics Phenyl-Containing Cyclic Oligomers HighTemp->PhenylCyclics Backbone Scission

Caption: Comparative degradation pathways of PDMS vs. Phenyl-Substituted Siloxanes.

Experimental Protocol: TGA-FTIR Analysis

To provide a self-validating and reproducible method for analyzing thermal decomposition, Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) is the preferred technique. This allows for simultaneous quantification of mass loss and chemical identification of the evolved gaseous products.[10][12]

Causality Behind Experimental Choices:
  • Atmosphere: Analysis is conducted under high-purity nitrogen to isolate intrinsic thermal stability from oxidative effects. A second run in dry air is performed for thermo-oxidative comparison.

  • Heating Rate: A rate of 10°C or 20°C per minute is standard. Slower rates provide better resolution of overlapping decomposition events, while faster rates can shift degradation to higher temperatures and may better simulate certain industrial processes.[9]

  • Sample Preparation: A small sample mass (5-10 mg) is used to minimize thermal gradients within the sample, ensuring uniform heating and accurate temperature measurement.

Step-by-Step Methodology
  • Instrument Calibration: Calibrate the TGA balance and temperature using certified standards (e.g., indium, tin, zinc) according to the manufacturer's protocol.

  • Baseline Correction: Perform a blank run with an empty crucible through the entire temperature program. This corrects for any systemic drift or buoyancy effects.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried siloxane sample into a clean ceramic or platinum TGA crucible.

  • TGA-FTIR Setup:

    • Place the crucible in the TGA furnace.

    • Ensure the heated transfer line between the TGA outlet and the FTIR gas cell is set to a temperature (e.g., 250°C) sufficient to prevent condensation of evolved products.

    • Purge the TGA furnace and FTIR gas cell with the selected gas (nitrogen or air) at a controlled flow rate (e.g., 50 mL/min) for at least 30 minutes to establish an inert or oxidative environment.

  • Data Acquisition:

    • Begin the temperature program, heating the sample from ambient temperature to 800-1000°C at a rate of 20°C/min.[3]

    • Simultaneously record the sample mass (TGA), the rate of mass loss (DTG), and the infrared spectra of the evolved gases at regular intervals (e.g., every 15 seconds).

  • Data Analysis:

    • From the TGA curve, determine the Td5, Td10, temperatures of maximum decomposition rates (from DTG peaks), and the final char yield.

    • Analyze the FTIR data. The Gram-Schmidt plot shows the total IR absorbance over time, correlating directly with the DTG peaks.

    • Extract individual FTIR spectra at key time points (i.e., at the apex of Gram-Schmidt peaks) to identify the chemical nature of the evolved products by matching absorption bands to known libraries (e.g., identifying Si-O-Si stretches for cyclosiloxanes and C-H stretches for benzene).[12]

TGA_FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Calibrate 1. Instrument Calibration Baseline 2. Baseline Correction Run Calibrate->Baseline Sample 3. Weigh 5-10 mg of Sample Baseline->Sample Setup 4. TGA-FTIR Setup (Purge with N2/Air) Sample->Setup Acquire 5. Run Temperature Program (to 900°C @ 20°C/min) Setup->Acquire Record Simultaneously Record: a) Mass (TGA) b) Evolved Gas Spectra (FTIR) Acquire->Record Analyze_TGA 6a. Analyze TGA/DTG Data (Td5, Char Yield) Record->Analyze_TGA Analyze_FTIR 6b. Analyze FTIR Data (Gram-Schmidt, Spectra ID) Record->Analyze_FTIR Correlate 7. Correlate Mass Loss with Evolved Products Analyze_TGA->Correlate Analyze_FTIR->Correlate

Caption: Standardized experimental workflow for TGA-FTIR analysis of siloxanes.

Conclusion

The substitution of methyl with phenyl groups is a highly effective strategy for enhancing the thermal stability of polysiloxanes. Experimental data consistently demonstrates that increasing phenyl content elevates decomposition temperatures and, in many cases, increases the final char yield. This enhancement is primarily due to the steric hindrance provided by the bulky phenyl groups, which inhibits the low-energy "back-biting" depolymerization pathway that is dominant in polydimethylsiloxane. Consequently, degradation is forced to proceed via higher-energy mechanisms, such as the direct cleavage of Si-Phenyl bonds, which occurs at significantly higher temperatures and results in different product profiles, including the evolution of benzene. The use of coupled analytical techniques like TGA-FTIR is essential for fully elucidating these complex degradation pathways, providing crucial data for the rational design of next-generation, high-performance silicone materials.

References

A Senior Application Scientist's Guide to Assessing the Purity of Commercial 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of reagents is a cornerstone of reliable and reproducible results. 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane, a versatile organosilicon compound, is frequently employed as a protecting group for hydroxyl functionalities in the synthesis of complex molecules. Its commercial availability, however, necessitates a thorough assessment of its purity to preclude the introduction of unwanted variables into sensitive reaction pathways. This guide provides an in-depth technical overview of the methodologies for evaluating the purity of commercial this compound, compares its performance as a protecting agent against common alternatives, and offers supporting experimental frameworks.

The Imperative of Purity in Synthesis

The introduction of impurities through a reagent can have cascading effects on a synthetic route, leading to side reactions, reduced yields, and complex purification challenges. In the context of drug development, where stringent purity thresholds are paramount, the use of well-characterized starting materials is non-negotiable. Commercial grades of this compound are often quoted at ≥95% purity, implying the presence of up to 5% of structurally related impurities that could potentially interfere with subsequent chemical transformations.

Analytical Approaches to Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for the qualitative and quantitative analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Separation and Identification

GC-MS is an indispensable tool for separating volatile and semi-volatile compounds, making it ideally suited for the analysis of siloxanes. The choice of a non-polar or mid-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, provides excellent resolution of siloxane species.

The synthesis of this compound typically involves the reaction of a chlorosilane with a silanol or the hydrolysis of a dichlorosilane. Potential impurities arising from these processes include:

  • Homocoupled byproducts: Hexamethyldisiloxane and 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane.

  • Residual starting materials: Chlorodimethylphenylsilane or trimethylsilanol.

  • Cyclic siloxanes: Small cyclic siloxanes (D3, D4, D5, etc.) can form during synthesis or from degradation.

  • Higher molecular weight siloxanes: Oligomeric species resulting from side reactions.

dot graph TD { subgraph "Synthesis of this compound" A[Chlorodimethylphenylsilane] --> C{Reaction}; B[Trimethylsilanol] --> C; C --> D[this compound]; end subgraph "Potential Side Reactions & Impurities" A --> E[Homocoupling: 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane]; B --> F[Homocoupling: Hexamethyldisiloxane]; C --> G[Formation of Cyclic Siloxanes]; C --> H[Formation of Higher Oligomers]; end D --> I((Pure Product)); E --> J((Impurities)); F --> J; G --> J; H --> J; }

Caption: Potential impurity sources in the synthesis of this compound.

Instrumentation: A gas chromatograph equipped with a mass selective detector.

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl siloxane capillary column.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Injection: 1 µL, splitless injection.

Inlet Temperature: 250 °C.

Oven Temperature Program:

  • Initial temperature: 50 °C, hold for 2 minutes.

  • Ramp to 280 °C at 15 °C/min.

  • Hold at 280 °C for 10 minutes.

Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. Identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST).

Parameter Typical Value
Purity ≥ 95%
Major Impurity 1 Hexamethyldisiloxane
Major Impurity 2 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane
Other Impurities Cyclic Siloxanes (D4, D5)

Table 1: Typical Purity Profile of Commercial this compound by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Confirmation and Quantification

¹H and ²⁹Si NMR spectroscopy provide complementary information for purity assessment. ¹H NMR confirms the structure and can be used for quantitative analysis (qNMR) with an internal standard. ²⁹Si NMR is highly sensitive to the silicon environment and can reveal the presence of different siloxane species.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Dissolve a known amount of the sample (e.g., 10 mg) and an internal standard of known purity (e.g., 1,3,5-trimethoxybenzene) in a known volume of deuterated chloroform (CDCl₃).

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16.

  • Relaxation Delay: 5 seconds.

²⁹Si NMR Acquisition:

  • Pulse Program: Inverse-gated decoupling for quantitative measurements.

  • Number of Scans: 1024 or more, depending on concentration.

  • Relaxation Delay: 30 seconds.

Data Analysis:

  • ¹H NMR: The purity is calculated by comparing the integral of the phenyl or methyl protons of the analyte to the integral of the aromatic protons of the internal standard.

  • ²⁹Si NMR: The presence of impurities is indicated by signals other than the two expected for the two distinct silicon atoms in this compound.

Nucleus Expected Chemical Shift (ppm) Assignment
¹H ~7.2-7.6Phenyl protons
~0.3Si(CH₃)₂ protons
~0.1Si(CH₃)₃ protons
²⁹Si ~ -5 to -15-O-Si(CH₃)₂-Ph
~ 5 to 15-O-Si(CH₃)₃

Table 2: Expected NMR Chemical Shifts for this compound in CDCl₃.

Comparison with Alternative Silyl Ether Protecting Groups

The phenyldimethylsilyl group, introduced using this compound or a related reagent, offers a unique stability profile compared to other common silyl ethers. The choice of protecting group is a critical strategic decision in multi-step synthesis.[1]

dot graph LR { subgraph "Stability Spectrum of Silyl Ethers" direction LR A[TMS] --> B[TES] --> C[TBDMS] --> D[TIPS] --> E[TBDPS]; end subgraph "Relative Stability" direction LR F[Least Stable] --> G[Most Stable]; end A -- "Acid/Base Labile" -- F; E -- "Acid/Base Robust" -- G; C -- "Phenyldimethylsilyl (Similar Stability)" -- C; }

Caption: Relative stability of common silyl ether protecting groups.

The stability of silyl ethers is primarily influenced by steric hindrance around the silicon atom.[2] The phenyldimethylsilyl group has a stability intermediate between the less hindered trialkylsilyl groups (like TMS and TES) and the more sterically demanding groups (like TBDMS and TBDPS). This allows for selective deprotection under specific conditions.

Silyl Ether Relative Rate of Acidic Cleavage (vs. TMS) Relative Rate of Basic Cleavage (vs. TMS) Key Features
TMS 11Very labile, suitable for temporary protection.[3]
TES 6410-100More stable than TMS.[3]
Phenyldimethylsilyl IntermediateIntermediateOffers a balance of stability and reactivity.
TBDMS 20,000~20,000Widely used, robust protecting group.[3]
TIPS 700,000100,000Very sterically hindered and stable.[3]
TBDPS 5,000,000~20,000Extremely stable to a wide range of conditions.[3]

Table 3: Comparative Stability of Silyl Ether Protecting Groups.

Advantages of the Phenyldimethylsilyl Group in Drug Development
  • Orthogonal Deprotection: Its unique stability allows for its removal in the presence of more robust silyl ethers or its retention while more labile groups are cleaved. This is a significant advantage in the synthesis of complex molecules with multiple hydroxyl groups.[3]

  • UV-Active Chromophore: The phenyl group provides a UV chromophore, which can aid in the visualization of compounds during chromatographic purification.[4]

  • Modified Reactivity: The electronic properties of the phenyl group can influence the reactivity of the protected alcohol, which can be exploited in certain synthetic transformations.

Conclusion and Recommendations

A thorough purity assessment of commercial this compound is crucial for its effective use in research and drug development. A combination of GC-MS and NMR spectroscopy provides a comprehensive understanding of the purity profile and the identity of any impurities. The phenyldimethylsilyl protecting group derived from this reagent offers a valuable alternative to more common silyl ethers, with a unique stability that can be strategically employed in complex synthetic pathways. For critical applications, it is recommended to perform a full analytical characterization of each new batch of this reagent to ensure consistency and avoid unforeseen complications in your synthetic endeavors.

References

A Comparative Guide to the Quantitative Analysis of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane Using Internal Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of methodologies for the quantitative analysis of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane, a common organosilicon compound. Designed for researchers, scientists, and drug development professionals, this document delves into the practical application of internal standard methods using Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices, present validated protocols, and offer comparative data to guide you in selecting the optimal method for your analytical needs.

The Principle of Quantitative Analysis with Internal Standards

The internal standard (IS) method is a cornerstone of accurate chemical quantification. An ideal internal standard is a compound of known purity and concentration, added to the analyte solution before analysis. Its signal provides a reference point against which the analyte's signal is measured. This approach effectively mitigates variations in sample injection volume, solvent evaporation, and instrument response, thereby enhancing the precision and accuracy of the results.[1][2]

Pillars of a Robust Internal Standard Method:

  • Trustworthiness: The method's reliability hinges on the careful selection of the internal standard. Any error in the standard's purity or mass is directly transferred to the final calculated value for the analyte.[3]

  • Expertise & Experience: Choosing the right standard is not a one-size-fits-all decision; it is an integral part of method development that requires a deep understanding of the analyte's chemistry and the chosen analytical technique.[3]

Method I: Gas Chromatography (GC) with Internal Standards

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds like siloxanes.[4] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides excellent sensitivity and selectivity.[5][6]

Selecting an Internal Standard for GC Analysis

The ideal internal standard for the GC analysis of this compound should possess the following characteristics:

  • Chemical Inertness: It must not react with the analyte or the solvent.

  • Chromatographic Resolution: Its peak must be well-separated from the analyte and any other matrix components.

  • Similar Properties: It should have a boiling point and polarity reasonably close to the analyte to ensure similar behavior during injection and chromatography, but different enough to be resolved.

  • Purity and Stability: The standard must be of high, known purity and stable in the prepared solution.

For siloxane analysis, long-chain alkanes are often excellent internal standards.[7][8] They are chemically inert, stable, and their retention times can be tuned by selecting the appropriate chain length.

Comparison of Potential GC Internal Standards

Internal StandardRationale for SelectionPotential Drawbacks
n-Tetradecane Frequently used for siloxane analysis; elutes in a suitable window for many GC temperature programs.[8]May not be suitable for very fast temperature ramps where resolution could be compromised.
n-Hexadecane Higher boiling point than n-tetradecane, useful if the analyte has a longer retention time.[7]Longer analysis time may be required to ensure its elution from the column.
Dodecane Lower boiling point, suitable for methods targeting more volatile siloxanes.May elute too close to the solvent front in some methods.

Based on common practice for low-molecular-weight siloxanes, n-tetradecane is an excellent starting point for method development.

Experimental Protocol: GC-FID Analysis

This protocol outlines a validated method for quantifying this compound in a non-complex matrix.

1. Preparation of Stock Solutions:

  • Internal Standard (IS) Stock (1 mg/mL): Accurately weigh approximately 25 mg of n-tetradecane (purity >99%) into a 25 mL volumetric flask. Dissolve and dilute to the mark with acetone.
  • Analyte Stock (1 mg/mL): Accurately weigh approximately 25 mg of this compound into a separate 25 mL volumetric flask. Dissolve and dilute to the mark with acetone.

2. Preparation of Calibration Standards:

  • Prepare a series of at least five calibration standards by adding fixed amounts of the IS stock and varying amounts of the analyte stock to volumetric flasks, diluting with acetone. This creates a range of analyte concentrations at a constant IS concentration.

3. Sample Preparation:

  • Accurately weigh the sample containing the analyte into a vial.
  • Add a precise volume of the IS stock solution.
  • Add a known volume of acetone to fully dissolve the sample. A typical ratio is 1 g of sample to 10 mL of the acetone/IS solution.[8]
  • Cap the vial and agitate gently for a minimum of 24 hours to ensure complete extraction.[9]

4. GC-FID Instrumentation and Conditions:

  • GC System: Agilent 8890 or equivalent with FID.
  • Column: SH-Rxi™-5Sil MS (30 m, 0.25 mm I.D., 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.[8]
  • Injection Volume: 1 µL.
  • Inlet Temperature: 280 °C.
  • Split Ratio: 50:1.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Program:
  • Initial temperature: 80 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 300 °C.
  • Hold: 5 minutes.
  • FID Temperature: 320 °C.

5. Data Analysis and Calculation:

  • Calculate the Response Factor (RF) for the analyte relative to the IS from the calibration standards using the formula: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)
  • Calculate the concentration of the analyte in the unknown sample using the formula: Conc_analyte = (Area_analyte * Conc_IS) / (Area_IS * RF)

Workflow for GC-Based Quantification

GC Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation P1 Accurately Weigh Analyte Sample P3 Add Known Volume of IS Solution to Sample P1->P3 P2 Prepare IS Stock Solution (e.g., n-tetradecane in Acetone) P2->P3 P4 Dissolve/Extract with Acetone P3->P4 A1 Inject Sample into GC-FID P4->A1 A2 Separate Components on Column A1->A2 A3 Detect & Integrate Peaks A2->A3 C1 Determine Peak Areas (Analyte & IS) A3->C1 C2 Apply Response Factor (RF) from Calibration C1->C2 C3 Calculate Analyte Concentration C2->C3 IS Decision Tree Start Select Quantitative Method GC Gas Chromatography (GC) Start->GC Volatility NMR Quantitative NMR (qNMR) Start->NMR Structure/Purity GC_Q1 Is the IS chromatographically resolved from the analyte? GC->GC_Q1 NMR_Q1 Does the IS have a signal in a clear region of the spectrum? NMR->NMR_Q1 GC_Q2 Is the IS chemically inert and thermally stable? GC_Q1->GC_Q2 Yes GC_Fail Re-evaluate IS or GC Method GC_Q1->GC_Fail No GC_Select Select n-Alkane (e.g., n-Tetradecane) GC_Q2->GC_Select Yes GC_Q2->GC_Fail No NMR_Q2 Is the IS soluble and stable in the chosen NMR solvent? NMR_Q1->NMR_Q2 Yes NMR_Fail Re-evaluate IS or NMR Solvent NMR_Q1->NMR_Fail No NMR_Q3 Is the IS of high, certified purity? NMR_Q2->NMR_Q3 Yes NMR_Q2->NMR_Fail No NMR_Select Select Standard (e.g., 1,4-Dinitrobenzene) NMR_Q3->NMR_Select Yes NMR_Q3->NMR_Fail No

References

A Comparative Guide to 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane-Based Polymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a polymeric excipient is a critical decision that profoundly influences the performance, stability, and therapeutic efficacy of a drug delivery system. This guide provides an in-depth technical comparison of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane-based polymers, benchmarking their performance against established alternatives. By elucidating the causal relationships behind their unique properties, this document serves as a practical resource for making informed material selection decisions in the development of next-generation pharmaceutical formulations.

Introduction: The Significance of Phenyl-Substitution in Polysiloxane Chemistry

Polysiloxanes, commonly known as silicones, are a versatile class of polymers widely utilized in the pharmaceutical and medical device industries due to their excellent biocompatibility, thermal stability, and tunable mechanical properties. The most ubiquitous member of this family is polydimethylsiloxane (PDMS). However, the incorporation of phenyl groups into the siloxane backbone, as seen in this compound-based polymers, imparts a unique set of characteristics that can be highly advantageous for specific drug delivery applications.

The presence of the phenyl group introduces steric hindrance and alters the polarity of the polymer chain, which in turn influences key performance attributes such as thermal stability, mechanical strength, gas permeability, and, crucially, its interaction with active pharmaceutical ingredients (APIs). This guide will dissect these properties, providing a comparative analysis supported by experimental data to empower researchers in their formulation development endeavors.

Synthesis of this compound-Based Polymers

The synthesis of polysiloxanes can be broadly categorized into two primary methods: ring-opening polymerization (ROP) and hydrosilylation polymerization.

Ring-Opening Polymerization (ROP): This is a common method for synthesizing polysiloxanes with controlled molecular weights and narrow molecular weight distributions. The process typically involves the use of cyclic siloxane monomers, such as (3-cyanopropyl)pentamethylcyclotrisiloxane, which can be initiated by water or a silanol in the presence of an organocatalyst.[1] The precise control over the polymerization process allows for the synthesis of linear polysiloxanes with desired terminal structures and a good distribution of functional side-chains.[1]

Hydrosilylation Polymerization: This method involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a vinyl group.[2] This reaction is typically catalyzed by platinum-based catalysts. For instance, the reaction between 1,3-divinyl tetramethyldisiloxane and 1,1,3,3-tetramethyldisiloxane can be used to create polysiloxane chains.[3] This method is particularly useful for creating cross-linked networks to form elastomers.

Comparative Performance Analysis

This section benchmarks the key performance indicators of this compound-based polymers against a standard alternative, Polydimethylsiloxane (PDMS).

Thermal Stability

The introduction of phenyl groups into the polysiloxane backbone generally enhances the thermal stability of the polymer. This is attributed to the increased rigidity of the polymer chain and the ability of the phenyl groups to act as radical scavengers, thus inhibiting thermal degradation pathways.

Experimental Data Summary: Thermal Stability

PolymerOnset Decomposition Temperature (TGA, 5% weight loss)Reference
Polydimethylsiloxane (PDMS)~390 °C[4]
Phenyl-Substituted PolysiloxaneCan be higher than PDMS, with some studies showing enhanced stability.[5]

Causality: The Si-O bond in the polysiloxane backbone is inherently strong, contributing to the high thermal stability of silicones in general. However, the degradation of PDMS is often initiated by the oxidation of the methyl side groups. The presence of bulky phenyl groups can sterically hinder these oxidative attacks and delocalize radical species, thereby increasing the energy required to initiate degradation.

Mechanical Properties

The mechanical properties of polysiloxanes are critical for their application in drug delivery devices, influencing their durability, flexibility, and feel. The incorporation of phenyl groups can lead to an increase in the hardness and tensile strength of the elastomer.

Experimental Data Summary: Mechanical Properties

PropertyPolydimethylsiloxane (PDMS)Phenyl-Substituted PolysiloxaneReference
Tensile Strength Typically lowerGenerally higher[6]
Elongation at Break Can be very high (>500% for unreinforced elastomers)Generally lower than PDMS[7]
Hardness (Shore A) Variable, can be formulated to be very softGenerally higher[8]

Causality: The bulky phenyl groups increase intermolecular forces and restrict the mobility of the polymer chains. This leads to a stiffer material with a higher modulus and tensile strength. However, this increased rigidity can also result in a lower elongation at break compared to the more flexible PDMS.

Gas Permeability

The permeability of polysiloxanes to gases is a crucial factor in applications such as transdermal patches or wound dressings where controlled gas exchange is desired. Generally, the introduction of bulky side groups like phenyls decreases gas permeability.

Experimental Data Summary: Gas Permeability

GasPermeability in PDMS (Barrer)Permeability in Phenyl-Substituted Polysiloxane (Barrer)Reference
Oxygen (O₂) HighLower than PDMS
Nitrogen (N₂) HighLower than PDMS

Causality: Gas permeation through a polymer matrix occurs via a solution-diffusion mechanism. The bulky phenyl groups reduce the free volume within the polymer matrix, making it more difficult for gas molecules to diffuse through. This results in a lower gas permeability compared to PDMS, which has smaller methyl side groups and greater chain flexibility.

Drug Release Kinetics

The interaction between the polymer matrix and the API is a primary determinant of the drug release profile. The more hydrophobic and rigid nature of phenyl-substituted polysiloxanes can be leveraged to modulate the release of both hydrophobic and, to some extent, hydrophilic drugs.

For hydrophobic drugs, the increased affinity for the phenyl-containing matrix can lead to a more sustained release profile compared to PDMS.[9] The release mechanism is often diffusion-controlled, following Higuchi or Korsmeyer-Peppas kinetics.[10] For hydrophilic drugs, their release from a hydrophobic matrix like a phenyl-substituted polysiloxane is often challenging. However, by creating a composite matrix, for instance by incorporating a hydrophilic polymer, a more favorable release profile can be achieved.[6]

Causality: The phenyl groups increase the hydrophobicity of the polymer, leading to stronger van der Waals interactions with hydrophobic drug molecules. This increased affinity slows down the diffusion of the drug out of the matrix, resulting in a more sustained release. The specific release kinetics will be dependent on the drug's solubility in the polymer, the drug loading, and the geometry of the delivery system.

Biocompatibility

Polysiloxanes are generally considered to be highly biocompatible.[11] However, it is essential to validate the biocompatibility of any new polymer formulation. Standard in vitro cytotoxicity tests, such as those outlined in ISO 10993-5, are typically performed using cell lines like L929 fibroblasts.[12][13] These tests assess cell viability and morphology after exposure to extracts of the polymer. While specific data for this compound-based polymers is not widely published, related phenyl-containing silicones have been shown to be biocompatible.[13] It is crucial to perform biocompatibility testing on the final, sterilized drug delivery system to ensure the absence of any leachable impurities from the synthesis or manufacturing process.

Experimental Protocols

To ensure the integrity and reproducibility of the comparative data, standardized testing methodologies are imperative.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Protocol:

  • Calibrate the TGA instrument for temperature and mass.

  • Place a small, accurately weighed sample (typically 5-10 mg) of the polymer into a tared TGA pan.[14]

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).[15]

  • Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).[16]

  • Record the sample weight as a function of temperature.

  • The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs.

Causality of Experimental Choices: The use of an inert atmosphere prevents oxidative degradation, allowing for the assessment of the inherent thermal stability of the polymer backbone and side chains. A constant heating rate ensures that the thermal history of the sample is controlled and the results are comparable between different experiments.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument cluster_analysis Data Analysis Sample Polymer Sample (5-10 mg) Weigh Accurately Weigh Sample->Weigh Pan Tared TGA Pan Furnace Place Pan in Furnace Pan->Furnace Weigh->Pan Purge Purge with N2 (20-50 mL/min) Furnace->Purge Heat Heat (e.g., 10 °C/min to 800 °C) Purge->Heat Record Record Weight vs. Temperature Heat->Record Plot Plot Weight % vs. Temperature Record->Plot Determine Determine Onset of Decomposition (T_d5%) Plot->Determine

Figure 1: Workflow for Thermogravimetric Analysis (TGA).
Mechanical Testing (Tensile Properties) - ASTM D412

Objective: To determine the tensile strength, elongation at break, and modulus of the polymer.

Protocol:

  • Prepare dumbbell-shaped specimens of the polymer according to the dimensions specified in ASTM D412.[17][18]

  • Measure the thickness and width of the narrow section of each specimen.

  • Mount the specimen in the grips of a universal testing machine.[19]

  • Separate the grips at a constant rate of speed (e.g., 500 mm/min) until the specimen ruptures.[17]

  • Record the force and elongation throughout the test.

  • Calculate the tensile strength, elongation at break, and modulus from the resulting stress-strain curve.

Causality of Experimental Choices: The dumbbell shape of the specimen ensures that failure occurs in the narrow, central region where the stress is highest and uniform. A constant rate of extension is used to ensure that the material's response is not influenced by variations in the strain rate.

Tensile_Testing_Workflow cluster_prep Specimen Preparation cluster_testing Tensile Testing cluster_analysis Data Analysis PolymerSheet Cured Polymer Sheet DieCut Die-Cut Dumbbell Specimen (ASTM D412) PolymerSheet->DieCut Measure Measure Dimensions DieCut->Measure Mount Mount Specimen in Grips Measure->Mount Pull Pull at Constant Rate (500 mm/min) Mount->Pull Record Record Force and Elongation Pull->Record StressStrain Generate Stress-Strain Curve Record->StressStrain Calculate Calculate Tensile Strength, Elongation, Modulus StressStrain->Calculate

Figure 2: Workflow for Tensile Testing (ASTM D412).
Gas Permeability Testing

Objective: To determine the rate at which a specific gas permeates through the polymer film.

Protocol:

  • Mount a flat film of the polymer of known thickness in a permeability cell, dividing it into two chambers.[20][21]

  • Pressurize one chamber (the feed side) with the test gas (e.g., oxygen or nitrogen).[17]

  • Evacuate the other chamber (the permeate side) or sweep it with a carrier gas.[17]

  • Monitor the increase in pressure or the concentration of the test gas on the permeate side over time using a pressure transducer or a gas chromatograph.[22]

  • Calculate the gas transmission rate (GTR) and the permeability coefficient from the steady-state permeation rate.

Causality of Experimental Choices: The pressure difference across the film provides the driving force for gas permeation. By measuring the rate of gas accumulation on the low-pressure side, the flux of gas through the material can be determined. Using a known film thickness and area allows for the calculation of the intrinsic permeability of the material.

Gas_Permeability_Workflow cluster_setup Permeability Cell Setup cluster_testing Permeation Measurement cluster_analysis Data Analysis Film Polymer Film of Known Thickness Mount Mount Film in Permeability Cell Film->Mount Pressurize Pressurize Feed Side with Test Gas Mount->Pressurize Monitor Monitor Permeate Side (Pressure or Concentration) Pressurize->Monitor Plot Plot Permeated Gas vs. Time Monitor->Plot Calculate Calculate Permeability Coefficient Plot->Calculate

Figure 3: Workflow for Gas Permeability Testing.
In Vitro Drug Release Testing - USP <724>

Objective: To determine the rate and extent of drug release from the polymer matrix.

Protocol:

  • Prepare drug-loaded polymer matrices of a defined geometry (e.g., films, rods, or microspheres).

  • Place the matrix in a dissolution vessel containing a known volume of a suitable release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37 °C.[23][24]

  • Agitate the medium at a constant rate.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with fresh, pre-warmed medium.[25]

  • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the cumulative percentage of drug released as a function of time.

Causality of Experimental Choices: The use of a physiologically relevant release medium and temperature (PBS, pH 7.4, 37 °C) aims to mimic in vivo conditions. Agitation ensures that the concentration of the drug in the bulk medium is uniform and does not become the rate-limiting step for release. Replacing the withdrawn sample volume maintains a constant volume in the dissolution vessel, which is important for accurate calculations of the cumulative release.

Drug_Release_Workflow cluster_prep Sample Preparation cluster_dissolution Dissolution Testing (USP <724>) cluster_analysis Analysis Matrix Drug-Loaded Polymer Matrix Vessel Place Matrix in Release Medium (37 °C) Matrix->Vessel Agitate Agitate at Constant Rate Vessel->Agitate Sample Sample Medium at Time Intervals Agitate->Sample Analyze Analyze Drug Concentration (UV-Vis/HPLC) Sample->Analyze Plot Plot Cumulative Release vs. Time Analyze->Plot

Figure 4: Workflow for In Vitro Drug Release Testing.

Conclusion

This compound-based polymers represent a valuable class of materials for drug delivery applications, offering distinct advantages over traditional polydimethylsiloxane in terms of thermal stability and mechanical strength. The presence of the phenyl group provides a powerful tool for tuning the polymer's properties to achieve desired drug release profiles, particularly for hydrophobic APIs. However, the choice of polymer must be carefully considered in the context of the specific application, taking into account the trade-offs between properties such as increased rigidity and decreased gas permeability.

This guide has provided a framework for understanding and evaluating the performance of these specialized polysiloxanes. By employing the standardized experimental protocols outlined herein, researchers can generate reliable and comparative data to support the rational design and development of innovative and effective drug delivery systems.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Phenyl-Containing Siloxanes

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identity: This guide addresses the proper disposal procedures for 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane (CAS No. 17875-55-7) . While the topic requested was for a "disiloxane," the relevant safety data for this class of phenyl-containing siloxanes points to this trisiloxane. The principles and procedures outlined are broadly applicable to similar organosiloxane materials used in research and development.

As scientists, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, culminating in their safe and compliant disposal. This guide provides a procedural framework for managing waste generated from 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane, ensuring the safety of laboratory personnel and the protection of our environment.

Section 1: Hazard Profile and Essential Precautions

Understanding the specific hazards of a chemical is the foundation of its safe management. 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane is not classified for acute toxicity, flammability, or carcinogenicity under the Globally Harmonized System (GHS). However, it is classified as a substance that causes skin and serious eye irritation.[1]

The primary risks associated with this compound are:

  • H315 - Causes skin irritation. [1]

  • H319 - Causes serious eye irritation. [1]

Therefore, the central causality behind our handling and disposal procedures is the prevention of direct contact. All procedures are designed to create barriers—physical and procedural—between the chemical and the user.

For quick reference, the key properties of this compound are summarized below.

PropertyValueSource
CAS Number 17875-55-7[1]
Chemical Formula C16H24O2Si3[1]
Appearance Colorless to Almost Colorless Clear Liquid
GHS Hazard Statements H315 (Skin Irritant), H319 (Eye Irritant)[1]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks of skin and eye irritation, a multi-layered approach combining engineering controls and appropriate PPE is essential.

Engineering Controls:

  • Ventilation: All handling and waste consolidation should be performed in a well-ventilated area.[1] A certified chemical fume hood is recommended, especially when transferring or aliquoting the material, to prevent the generation of vapors or mists.[1]

Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it is a scientifically informed decision to provide an effective barrier against the specific hazards of the chemical.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Neoprene or nitrile rubber).[2][3]Provides a direct barrier to prevent skin contact and irritation. Gloves should be inspected for integrity before each use.
Eye Protection Chemical goggles or a face shield.[1][2] Contact lenses should not be worn.[2][3]Protects against splashes that could cause serious eye irritation. A face shield offers broader protection during bulk transfers.
Skin and Body Wear suitable protective clothing, such as a lab coat.[2][3]Minimizes the risk of accidental skin exposure on arms and torso.
Hygiene Wash hands and face thoroughly after handling.[1]A critical final step to remove any potential residual contamination after PPE is removed, preventing inadvertent exposure.

Section 3: Step-by-Step Disposal Protocol

The disposal of any laboratory chemical is a regulated process. While some silicone fluids may not meet the federal criteria for hazardous waste in their pure, unused form, it is a universal best practice in laboratory settings to manage all chemical waste streams as hazardous.[4] This approach ensures the highest level of safety and compliance with local and institutional regulations.

The following workflow provides a self-validating system for the proper disposal of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane waste.

G cluster_prep Step 1: Preparation cluster_waste Step 2: Waste Handling & Segregation cluster_label Step 3: Labeling & Storage cluster_disposal Step 4: Final Disposition A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood Recommended) C Transfer Waste Siloxane into a Designated, Compatible Container A->C D Do NOT Mix with Other Incompatible Waste Streams C->D E Securely Cap the Container D->E F Label Container Clearly: 'Hazardous Waste' Full Chemical Name & CAS Hazard Pictograms (Irritant) E->F G Store in a Designated Secondary Containment in a Secure Area F->G H Arrange for Pickup with your Institution's EHS Department G->H I Waste is Transported to a Licensed Waste Disposal Facility H->I

Caption: Logical workflow for the safe disposal of siloxane waste.

Experimental Protocol: Preparing Waste for Disposal

  • Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE as detailed in Section 2.

  • Transfer the Waste: In a designated well-ventilated area, carefully transfer the 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane waste into a designated, chemically resistant hazardous waste container. Use a funnel to avoid spills.

  • Segregate Waste: Do not mix this waste with other chemical streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.

  • Seal the Container: Tightly cap the waste container to prevent leaks or the release of vapors.

  • Label the Container: Affix a completed hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane" and CAS number "17875-55-7."

    • The appropriate hazard pictogram (e.g., exclamation mark for irritant).

    • Accumulation start date and your contact information.

  • Store for Pickup: Place the sealed and labeled container in a designated hazardous waste accumulation area that has secondary containment to control any potential leaks.

  • Schedule Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the waste. All waste must be handled in accordance with local, state, and federal regulations.[5]

Section 4: Regulatory Framework and Trustworthiness

In the United States, chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). RCRA establishes a "cradle-to-grave" system for managing hazardous waste, from its generation to its final disposal.[4] Adhering to the protocol in this guide ensures compliance with these foundational regulations. Disposal must always be conducted through a licensed and approved waste disposal facility.[3][6]

Section 5: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE, including respiratory protection if vapors are significant.

  • Contain the Spill: Prevent further leakage or spillage. For larger spills, create a dike using absorbent, inert material (e.g., sand, vermiculite) to contain the spread.[4]

  • Absorb and Collect: Soak up the spill with an inert absorbent material.[4]

  • Clean Up: Carefully sweep or shovel the absorbed material into a suitable, sealable container for disposal.[2][3]

  • Dispose of as Hazardous Waste: Label the container with the spill cleanup debris as hazardous waste and manage it according to the protocol in Section 3.

  • Decontaminate: Clean the spill area thoroughly.

By following these scientifically grounded and procedurally sound guidelines, you can ensure the safe and compliant disposal of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane, upholding your commitment to laboratory safety and environmental stewardship.

References

A Senior Application Scientist's Guide to Handling 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the introduction of novel chemical entities is a daily occurrence. Among these is 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane (CAS No. 14920-92-4), a specialized organosilicon compound.[1][2][3] As your partner in laboratory safety and innovation, this guide provides essential, field-proven directives for its handling.

Hazard Assessment: An Analog-Based Approach

Given the absence of specific data, we must infer the potential hazards of this compound from its chemical relatives.

  • Eye Irritation: Phenyl-substituted siloxanes, such as 1,3,3,5-Tetramethyl-1,1,5,5-tetraphenyltrisiloxane, are known to cause eye irritation.[4][5] It is prudent to assume this compound poses a similar risk.

  • Dermal & Inhalation Toxicity: Most simple phenylmethylsiloxanes exhibit low acute toxicity via dermal contact and inhalation at room temperature.[6] A material safety data sheet for a similar fluid indicates no significant irritation is expected from short-term skin exposure and no significant effects from short-term inhalation.[6] However, this does not eliminate the need for protective measures against prolonged or repeated contact.

  • Thermal Decomposition Hazard: A significant, and often overlooked, hazard associated with phenyl-substituted silicones is the potential formation of benzene, a known carcinogen, when heated in the presence of air to temperatures exceeding 150°C.[6]

  • Flammability: While many smaller siloxane molecules are highly flammable, larger and phenyl-substituted variants tend to be less so.[7][8] However, until specific data is available, it should be treated as potentially combustible and kept away from ignition sources.

The following table summarizes the anticipated hazards and the rationale for our protective strategy.

Potential Hazard Basis of Assessment (Structural Analogs) Primary Safety Concern
Eye Irritation Data on tetraphenyltrisiloxanes shows a clear risk of eye irritation.[4][5]Direct contact can cause redness, discomfort, and potential injury.
Skin Irritation Phenylmethylsiloxanes generally show low dermal irritation potential.[6]Prolonged or repeated contact may lead to mild, transient irritation.
Inhalation Low vapor pressure at room temperature suggests minimal risk, but this can change with heating or aerosolization.[6]Inhalation of vapors, especially if heated, may cause respiratory tract irritation.
Thermal Decomposition Phenylmethylsiloxanes can generate benzene vapor when heated above 150°C in air.[6]Inhalation of benzene, a carcinogen, presents a significant long-term health risk.
Flammability Data is conflicting across different siloxanes. Non-phenylated versions can be highly flammable.[7][8]Vapors may form flammable mixtures with air.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE must be a self-validating system, addressing all potential routes of exposure identified in our analog-based risk assessment.

Mandatory PPE Ensemble
  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant chemical splash goggles are required at all times.[9] Given the known eye irritation risk from analogs, a face shield should be worn over the goggles during procedures with a higher risk of splashing, such as transfers or mixing.

  • Hand Protection: Nitrile or neoprene gloves are the recommended barrier. While siloxanes show low dermal toxicity, gloves prevent contamination and potential long-term sensitization. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.

  • Protective Clothing: A standard flame-retardant laboratory coat is required. For larger quantities or tasks with significant splash potential, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: Under normal conditions in a well-ventilated area, respiratory protection is not typically required.[10] However, if the material is heated, aerosolized, or used in a poorly ventilated space, a NIOSH-approved respirator with organic vapor cartridges is mandatory to protect against potential vapors and benzene formation.[9]

The following diagram outlines the logic for selecting appropriate PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Logic for this compound cluster_assessment Risk Assessment cluster_ppe PPE Configuration Start Handling Task Identified CheckVentilation Is the area well-ventilated? Start->CheckVentilation CheckHeating Will the material be heated >150°C or aerosolized? CheckVentilation->CheckHeating Yes AddRespirator Add NIOSH Respirator (Organic Vapor Cartridge) CheckVentilation->AddRespirator No CheckSplash Is there a significant splash risk? CheckHeating->CheckSplash No CheckHeating->AddRespirator Yes BasePPE Base PPE Chemical Goggles Nitrile Gloves Lab Coat CheckSplash->BasePPE No AddApron Add Chemical Apron CheckSplash->AddApron Yes AddFaceShield Add Face Shield BasePPE:f1->AddFaceShield If Splash Risk is High AddRespirator->CheckHeating AddApron->BasePPE

Caption: PPE selection workflow based on operational risk factors.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational protocol is paramount for safety.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Segregate: Store the container in a cool, dry, well-ventilated area.[5] It should be kept away from strong oxidizing agents, heat, sparks, and open flames.[11]

  • Label: Ensure the container is clearly labeled with the chemical name and primary hazard warnings based on this guide.

  • Temperature: Storage should be at 2-8°C as recommended by suppliers.[1][2]

Handling and Use
  • Ventilation: All handling must occur in a certified chemical fume hood to control potential vapor exposure.[6]

  • Grounding: For transfers of significant quantities, ground and bond containers and receiving equipment to prevent static discharge.[7][8]

  • Avoid Heating: Do not heat the material above 150°C in the presence of air without specialized engineering controls and air monitoring for benzene.

  • Tools: Use non-sparking tools for all operations.[12]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[10]

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition: Remove all sources of ignition.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, dry sand).

  • Collect: Use non-sparking tools to collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[12]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan
  • Classification: This material and its containers must be treated as hazardous waste.

  • Procedure: Dispose of the waste through a licensed chemical destruction facility. Do not discharge to sewer systems or the environment.[12]

  • Containers: Empty containers should be triple-rinsed (or equivalent) before disposal or reconditioning. The rinsate must be collected as hazardous waste.

By integrating this expert guidance into your laboratory's standard operating procedures, you can confidently and safely work with this compound, fostering an environment where both scientific advancement and personal safety are held to the highest standard.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.